Barium carbonate, CP
Description
Properties
Key on ui mechanism of action |
Accidental or intentional ingestion of soluble barium salts (e.g., barium carbonate, barium chloride) produces hypokalemia and acute hypertension. Systemic effects of acute barium toxicity include vomiting, diarrhea, cardiac arrhythmia, muscular paralysis, and death. The acute pathophysiological effects of barium are linked with two modes of action: direct muscular stimulation (skeletal, cardiac, and smooth), and hypokalemia. The latter effect is associated with the ability of the barium ion to block potassium (K+) channels and interfere with passive K+ diffusion. Barium mimics calcium in several tissues and fluids and in physiological functions in which calcium is involved, especially in neurotransmission. Barium would cause a potassium-like depolarization of nerve fibers and calcium influx. Barium ions cause asynchronous release of large numbers of quanta of acetylcholine during trains of impulses; it also causes release of noradrenaline from the sympathetic nerve terminals and catecholamines from the adrenal medulla. |
|---|---|
CAS No. |
513-77-9 |
Molecular Formula |
CH2BaO3 |
Molecular Weight |
199.35 g/mol |
IUPAC Name |
barium(2+);carbonate |
InChI |
InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4); |
InChI Key |
RUFJMLKBWUXJMX-UHFFFAOYSA-N |
impurities |
0.06-0.12% total sulfur as S /Commercial material/ |
Canonical SMILES |
C(=O)([O-])[O-].[Ba+2] |
Color/Form |
White, heavy powde |
density |
4.3 at 68 °F (USCG, 1999) 4.308 g/cu cm 4.43 g/cm³ |
melting_point |
1380 °C (decomposes) No melting point; decomposes at >1300 °C |
Other CAS No. |
513-77-9 25070-31-9 |
physical_description |
Barium carbonate is a white powder. It is insoluble in water and soluble in most acids, with the exception of sulfuric acid. It has a specific gravity of 4.275. It is toxic by ingestion. DryPowder; Liquid WHITE CRYSTALLINE POWDER. |
Pictograms |
Irritant |
Related CAS |
25070-31-9 |
shelf_life |
Thermally stable |
solubility |
In water, 0.0014 g/100 g at 20 °C Slightly soluble (1:1000) in carbon dioxide-water; soluble in dilute hydrochloric acid, nitric acid or acetic acid; soluble in ammonium chloride or ammonium nitrate solutions Insoluble in sulfuric acid Insoluble in ethanol Solubility in water, g/100ml at 20 °C: 0.002 (very poor) |
Synonyms |
barium carbonate |
vapor_pressure |
Essentially zero |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physico-chemical Characteristics of CP Grade Barium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium carbonate (BaCO₃), a key inorganic compound, is utilized in various industrial and scientific applications. In its Chemically Pure (CP) grade, it serves as a high-purity reagent in laboratory settings, a precursor in the synthesis of other barium compounds, and a component in the manufacturing of specialized materials. For researchers, scientists, and professionals in drug development, a thorough understanding of its physico-chemical properties is paramount for ensuring the accuracy, reproducibility, and safety of their work. This technical guide provides an in-depth overview of the core physico-chemical characteristics of CP grade Barium Carbonate, complete with detailed experimental protocols and data presented for clarity and ease of comparison.
Physico-chemical Properties
CP grade Barium Carbonate is a white, odorless, and tasteless powder.[1] Its fundamental properties are summarized in the tables below.
Table 1: General Physico-chemical Properties of Barium Carbonate
| Property | Value | Reference |
| Chemical Formula | BaCO₃ | [1] |
| Molecular Weight | 197.34 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Odor | Odorless | [1] |
| Density | 4.286 g/cm³ | [2] |
| Melting Point | 811 °C (polymorphic transformation) | [2] |
| Boiling Point | 1450 °C (decomposes) | [2] |
Table 2: Solubility of Barium Carbonate
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 0.0016 g/100 mL | 8.8 | [2] |
| 0.0022 g/100 mL | 18 | [2] | |
| 0.0024 g/100 mL | 20 | [2] | |
| Acids (dilute HCl, HNO₃, acetic acid) | Soluble (with decomposition) | Ambient | [3] |
| Sulfuric Acid | Insoluble | Ambient | [3] |
| Carbon dioxide-water | Slightly soluble (1:1000) | Ambient | [3] |
| Ammonium chloride/nitrate solutions | Soluble | Ambient | [3] |
Table 3: Typical Specifications for CP Grade Barium Carbonate
| Parameter | Specification |
| Assay (BaCO₃) | ≥ 99.0% |
| Insoluble in dilute HCl | ≤ 0.015% |
| Chloride (Cl) | ≤ 0.002% |
| Sulfide (S) | ≤ 0.001% |
| Heavy metals (as Pb) | ≤ 0.001% |
| Iron (Fe) | ≤ 0.002% |
| Calcium (Ca) | ≤ 0.05% |
| Potassium (K) | ≤ 0.01% |
| Sodium (Na) | ≤ 0.02% |
| Strontium (Sr) | ≤ 0.1% |
| Water-Soluble Titratable Base | Passes test |
| Oxidizing Substances (as NO₃) | ≤ 0.005% |
Experimental Protocols
Detailed methodologies for the determination of key physico-chemical parameters of CP grade Barium Carbonate are provided below.
Assay (Acid-Base Titrimetry)
This method determines the purity of Barium Carbonate by back titration.
Methodology:
-
Accurately weigh approximately 4 g of the Barium Carbonate sample.
-
Transfer the sample to a 250 mL beaker and add 50 mL of deionized water.
-
Carefully and accurately add 50.0 mL of 1 N hydrochloric acid to the beaker.
-
Heat the solution to boiling to expel all dissolved carbon dioxide, then cool to room temperature.
-
Add a few drops of bromophenol blue indicator.
-
Titrate the excess hydrochloric acid with 1 N sodium hydroxide solution until the endpoint, indicated by a color change to blue, is reached.[4]
-
The percentage of Barium Carbonate is calculated based on the amount of hydrochloric acid consumed in the reaction.
Determination of Insoluble Matter in Dilute Hydrochloric Acid
This gravimetric method quantifies substances that do not dissolve in dilute acid.
Methodology:
-
To a 10 g sample, cautiously add 100 mL of dilute hydrochloric acid (1 part HCl to 9 parts water).
-
Heat the mixture on a steam bath for one hour.
-
Filter the solution through a tared filtering crucible.
-
Wash the residue thoroughly with hot deionized water.
-
Dry the crucible at 105°C to a constant weight.
-
The weight of the residue represents the amount of insoluble matter.
Chloride Determination
This turbidimetric test compares the chloride content of the sample to a known standard.
Methodology:
-
Dissolve 1.0 g of the sample in 20 mL of deionized water and 2 mL of nitric acid.
-
Add 1 mL of silver nitrate reagent solution.
-
Any turbidity produced should not exceed that of a standard containing 0.02 mg of chloride ion treated in the same manner.
Heavy Metals Determination
This method relies on the precipitation of metal sulfides to estimate the total heavy metal content.
Methodology:
-
Dissolve 2.0 g of the sample in 20 mL of deionized water and 3 mL of hydrochloric acid.
-
Boil the solution gently for 10 minutes, then cool and dilute to 40 mL.
-
Prepare a standard solution containing 0.02 mg of lead ion in 40 mL.
-
Adjust the pH of both sample and standard solutions to between 3.0 and 4.0 with 1 N acetic acid or 6 N ammonium hydroxide.
-
Add 10 mL of freshly prepared hydrogen sulfide water to each and allow to stand for 5 minutes.
-
Any brown color in the sample solution should not be darker than that of the standard solution.
Iron Determination
This colorimetric method uses thiocyanate to detect the presence of iron.
Methodology:
-
Cautiously dissolve 1.0 g of the sample in 15 mL of dilute hydrochloric acid (1:2).
-
For the standard, add 0.02 mg of iron (Fe) to 15 mL of dilute hydrochloric acid (1:2).[4]
-
Evaporate both solutions to dryness.[4]
-
Dissolve each residue in approximately 20 mL of water, add 4 mL of hydrochloric acid, and dilute to 100 mL.[4]
-
To 50 mL of each solution, add 0.10 mL of 0.1 N potassium permanganate, let it stand for 5 minutes, and then add 3 mL of ammonium thiocyanate reagent solution.[4]
-
Any red color in the sample solution should not exceed that in the standard.[4]
Particle Size Analysis by Laser Diffraction
This technique determines the particle size distribution by measuring the angular variation in the intensity of scattered laser light.
Methodology:
-
Ensure the Barium Carbonate powder is properly dispersed in a suitable liquid medium in which it is insoluble, such as deionized water with a surfactant, or a non-aqueous solvent.
-
Introduce the dispersed sample into the laser diffraction instrument.
-
A laser beam is passed through the dispersed sample.
-
The scattered light pattern is measured by a series of detectors.
-
The particle size distribution is calculated from the scattering pattern using the Mie or Fraunhofer theory.[2]
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a sparingly soluble salt.
Methodology:
-
Add an excess amount of CP grade Barium Carbonate to a known volume of the solvent (e.g., deionized water) in a flask.
-
Seal the flask and agitate it at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a fine-pored filter may be necessary.
-
Analyze the concentration of barium in the supernatant using a suitable analytical technique, such as Flame Atomic Absorption Spectroscopy (FAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
The solubility is expressed as the mass of solute per volume or mass of solvent.
Thermal Analysis (TGA/DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition and phase transitions of Barium Carbonate.
Methodology:
-
Place a small, accurately weighed amount of the Barium Carbonate sample into the TGA/DTA instrument's crucible.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).
-
TGA measures the change in mass of the sample as a function of temperature, indicating decomposition.
-
DTA measures the temperature difference between the sample and an inert reference, identifying endothermic or exothermic transitions such as phase changes and decomposition.
-
The resulting thermogram provides information on the decomposition temperature and phase transition temperatures. Barium carbonate exhibits a phase transformation from orthorhombic to hexagonal at approximately 811 °C and from hexagonal to cubic at higher temperatures.[5][6] Decomposition to barium oxide and carbon dioxide begins at temperatures above 1000°C.[5]
Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of CP grade Barium Carbonate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. How does a Laser Diffraction Particle Size Analyzer Work [scitekglobal.com]
Synthesis of high purity barium carbonate for research
An In-depth Technical Guide to the Synthesis of High-Purity Barium Carbonate for Research Applications
Introduction
High-purity barium carbonate (BaCO₃) is a critical precursor material for advanced research and development, particularly in the fields of materials science and drug development. Its applications include the synthesis of electroceramics like barium titanate (BaTiO₃) for capacitors, piezoelectric devices, and as a component in specialized glass and catalysts.[1][2] For researchers, scientists, and drug development professionals, the purity of the initial barium carbonate directly influences the properties and performance of the final product. This guide provides a comprehensive overview of the primary synthesis methods, detailed experimental protocols, purification techniques, and analytical assessments for producing high-purity barium carbonate.
Core Synthesis Methodologies
The synthesis of high-purity barium carbonate primarily revolves around two main strategies: the carbonation of a barium precursor and the double decomposition (precipitation) of a soluble barium salt.
Carbonation Method
This method involves the reaction of a barium-containing solution with carbon dioxide (CO₂). The most common precursors are barium sulfide (BaS) and barium hydroxide (Ba(OH)₂).
-
From Barium Sulfide: Barium sulfide solution is reacted with carbon dioxide gas. This process precipitates barium carbonate while producing hydrogen sulfide (H₂S) as a byproduct.[3][4][5] The reaction is: BaS + CO₂ + H₂O → BaCO₃↓ + H₂S↑[4]
-
From Barium Hydroxide: A solution or slurry of barium hydroxide is treated with carbon dioxide. This is a direct and clean method that yields barium carbonate and water.[6] The reaction is: Ba(OH)₂ + CO₂ → BaCO₃↓ + H₂O
Double Decomposition (Precipitation) Method
This widely used laboratory and industrial method involves mixing a solution of a soluble barium salt (like barium chloride or barium nitrate) with a solution of a soluble carbonate salt (like sodium carbonate or ammonium carbonate).[7][8] The low solubility of barium carbonate causes it to precipitate out of the solution.[9]
-
Using Barium Chloride and Sodium Carbonate: This is a common and straightforward precipitation reaction.[8] The reaction is: BaCl₂ + Na₂CO₃ → BaCO₃↓ + 2NaCl[8]
-
Using Barium Nitrate and Sodium Carbonate: Similar to the chloride route, this method yields a clean precipitate.[7] The reaction is: Ba(NO₃)₂ + Na₂CO₃ → BaCO₃↓ + 2NaNO₃
Experimental Protocols
Detailed methodologies for laboratory-scale synthesis are provided below.
Protocol 1: Synthesis via Carbonation of Barium Hydroxide
This protocol is adapted from a method designed to produce high-purity BaCO₃ with controlled specific surface area.[10]
Objective: To synthesize high-purity barium carbonate by bubbling CO₂ through a chilled barium hydroxide solution.
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Deionized water
-
Carbon dioxide (CO₂) gas
-
Ice-water bath
-
5000 mL beaker with a magnetic stirrer
-
pH meter
-
Gas flow meter
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Methodology:
-
Add 4000 mL of deionized water to a 5000 mL beaker.
-
Place the beaker in an ice-water bath and begin stirring. Cool the water to a controlled temperature between 0-5°C.[10]
-
Slowly add 385.7 g of high-purity Ba(OH)₂·8H₂O to the chilled water while stirring continuously to form a slurry.[10]
-
Once the temperature is stable, begin bubbling CO₂ gas through the slurry at a controlled flow rate of approximately 250-300 mL/min.[10]
-
Monitor the pH of the reaction mixture continuously. Continue the CO₂ introduction until the pH drops to a value between 6.5 and 7.0.[10]
-
Cease the CO₂ flow and stirring. Allow the white precipitate of barium carbonate to settle.
-
Perform solid-liquid separation using a vacuum filtration setup.
-
Wash the collected solid precipitate with cold deionized water to remove any unreacted reagents.
-
Dry the purified solid in a vacuum oven at 60°C for 24 hours to obtain the final high-purity barium carbonate product.[10]
Protocol 2: Synthesis via Precipitation with Barium Chloride and Sodium Carbonate
This protocol describes a standard double decomposition reaction.[7][8]
Objective: To synthesize high-purity barium carbonate by reacting aqueous solutions of barium chloride and sodium carbonate.
Materials:
-
Barium chloride (BaCl₂)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Two 1000 mL beakers
-
Magnetic stirrer
-
Vacuum filtration apparatus
-
Drying oven
Methodology:
-
Prepare Reactant Solutions:
-
Solution A: Dissolve a stoichiometric amount of barium chloride in 500 mL of deionized water with stirring.
-
Solution B: Dissolve a slight excess of sodium carbonate in 500 mL of deionized water with stirring.
-
-
Precipitation:
-
Slowly add the sodium carbonate solution (Solution B) to the barium chloride solution (Solution A) under continuous, vigorous stirring.
-
A dense white precipitate of barium carbonate will form immediately.
-
Continue stirring for 30 minutes to ensure the reaction goes to completion.
-
-
Purification:
-
Filter the precipitate using a vacuum filtration apparatus.
-
Wash the filter cake thoroughly with several portions of deionized water to remove the soluble sodium chloride byproduct.
-
-
Drying:
-
Transfer the washed precipitate to a clean evaporating dish.
-
Dry the solid in an oven at 110°C until a constant weight is achieved.
-
Data Presentation: Synthesis Parameters
The following tables summarize key quantitative data for the synthesis of high-purity barium carbonate.
Table 1: Comparison of Synthesis Methods
| Parameter | Carbonation Method (from Ba(OH)₂) | Precipitation Method (from BaCl₂) |
| Primary Reactants | Ba(OH)₂·8H₂O, CO₂ | BaCl₂, Na₂CO₃ |
| Reaction Temp. | 0-5°C[10] | Ambient (typically 60-70°C in industry)[9] |
| Key Control Param. | pH (6.0-7.0)[10], CO₂ flow rate | Stoichiometry, stirring rate |
| Byproducts | Water | Sodium Chloride (NaCl)[8] |
| Achieved Purity | >99.5% (low strontium)[10] | Can reach 99.6-99.8% with purification[11] |
Table 2: Experimental Conditions for Carbonation of Ba(OH)₂
| Parameter | Value | Reference |
| Ba(OH)₂·8H₂O Concentration | 80-250 g/L | [10] |
| CO₂ Flow Rate | 250-300 mL/min | [10] |
| Reaction Temperature | 0-5°C | [10] |
| Final pH | 6.0 - 7.0 | [10] |
| Drying Temperature | 60°C (vacuum) | [10] |
| Drying Time | 24 hours | [10] |
Purification of Barium Carbonate
For ultra-high purity applications, post-synthesis purification is essential.
-
Washing: The most critical step is thorough washing of the precipitate with deionized water to remove soluble impurities, such as NaCl or H₂S.[4][7]
-
Chemical Treatment: For removing sulfur compounds from BaCO₃ derived from BaS, the impure product can be mixed with an alkali metal hydroxide (e.g., sodium hydroxide) and heated. This converts insoluble sulfur compounds into soluble forms that can be leached out with water.[12]
-
Recrystallization: Low-purity barium carbonate can be reacted with an organic acid (like citric acid) to form a soluble barium salt. After filtering out insoluble impurities (like barium sulfate), the barium can be reprecipitated as a higher purity carbonate.[1]
Purity Assessment: Analytical Methods
Verifying the purity of the synthesized barium carbonate requires a suite of analytical techniques.
Table 3: Analytical Methods for Purity and Characterization
| Technique | Purpose | Detects/Measures |
| X-Ray Diffraction (XRD) | Phase Identification | Crystalline structure, presence of other phases (e.g., BaSO₄).[13] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Contaminant Detection | Presence of residual carbonate, hydroxide, or other functional groups.[13] |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Decomposition temperature, presence of hydrates or volatile impurities.[14][15] |
| Inductively Coupled Plasma (ICP-AES/MS) | Elemental Analysis | Trace metal impurities (e.g., Sr, Ca, Fe) at ppm or ppb levels.[16] |
| X-ray Fluorescence (XRF) | Elemental Composition | Barium content and major elemental impurities.[17][18] |
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of the synthesis processes.
References
- 1. KR20080104866A - Method for Purifying Barium Carbonate - Google Patents [patents.google.com]
- 2. ProChem, Inc. Barium Carbonate - High-Purity Compound for Ceramics & Glass [prochemonline.com]
- 3. theasengineers.com [theasengineers.com]
- 4. Barium Carbonate: Properties, Uses & Preparation Explained [vedantu.com]
- 5. Barium carbonate - Wikipedia [en.wikipedia.org]
- 6. Barium Hydroxide as a CO2 Absorbent Material in Environmental Controls [eureka.patsnap.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. Barium Carbonate | BaCO3 | CID 10563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US20130316175A1 - Method for preparing barium carbonate and the product obtained by the method - Google Patents [patents.google.com]
- 11. CN103803623A - Method for producing high-purity barium carbonate - Google Patents [patents.google.com]
- 12. US1673985A - Process of purifying barium carbonate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. What is the decomposition reaction of Barium carbonate?_Chemicalbook [chemicalbook.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Chemical phases analysis of Barium in Ores by X-ray Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Crystal Structure of Chemically Pure Barium Carbonate (Witherite)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This whitepaper provides an in-depth analysis of the crystal structure of chemically pure barium carbonate (BaCO₃), known in its mineral form as witherite. It details the crystallographic parameters, atomic arrangement, and the experimental protocols used for its characterization.
Introduction
Barium carbonate (BaCO₃) is a significant inorganic compound with wide-ranging industrial applications, including in the production of specialty glass, ceramics, bricks, and as a precursor for barium salts and superconductors.[1][2] In its naturally occurring mineral form, it is known as witherite.[2][3] Chemically pure BaCO₃ belongs to the aragonite group of carbonates and is isostructural with aragonite (CaCO₃) and strontianite (SrCO₃).[3][4] Understanding its precise crystal structure is fundamental to controlling its properties for various technological applications. This guide summarizes the key structural data and experimental methodologies for its determination.
Crystallographic Data
At ambient temperature and pressure, barium carbonate crystallizes in the orthorhombic system.[1][2][3] The structure is most commonly described by the space group Pnma (No. 62), which is the standard setting.[5][6] An alternative, non-standard setting, Pmcn, is also frequently cited in the literature; this setting corresponds to a different orientation of the crystallographic axes.[3][7]
The dimensions of the unit cell have been determined by numerous studies, with slight variations in the reported values. The data below is presented in the standard Pnma setting.
Table 1: Summary of Crystallographic Data for Orthorhombic BaCO₃ (Witherite)
| Parameter | Value | Source(s) |
|---|---|---|
| Crystal System | Orthorhombic | [1][3][6] |
| Space Group | Pnma (No. 62) | [5][6] |
| Lattice Parameters (a, b, c) | a = 8.98 Å, b = 5.36 Å, c = 6.42 Å | [6] |
| Unit Cell Volume | 308.79 ų | [6] |
| Formula Units (Z) | 4 | [3] |
| Density (Calculated) | 4.24 g/cm³ |[6] |
Table 2: Comparison of Reported Lattice Parameters from Various Studies (Converted to Pnma setting for consistency)
| Source | a (Å) | b (Å) | c (Å) | Notes |
|---|---|---|---|---|
| Materials Project[5] | 9.014 | 5.378 | 6.596 | Primitive cell parameters are different. |
| Antao and Hassan (2007)[7] | 8.912 | 5.310 | 6.437 | Original data in Pmcn setting. |
| de Villiers (1971)[6] | - | - | - | Cited within Materials Project. |
| Mindat.org[8] | 8.904 | 5.314 | 6.430 | Original data in Pmcn setting. |
The BaCO₃ structure consists of barium (Ba²⁺) cations and carbonate (CO₃²⁻) anionic groups. The barium ion is coordinated to nine oxygen atoms.[5][6] The carbon atom is bonded to three oxygen atoms in a trigonal planar geometry.[5][6]
Table 3: Fractional Atomic Coordinates and Wyckoff Positions (Space Group: Pnma)
| Atom | Wyckoff Position | x | y | z | Source |
|---|---|---|---|---|---|
| Ba | 4c | 0.583887 | 0.25 | 0.753976 | [6] |
| C | 4c | 0.243806 | 0.25 | 0.919497 | [6] |
| O1 | 4c | 0.599776 | 0.75 | 0.587994 | [6] |
| O2 | 8d | 0.184052 | 0.040793 | 0.419687 |[6] |
The interatomic distances are crucial for understanding the chemical bonding within the crystal.
Table 4: Selected Interatomic Bond Distances
| Bond | Distance Range (Å) | Coordination Geometry | Source(s) |
|---|---|---|---|
| Ba–O | 2.74 - 2.89 Å | 9-coordinate | [6] |
| C–O | ~1.29 Å | Trigonal Planar |[6] |
Experimental Protocols for Structure Determination
The crystallographic data presented above are derived from experimental techniques, primarily X-ray diffraction.
This is the most powerful technique for determining the precise crystal structure of a material.
Methodology:
-
Crystal Selection: A small, high-quality single crystal of chemically pure barium carbonate (typically < 0.5 mm) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: The intensities of the diffraction spots are used to determine the arrangement of atoms within the unit cell. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction intensities. This process yields precise atomic coordinates, bond lengths, and bond angles.[6]
PXRD is used to analyze polycrystalline samples and is particularly useful for identifying crystalline phases and studying structural changes as a function of temperature or pressure.[7][9]
Methodology:
-
Sample Preparation: A sample of finely ground, chemically pure barium carbonate powder is prepared and placed in a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector over a range of angles (2θ).
-
Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase and can be compared to databases for identification.
-
Rietveld Refinement: This powerful computational method is used to refine the crystal structure by fitting the entire experimental powder diffraction pattern with a calculated profile based on a structural model. This allows for the precise determination of lattice parameters, atomic positions, and other structural details from powder data.[7][10] This method was used to study the temperature evolution of the BaCO₃ structure.[7]
Caption: Workflow for BaCO₃ crystal structure determination.
Visualization of the Barium Carbonate Structure
The following diagram provides a simplified 2D representation of the local coordination environment in the barium carbonate crystal structure, illustrating the relationship between the Ba²⁺ cations and the planar CO₃²⁻ anions.
Caption: 2D schematic of Ba²⁺ and CO₃²⁻ coordination.
Polymorphism of Barium Carbonate
Chemically pure barium carbonate exhibits polymorphism, meaning it can exist in different crystal structures at different temperatures.
-
α-BaCO₃ (Orthorhombic): The stable phase at ambient conditions, known as witherite.[7]
-
β-BaCO₃ (Trigonal/Hexagonal): Upon heating, the orthorhombic phase transforms to a trigonal (rhombohedral) phase with R-3m space group symmetry at approximately 811 °C (1084 K).[1][7] This transition involves a significant volume change of about 2.8%.[7]
-
γ-BaCO₃ (Cubic): At a still higher temperature of around 981 °C (1254 K), a second phase transition occurs to a cubic structure.[1]
These phase transitions are crucial in the processing of barium carbonate-containing materials at high temperatures.
Conclusion
The room-temperature crystal structure of chemically pure barium carbonate is well-established as an orthorhombic system (space group Pnma), belonging to the aragonite mineral group. Its structure is characterized by a 9-coordinate barium cation and a trigonal planar carbonate anion. Precise structural parameters are routinely determined using single-crystal and powder X-ray diffraction techniques coupled with Rietveld refinement. The existence of high-temperature trigonal and cubic polymorphs highlights the material's complex structural behavior under varying thermal conditions.
References
- 1. Witherite - Wikipedia [en.wikipedia.org]
- 2. Barium carbonate - Wikipedia [en.wikipedia.org]
- 3. gktoday.in [gktoday.in]
- 4. Witherite - Encyclopedia [le-comptoir-geologique.com]
- 5. mp-5504: BaCO3 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. researchgate.net [researchgate.net]
- 8. mindat.org [mindat.org]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Chemically Pure Barium Carbonate in Acidic Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of chemically pure (CP) barium carbonate in various acidic solutions. It delves into the underlying chemical principles, presents available quantitative and qualitative data, and offers detailed experimental protocols for solubility determination. This document is intended to be a valuable resource for professionals in research, scientific, and drug development fields who work with or encounter barium carbonate.
Introduction
Barium carbonate (BaCO₃) is an inorganic salt with low solubility in water but notable reactivity in acidic environments.[1][2] Understanding its dissolution characteristics in acids is crucial for a multitude of applications, including chemical synthesis, materials science, and pharmaceutical development. In drug development, for instance, the solubility of excipients like barium carbonate in the acidic environment of the stomach can significantly impact the bioavailability and stability of active pharmaceutical ingredients (APIs). This guide will explore the solubility of CP barium carbonate in hydrochloric acid, nitric acid, acetic acid, and sulfuric acid.
Chemical Principles of Dissolution
The dissolution of barium carbonate in acidic solutions is not a simple physical process but a chemical reaction. Barium carbonate, a salt of a weak acid (carbonic acid, H₂CO₃), reacts with strong and weak acids to form a soluble barium salt, water, and carbon dioxide gas.[3][4] This reaction effectively removes carbonate ions (CO₃²⁻) from the solution, shifting the solubility equilibrium of barium carbonate to the right, in accordance with Le Châtelier's principle.[5][6]
The fundamental equilibrium for the dissolution of barium carbonate in water is:
BaCO₃(s) ⇌ Ba²⁺(aq) + CO₃²⁻(aq)
The solubility product constant (Ksp) for this equilibrium is approximately 2.58 x 10⁻⁹ at room temperature.[7][8]
In the presence of an acid (H⁺), the carbonate ion is protonated in a stepwise manner:
CO₃²⁻(aq) + H⁺(aq) ⇌ HCO₃⁻(aq) HCO₃⁻(aq) + H⁺(aq) ⇌ H₂CO₃(aq)
The resulting carbonic acid is unstable and decomposes to water and carbon dioxide:
H₂CO₃(aq) ⇌ H₂O(l) + CO₂(g)
The overall reaction of barium carbonate with a generic monoprotic acid (HA) can be represented as:
BaCO₃(s) + 2HA(aq) → BaA₂(aq) + H₂O(l) + CO₂(g)
The extent of this reaction, and thus the solubility of barium carbonate, is dependent on the strength and concentration of the acid.
Solubility Data
The insolubility in sulfuric acid is due to the formation of a highly insoluble precipitate, barium sulfate (BaSO₄), which coats the surface of the barium carbonate particles and prevents further reaction.[1]
Theoretical Solubility Trend: The solubility of barium carbonate is expected to increase with increasing acid concentration up to a certain point. This is because a higher concentration of H⁺ ions will more effectively protonate the carbonate ions, driving the dissolution equilibrium forward. For weak acids like acetic acid, the solubility will also be influenced by the acid's dissociation constant (Ka).
Due to the scarcity of specific quantitative data for barium carbonate, the following table illustrates the expected trend in solubility with increasing acid concentration. These values are hypothetical and for illustrative purposes only.
| Acid Solution | Acid Concentration (mol/L) | Expected Solubility of BaCO₃ (g/L) |
| Hydrochloric Acid (HCl) | 0.1 | Increased |
| 1.0 | Significantly Increased | |
| Nitric Acid (HNO₃) | 0.1 | Increased |
| 1.0 | Significantly Increased | |
| Acetic Acid (CH₃COOH) | 0.1 | Moderately Increased |
| 1.0 | Increased | |
| Sulfuric Acid (H₂SO₄) | Any | Insoluble |
Experimental Protocols for Solubility Determination
Several methods can be employed to quantitatively determine the solubility of barium carbonate in acidic solutions. The general approach involves equilibrating an excess amount of solid barium carbonate in the acidic solution of interest, followed by the separation of the solid and the quantification of the dissolved barium ions in the supernatant.
General Experimental Workflow
The following diagram outlines a general workflow for determining the solubility of barium carbonate in an acidic solution.
References
- 1. Barium Carbonate | BaCO3 | CID 10563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. The following graphs represent the behavior of BaCO3 under - Brown 15th Edition Ch 17 Problem 9a [pearson.com]
- 6. Consider saturated solutions of the slightly soluble salt - McMurry 8th Edition Ch 17 Problem 116 [pearson.com]
- 7. nagwa.com [nagwa.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
A Comprehensive Technical Guide to the Thermal Decomposition of CP Grade Barium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal decomposition of Chemically Pure (CP) grade barium carbonate (BaCO₃). This document details the decomposition pathway, kinetics, and critical thermal events, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in research and development settings.
Introduction
Barium carbonate is a stable inorganic compound with significant applications in various industries, including the production of specialty glass, ceramics, and certain pharmaceuticals. Its thermal decomposition is a critical process that yields barium oxide (BaO) and carbon dioxide (CO₂), a reaction of great interest in materials science and solid-state chemistry. Understanding the precise thermal behavior of CP grade barium carbonate is essential for controlling reaction conditions and ensuring the purity and desired properties of the final products.
Thermal Decomposition Pathway and Phase Transitions
The thermal decomposition of barium carbonate is a well-studied process that involves not only the chemical breakdown of the compound but also distinct phase transitions at elevated temperatures. The primary decomposition reaction is:
BaCO₃(s) → BaO(s) + CO₂(g)
This decomposition is preceded by two key polymorphic transformations. Barium carbonate initially exists in an orthorhombic crystal structure (α-BaCO₃). As the temperature increases, it undergoes two phase transitions before decomposition:
-
Orthorhombic (α) to Hexagonal (β) phase transition: This occurs at approximately 811 °C (1084 K).[1][2]
-
Hexagonal (β) to Cubic (γ) phase transition: This second transition takes place at around 940-964 °C (1213-1237 K).[1][2]
The final decomposition into barium oxide and carbon dioxide commences at temperatures exceeding 1000 °C, with significant decomposition occurring at approximately 1300°C.[3]
dot
Quantitative Data Summary
The following tables summarize the key quantitative data related to the thermal decomposition of high-purity barium carbonate, as determined by various thermal analysis techniques.
Table 1: Phase Transition and Decomposition Temperatures
| Thermal Event | Temperature (°C) | Temperature (K) | Analytical Method | Reference |
| α → β Phase Transition | 811 | 1084 | DTA, DSC | [1][2] |
| β → γ Phase Transition | 964 | 1237 | DTA | [1] |
| Onset of Decomposition | > 1000 | > 1273 | TGA | [1] |
| Significant Decomposition | ~1300 | ~1573 | TGA | [3] |
Table 2: Kinetic Parameters of Thermal Decomposition
| Kinetic Parameter | Value | Analytical Method | Reference |
| Activation Energy (Ea) | 305 (± 14) kJ/mol | TGA | [1][3] |
| Activation Energy (Ea) | 225.9 kJ/mol | Torsion-Langmuir | [1] |
| Apparent Activation Entropy | 53.5 J mol⁻¹ K⁻¹ | Torsion-Langmuir | [1] |
Experimental Protocols
The primary techniques for studying the thermal decomposition of barium carbonate are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
This protocol outlines a typical procedure for analyzing the thermal decomposition of CP grade barium carbonate using a simultaneous TGA-DTA instrument.
Objective: To determine the onset and completion temperatures of decomposition, quantify mass loss, and identify phase transitions.
Materials and Equipment:
-
CP Grade Barium Carbonate (e.g., 99.999% purity)[4]
-
Simultaneous TGA-DTA/DSC instrument
-
High-purity inert gas (e.g., Nitrogen or Argon)
-
Alumina or platinum crucibles
-
Microbalance
-
Desiccator
Procedure:
-
Sample Preparation:
-
Dry the CP grade barium carbonate powder at a temperature sufficient to remove adsorbed moisture without initiating decomposition (e.g., 110 °C for 24 hours) and store in a desiccator prior to analysis.[4]
-
Accurately weigh approximately 5-10 mg of the dried sample into the TGA crucible using a microbalance. Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating and gas diffusion.
-
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Place an empty reference crucible on the reference balance.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature of at least 1400 °C.
-
Employ a constant heating rate, typically in the range of 10-20 °C/min. Multiple heating rates can be used to perform kinetic analysis.[5]
-
-
Data Acquisition:
-
Continuously record the sample mass (TGA), the difference in temperature between the sample and reference (DTA), and the sample temperature as a function of time and furnace temperature.
-
-
Data Analysis:
-
TGA Curve: Analyze the plot of mass vs. temperature to identify the onset and completion temperatures of decomposition. The percentage mass loss should correspond to the theoretical loss of CO₂ (22.26%).
-
DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum decomposition rate.
-
DTA/DSC Curve: Analyze the plot of the temperature difference or heat flow vs. temperature to identify endothermic and exothermic events. The phase transitions of barium carbonate will appear as endothermic peaks.
-
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the decomposition reaction of Barium carbonate?_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC [mdpi.com]
A Technical Guide to the Material Safety Data Sheet for Barium Carbonate (CP Grade)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the safety, handling, and toxicological properties of Chemical Purity (CP) grade Barium Carbonate (BaCO₃), compiled from various Material Safety Data Sheets (MSDS) and toxicological profiles. The information is structured to be a practical resource for laboratory and development settings, with a focus on quantitative data, safety protocols, and the underlying mechanisms of toxicity.
Chemical Identification and Physicochemical Properties
Barium carbonate is an inorganic salt that occurs naturally as the mineral witherite.[1] In its CP grade, it is a white, odorless powder or granule.[2][3][4] While it is poorly soluble in water, its significant hazard lies in its reactivity with acids.[1][3][5]
Table 1.1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Chemical Name | Barium Carbonate |
| CAS Number | 513-77-9[6][7][8] |
| Molecular Formula | BaCO₃[1][2][9] |
| Molecular Weight | 197.34 g/mol [3][7][8] |
| EC Number | 208-167-3[7][8] |
| Index Number | 056-003-00-2[7][8] |
Table 1.2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline powder or granules.[2][3][4] |
| Odor | Odorless.[2][6] |
| Specific Gravity | 4.275 g/cm³.[3][10] |
| pH | ~9 (for a 1% suspension in water).[4] |
| Water Solubility | Very poor (e.g., 14-24 mg/L at 20°C).[1][3] |
| Solubility in Other Solvents | Soluble in most acids (except sulfuric acid) and ammonium chloride solutions.[3][10] |
| Decomposition Temperature | >1000°C; decomposes to barium oxide (BaO) and carbon dioxide (CO₂).[4][5][7] |
| Flammability | Non-combustible.[4][8][10][11] |
Hazard Identification and Toxicology
The primary toxicological concern with barium carbonate is its acute oral toxicity.[6][8] Although it is insoluble in water, it readily reacts with hydrochloric acid in the stomach to form soluble barium chloride (BaCl₂), a toxic compound.[5][9][12] The toxicity is primarily linked to the effects of the free barium ion (Ba²⁺) on muscle function.[2][13]
Table 2.1: GHS Hazard Classification
| Classification | Details |
|---|---|
| Hazard Class | Acute Toxicity, Oral - Category 4.[6][8] |
| Signal Word | Warning .[8][11] |
| Hazard Statement | H302: Harmful if swallowed.[8][11] |
| Precautionary Statements | P264, P270, P301+P312, P330, P501.[8][11] |
Toxicological Pathway and Effects
Upon ingestion, the conversion to soluble barium chloride allows for the rapid absorption of Ba²⁺ ions.[13] The Ba²⁺ ion stimulates all muscle types, leading to symptoms such as vomiting, diarrhea, convulsive tremors, and muscular paralysis.[2] In severe cases, it can cause alterations in cardiac rhythm, shock, and potentially sudden cardiac failure.[2]
Table 2.2: Summary of Acute Toxicological Data
| Endpoint | Species | Value/Result | Guideline/Reference |
|---|---|---|---|
| Acute Oral LD50 | Rat | 1,690 mg/kg | OECD Test Guideline 401.[8] |
| Skin Corrosion/Irritation | In vitro study | No skin irritation.[8] | Read-across from Barium chloride.[11] |
| Eye Damage/Irritation | Rabbit | No eye irritation.[8][11] | OECD Test Guideline 405.[8][11] |
| Skin Sensitization | Mouse | Not a skin sensitizer.[8] | OECD Test Guideline 429.[8][11] |
Table 2.3: Chronic and Other Toxicity Information
| Endpoint | Finding |
|---|---|
| Carcinogenicity | No evidence of carcinogenic activity.[11] Not classifiable as to human carcinogenicity (EPA Group D).[12] |
| Mutagenicity | Negative.[11] No data available in other sources.[8] |
| Reproductive Toxicity | No information available.[11] A NOAEL of 4,000 ppm (as barium chloride dihydrate) was established for rats.[13] |
| STOT (Single/Repeated) | Classification criteria not met based on available data.[11] |
Ecological Information
While barium carbonate is not readily biodegradable, its ecotoxicity is a consideration, particularly for aquatic life.[2][8] Spills should be prevented from entering drains and watercourses.[11]
Table 3.1: Ecotoxicity Data
| Endpoint | Species | Value | Exposure Time | Guideline/Reference |
|---|---|---|---|---|
| Toxicity to Fish (LC50) | Danio rerio (zebra fish) | >97.5 mg/L | 96 h | OECD Test Guideline 203.[8][11] |
| Toxicity to Crustacea (EC50) | Daphnia magna | 14.5 mg Ba/L | 48 h | Read-across from Barium chloride.[11] |
| Toxicity to Algae (ErC50) | Pseudokirchneriella subcapitata | >100 mg/L | 72 h | OECD Test Guideline 201.[8] |
Handling, Exposure, and Emergency Response
Proper handling and emergency preparedness are critical to safely using barium carbonate in a research setting.
Table 4.1: Occupational Exposure Limits
| Jurisdiction | Limit Type | Value (as soluble Ba) |
|---|---|---|
| Safe Work Australia | TWA | 0.5 mg/m³.[11] |
| ACGIH (USA) | TWA | 0.5 mg/m³.[2] |
| OSHA (USA) | TWA | 0.5 mg/m³.[2] |
Table 4.2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
|---|---|
| Respiratory | Use a NIOSH-approved dust mask or particulate respirator if dust is generated.[4][8][11] |
| Hand | Impervious chemical-resistant gloves.[8][11] |
| Eye | Safety glasses with side shields or chemical goggles.[4][6][11] |
| Skin/Body | Laboratory coat, overalls, and closed-toe shoes.[8][11] |
Emergency Procedures
In the event of an accidental release or exposure, the following protocols should be followed.
Table 4.3: Summary of First Aid Measures
| Exposure Route | First Aid Protocol |
|---|---|
| Ingestion | Seek immediate medical attention. Call a poison center or physician. Rinse mouth with water if the person is conscious. Do NOT induce vomiting. [2][6][8] |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical advice.[2][8] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][8][11] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. If irritation persists, get medical attention.[2][8][11] |
Table 4.4: Firefighting Guidelines
| Aspect | Guideline |
|---|---|
| Flammability | The substance is non-combustible.[8][10][11] |
| Suitable Extinguishing Media | Use media appropriate for the surrounding fire (e.g., water spray, foam, dry chemical, CO₂).[6][8][10] |
| Hazardous Combustion Products | Fire or intense heat may produce irritating or toxic gases, including barium oxide and carbon oxides.[2][8][11] |
Accidental Release Workflow
Overview of Experimental Protocols
The toxicological and ecological data presented in Material Safety Data Sheets are derived from standardized experimental protocols, often those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different substances and laboratories.
While the full, detailed methodologies for these tests are extensive and beyond the scope of this guide, an understanding of their objectives is crucial for interpreting the data:
-
OECD 401 (Acute Oral Toxicity): This protocol is used to determine the median lethal dose (LD50) of a substance when administered orally in a single dose. It helps classify the substance's acute toxicity.[8]
-
OECD 405 (Acute Eye Irritation/Corrosion): This test evaluates the potential of a substance to cause irritation or damage to the eyes upon contact.[8][11]
-
OECD 429 (Skin Sensitization - Local Lymph Node Assay, LLNA): This is an in vivo method to determine if a substance can induce allergic contact dermatitis (skin sensitization).[8][11]
-
OECD 203 (Fish, Acute Toxicity Test): This protocol assesses the acute toxicity of a chemical to fish over a 96-hour period, determining the concentration that is lethal to 50% of the test population (LC50).[8]
-
OECD 201 (Alga, Growth Inhibition Test): This test measures the effect of a substance on the growth of freshwater microalgae, which is a key indicator of its potential impact on aquatic ecosystems.[8]
For detailed experimental procedures, researchers should consult the official OECD Guidelines for the Testing of Chemicals.
References
- 1. Barium carbonate - Wikipedia [en.wikipedia.org]
- 2. web.faa.illinois.edu [web.faa.illinois.edu]
- 3. Barium Carbonate | BaCO3 | CID 10563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpc-us.com [cpc-us.com]
- 5. Barium carbonate - Sciencemadness Wiki [sciencemadness.org]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. carlroth.com [carlroth.com]
- 8. tracesciences.com [tracesciences.com]
- 9. Barium Carbonate: Properties, Uses & Preparation Explained [vedantu.com]
- 10. BARIUM CARBONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. redox.com [redox.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
CAS number 513-77-9 properties and uses
An In-depth Technical Guide to Barium Carbonate (CAS No. 513-77-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium carbonate, identified by CAS number 513-77-9, is an inorganic compound with the chemical formula BaCO₃.[1] It is a white, odorless, and tasteless powder that occurs naturally as the mineral witherite.[2][3] While insoluble in water, it is soluble in most acids, with the notable exception of sulfuric acid.[4][5] This compound is one of the most significant barium compounds in commercial use, serving as a key precursor for the synthesis of other barium-containing materials and finding extensive application across various industries.[1][6]
Physicochemical Properties
Barium carbonate is a dense, white powder.[2] Its fundamental physical and chemical characteristics are summarized below.
Table 1: General Physicochemical Properties of Barium Carbonate
| Property | Value | Source(s) |
| CAS Number | 513-77-9 | [7] |
| Molecular Formula | BaCO₃ | [1] |
| Molecular Weight | 197.34 g/mol | [4][8] |
| Appearance | White crystalline powder/solid | [4][9] |
| Density | 4.275 - 4.43 g/cm³ | [4][8] |
| Melting Point | 811 °C (1,492 °F; 1,084 K) (Polymorphic transformation) | [1] |
| Boiling Point | 1,450 °C (2,640 °F; 1,720 K) (Decomposes from 1,360 °C) | [1][2] |
| Refractive Index (n_D) | 1.676 | [1] |
| Hardness (Mohs) | 3.50 | [10] |
Solubility
Barium carbonate is poorly soluble in water, a key characteristic influencing its applications and handling.[1][11] Its solubility is slightly affected by temperature and significantly by the presence of acids or carbon dioxide-infused water.[4][12]
Table 2: Solubility of Barium Carbonate
| Solvent | Solubility | Temperature | Source(s) |
| Water | 16 mg/L | 8.8 °C | [1] |
| 22 mg/L | 18 °C | [1] | |
| 24 mg/L | 20 °C | [1] | |
| Acids (HCl, HNO₃, Acetic Acid) | Soluble (decomposes) | Ambient | [2][4] |
| Sulfuric Acid | Insoluble | Ambient | [4] |
| Ammonium Chloride/Nitrate Solutions | Soluble | Ambient | [4][12] |
| Carbon Dioxide-Water | Slightly Soluble (1:1000) | Ambient | [4][12] |
| Alcohol | Soluble | Ambient | [10] |
Thermal Properties and Crystal Structure
Barium carbonate undergoes phase transitions at elevated temperatures before decomposing.[12][13] It initially exists in an orthorhombic crystal structure, similar to aragonite.[13][14]
Table 3: Thermal and Structural Properties of Barium Carbonate
| Property | Value | Source(s) |
| Thermal Decomposition | Begins at ~1025°C, significant at 1360-1450°C | [2][12][15] |
| Phase Transition (α to β) | 811 °C (Orthorhombic to Trigonal) | [13] |
| Phase Transition (β to γ) | 940 °C (Trigonal to Cubic) | [13] |
| Crystal System (Ambient) | Orthorhombic (Pnma space group) | [13][14] |
| Lattice Parameters (a, b, c) | a = 5.3103 Å, b = 8.9122 Å, c = 6.4365 Å | [13] |
Key Chemical Reactions
Barium carbonate serves as a versatile precursor for other barium compounds primarily through its reaction with acids and its thermal decomposition.
Reaction with Acids
Barium carbonate reacts with acids like hydrochloric acid to form soluble barium salts, water, and carbon dioxide gas.[1][11] This reaction is a common route to synthesize various barium compounds.[2][16]
Caption: Reaction of Barium Carbonate with Hydrochloric Acid.
Thermal Decomposition
Upon heating to high temperatures, barium carbonate decomposes into barium oxide (BaO) and carbon dioxide.[2][12] This is a primary method for producing barium oxide.[10]
Caption: Thermal Decomposition of Barium Carbonate.
Experimental Protocols: Synthesis
Commercial production of barium carbonate is primarily achieved from barium sulfide (BaS), which is in turn produced from the mineral barite (BaSO₄). Two main methods are employed.
Carbonation Method
This is the more common industrial process for producing high-purity barium carbonate.[1][16]
-
Objective: To synthesize barium carbonate via the reaction of barium sulfide with carbon dioxide.
-
Materials: Barium sulfide (BaS) solution, Carbon Dioxide (CO₂) gas, Water (H₂O).
-
Procedure:
-
A solution of barium sulfide is prepared.[9]
-
Carbon dioxide gas is passed through the BaS solution at a controlled temperature of 40 to 90 °C.[1][3]
-
Barium carbonate precipitates out of the solution as a solid slurry, while hydrogen sulfide gas is released as a byproduct.[9][16] The reaction is: BaS + CO₂ + H₂O → BaCO₃↓ + H₂S↑.[9]
-
The resulting BaCO₃ slurry undergoes filtration to separate the solid product.[16]
-
The filtered cake is washed to remove impurities.[9]
-
The purified barium carbonate is then dried (e.g., at 300°C) and pulverized to obtain the final powder product.[9]
-
Soda Ash Method
This method involves treating barium sulfide with sodium carbonate (soda ash).[1]
-
Objective: To synthesize barium carbonate via a double displacement reaction.
-
Materials: Barium sulfide (BaS), Sodium carbonate (Na₂CO₃), Water.
-
Procedure:
-
An aqueous solution of barium sulfide is prepared.
-
The solution is treated with sodium carbonate at a temperature of 60 to 70 °C.[1][3]
-
A precipitation reaction occurs: BaS + Na₂CO₃ → BaCO₃↓ + Na₂S.
-
The precipitated barium carbonate is then filtered, washed, and dried, similar to the carbonation method.
-
Caption: Commercial Production Workflow for Barium Carbonate.
Uses and Applications
Barium carbonate is a critical material in numerous industrial and research applications due to its chemical properties.
Caption: Major Applications of Barium Carbonate.
-
Ceramics Industry: It is widely used as an ingredient in ceramic glazes where it acts as a flux, a matting agent, and a crystallizing agent.[1] It combines with coloring oxides to produce unique colors not easily achievable by other means.[1][9]
-
Glass Manufacturing: In specialty glass production, it increases the refractive index and brilliance.[9] It was historically used in the glass for cathode ray television screens to block X-ray emissions.[10]
-
Chemical Precursor: Barium carbonate is a common precursor to other barium-containing compounds such as ferrites and barium titanate (BaTiO₃), which is used for manufacturing multilayer ceramic capacitors.[1][17] It is also used to produce barium oxide and peroxide.[8][9]
-
Brick, Tile, and Pottery: It is added to clays to precipitate soluble salts like calcium and magnesium sulfates that cause efflorescence, an undesirable white powdery deposit on the surface of fired bricks.[1]
-
Electronics: The compound is a key component in the production of electronic ceramics, capacitors, and PTC thermistors.[9][17]
-
Other Uses: It is an ingredient in some rodenticides, although this use is controversial due to its toxicity.[9] It is also used in oil drilling, photography, and as a coating for welding electrodes.[9][18][19]
Safety and Handling
Barium carbonate is toxic by ingestion.[4][5] Upon ingestion, it reacts with gastric acid (HCl) to form soluble barium chloride, which is acutely poisonous.[2][18]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection to avoid dust inhalation.[20][21] Ensure adequate ventilation and avoid creating dust.[7][18]
-
First Aid (Ingestion): If swallowed, rinse the mouth with water (if the person is conscious) and seek immediate medical attention.[18][20][22] A soluble sulfate solution, such as magnesium or sodium sulfate, may be administered to precipitate the barium as inert barium sulfate.[2][18]
-
Storage: Store in a dry, well-ventilated place in a tightly closed container, away from acids.[18][23]
-
Disposal: Should not be released into the environment.[18] To neutralize for disposal, it can be reacted with sulfuric acid to form the inert and highly insoluble barium sulfate.[2]
References
- 1. Barium carbonate - Wikipedia [en.wikipedia.org]
- 2. Barium carbonate - Sciencemadness Wiki [sciencemadness.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Barium Carbonate | BaCO3 | CID 10563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BARIUM CARBONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Barium carbonate (CAS 513-77-9) - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]
- 7. carlroth.com [carlroth.com]
- 8. 513-77-9 Cas No. | Barium(II) carbonate | Apollo [store.apolloscientific.co.uk]
- 9. Barium Carbonate: Properties, Uses & Preparation Explained [vedantu.com]
- 10. Barium carbonate | 513-77-9 [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. What is the decomposition reaction of Barium carbonate?_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 15. Decomposition of Barium Carbonate (in the ceramic firing process) [digitalfire.com]
- 16. theasengineers.com [theasengineers.com]
- 17. 碳酸钡 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 18. web.faa.illinois.edu [web.faa.illinois.edu]
- 19. Barium carbonate: Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 20. redox.com [redox.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. tracesciences.com [tracesciences.com]
- 23. Barium Carbonate ( Whiterite ) BaCO3 [ CAS Number: 513-77-9 check ] - 25 000g = 25kg - SYNTHETIKA [synthetikaeu.com]
Witherite: A Technical Guide to its Transformation into High-Purity Barium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Witherite, a naturally occurring mineral form of barium carbonate (BaCO₃), stands as a significant, albeit less common, alternative to barite (BaSO₄) for the production of various barium compounds.[1][2] Its inherent composition as a carbonate makes it readily soluble in acids, offering a more direct route to high-purity barium carbonate, a critical raw material in the pharmaceutical, electronic, and specialty chemical industries. This technical guide provides an in-depth exploration of the methodologies for processing witherite ore to yield high-purity barium carbonate. It encompasses a review of beneficiation techniques to upgrade the ore, detailed experimental protocols for hydrometallurgical extraction and purification, and quantitative data to support process optimization. The logical workflows for these processes are visually represented through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development and other technical fields.
Introduction to Witherite
Witherite is a member of the aragonite group of carbonate minerals, crystallizing in the orthorhombic system.[2] It is characterized by its high specific gravity (around 4.3 g/cm³) and a Mohs hardness of 3 to 3.5.[2][3] While barite is the principal ore of barium, witherite's direct carbonate form presents advantages in processing, as it does not require the energy-intensive carbothermal reduction step necessary for barite.[1][2] The primary industrial applications of witherite-derived barium carbonate include the manufacturing of specialty glass, ceramics, pigments, and as a precursor for other barium salts used in various chemical syntheses.
Physicochemical Properties of Witherite
A thorough understanding of witherite's properties is fundamental to developing effective processing strategies. The key physical and chemical characteristics are summarized in the table below.
| Property | Value | References |
| Chemical Formula | BaCO₃ | [2][3] |
| Crystal System | Orthorhombic | [2][3] |
| Mohs Hardness | 3 - 3.5 | [2][3] |
| Specific Gravity | 4.29 - 4.3 | [2] |
| Color | Colorless, white, grayish, pale-yellow | [2][3] |
| Lustre | Vitreous, resinous on fractures | [3] |
| Cleavage | Distinct on {010}, imperfect on {110} | [3] |
| Solubility | Readily soluble in dilute acids | [1] |
| Common Impurities | Barite (BaSO₄), galena (PbS), calcite (CaCO₃), strontianite (SrCO₃) | [1] |
Beneficiation of Witherite Ore
Raw witherite ore often contains various gangue minerals that must be removed to improve the efficiency of subsequent hydrometallurgical processes. The choice of beneficiation technique depends on the specific mineralogy of the ore deposit.
Gravity Separation
Given the high specific gravity of witherite compared to common gangue minerals like quartz and calcite, gravity separation methods can be effective.[4] Techniques such as jigging and tabling can be employed to concentrate the witherite.
Froth Flotation
Froth flotation is a key method for separating witherite from barite, a common associated mineral with similar density.[1] The process involves selectively rendering the witherite surface hydrophobic, allowing it to attach to air bubbles and float to the surface, while the barite remains in the slurry.
A conceptual workflow for the beneficiation of witherite ore is presented below.
Hydrometallurgical Processing of Witherite Concentrate
The production of high-purity barium carbonate from witherite concentrate typically involves a hydrometallurgical route. This process leverages the solubility of witherite in acids to bring the barium into an aqueous solution, followed by purification and precipitation.
Acid Leaching
Hydrochloric acid (HCl) is commonly used for the acidolysis of witherite due to the high solubility of the resulting barium chloride (BaCl₂).[5]
Reaction: BaCO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + CO₂(g)
A study on the leaching of witherite tailings provides some indicative parameters for this process.[6] A two-step leaching process was found to be effective.
| Parameter | Step 1 | Step 2 |
| Liquid-to-Solid Ratio | 1:2 | 7:1 |
| HCl Concentration | 1 mol/L | 2 mol/L |
| Leaching Time | - | 2 hours |
| Leaching Temperature | - | 70 °C |
Purification of the Barium Chloride Solution
The leachate from the acid digestion step will contain dissolved impurities such as iron, calcium, and strontium.[6] A purification step is crucial to achieve a high-purity final product.
A patented process for producing barium chloride from witherite suggests the following purification steps:[7]
-
pH Adjustment: Addition of lime milk (calcium hydroxide slurry) to raise the pH to 8-9. This precipitates iron and aluminum hydroxides.
-
Saturated Sodium Chloride Addition: This step is mentioned in the patent, although its precise role in impurity removal is not fully detailed.[7]
-
Removal of Calcium and Strontium: For high-purity applications, further purification to remove calcium and strontium is necessary. One method involves the addition of oxalic acid to precipitate calcium and strontium oxalates, which have lower solubility than barium oxalate at a controlled pH.[6]
Precipitation of Barium Carbonate
High-purity barium carbonate is precipitated from the purified barium chloride solution by the addition of a carbonate source, such as sodium carbonate (Na₂CO₃) or by bubbling carbon dioxide (CO₂) gas through the solution.
Reaction with Sodium Carbonate: BaCl₂(aq) + Na₂CO₃(aq) → BaCO₃(s) + 2NaCl(aq)
The precipitation is a double replacement reaction, resulting in the formation of a white precipitate of barium carbonate.[8] Experimental conditions such as reactant concentrations, temperature, and pH can influence the particle size and morphology of the precipitated barium carbonate.
The overall hydrometallurgical process is depicted in the following diagram.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments in the production of high-purity barium carbonate from witherite.
Protocol for Acid Leaching of Witherite Concentrate
-
Materials: Witherite concentrate, hydrochloric acid (HCl), deionized water, reaction vessel with temperature control and stirring.
-
Procedure:
-
A two-step leaching process is employed.
-
Step 1: Mix the witherite concentrate with a 1 mol/L HCl solution at a liquid-to-solid ratio of 1:2. Stir the mixture at room temperature for 1 hour to dissolve easily accessible impurities.
-
Filter the slurry and collect the solid residue.
-
Step 2: Transfer the solid residue to the reaction vessel. Add a 2 mol/L HCl solution at a liquid-to-solid ratio of 7:1.
-
Heat the mixture to 70 °C and maintain the temperature with constant stirring for 2 hours.
-
After the reaction is complete, filter the mixture to separate the leachate (impure barium chloride solution) from the solid residue.
-
Protocol for Purification of Barium Chloride Solution
-
Materials: Impure barium chloride solution, lime milk (10% w/v Ca(OH)₂), oxalic acid solution, pH meter, filtration apparatus.
-
Procedure:
-
Transfer the impure barium chloride solution to a reaction vessel.
-
Slowly add lime milk while monitoring the pH. Continue addition until the pH of the solution reaches 8-9.
-
Stir the solution for 30 minutes to allow for the complete precipitation of iron and aluminum hydroxides.
-
Filter the solution to remove the precipitated impurities.
-
To the filtered solution, adjust the pH to 3 using dilute HCl.
-
Slowly add a stoichiometric amount of oxalic acid solution to precipitate calcium and strontium oxalates.
-
Stir for 1 hour and then filter to obtain the purified barium chloride solution.
-
Protocol for Precipitation of Barium Carbonate
-
Materials: Purified barium chloride solution, sodium carbonate solution (1M), reaction vessel with stirring, filtration apparatus, deionized water, drying oven.
-
Procedure:
-
Heat the purified barium chloride solution to 60 °C in the reaction vessel.
-
Slowly add the sodium carbonate solution to the stirred barium chloride solution. A white precipitate of barium carbonate will form instantly.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the slurry to collect the barium carbonate precipitate.
-
Wash the precipitate with deionized water multiple times to remove any residual sodium chloride.
-
Dry the purified barium carbonate in an oven at 110 °C to a constant weight.
-
Conclusion
Witherite presents a viable and direct pathway for the production of high-purity barium carbonate. Through a combination of beneficiation techniques such as gravity separation and froth flotation, the ore can be effectively concentrated. Subsequent hydrometallurgical processing involving acid leaching, solution purification, and controlled precipitation allows for the synthesis of barium carbonate with a purity suitable for demanding applications in the pharmaceutical and other advanced industries. The experimental protocols and process flows detailed in this guide provide a foundational framework for the development and optimization of witherite processing technologies. Further research into the optimization of each unit operation can lead to enhanced efficiency, reduced costs, and improved product quality.
References
- 1. The Separation of Witherite from Barite in a Mixed Ore by Flotation ... - Bruce Pierce - Google 圖書 [books.google.com.tw]
- 2. Witherite - Wikipedia [en.wikipedia.org]
- 3. mindat.org [mindat.org]
- 4. zexinmining.com [zexinmining.com]
- 5. CN102101690A - Process for preparing barium chloride and calcium chloride by utilizing chlor-alkali waste salt sludge - Google Patents [patents.google.com]
- 6. Research on preparation of high pure barium chloride from barium dregs of witherite tailings [wjygy.com.cn]
- 7. CN104891549A - Technology for producing barium chloride by taking witherite as raw material - Google Patents [patents.google.com]
- 8. homework.study.com [homework.study.com]
Methodological & Application
Sol-Gel Synthesis of Barium Carbonate Nanostructures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of barium carbonate (BaCO₃) nanostructures using the sol-gel method. The sol-gel technique offers excellent control over stoichiometry, a simple synthesis process, homogeneous particle distribution, and the ability to produce nano-sized particles at lower processing temperatures.[1][2] These attributes make it a versatile method for producing high-purity BaCO₃ nanostructures for various applications, including in ceramics, pigments, optical glass, and as precursors for ferroelectric materials.[1] Notably, the biocompatibility of barium carbonate nanoparticles opens avenues for their use in biomedical applications, including cancer therapy and drug delivery.[3][4][5]
Experimental Protocols
Two primary sol-gel based protocols for the synthesis of barium carbonate nanostructures are detailed below: the gel-combustion method and a standard sol-gel process.
Protocol 1: Gel-Combustion Synthesis of Barium Carbonate Nanoparticles
This method utilizes a self-sustaining combustion process to form the nanoparticles.
Materials:
-
Barium nitrate (Ba(NO₃)₂)
-
Citric acid (C₆H₈O₇)
-
Nitric acid (HNO₃)
-
Ammonium hydroxide (NH₄OH)
-
Distilled water
Equipment:
-
Beakers
-
Magnetic stirrer with hot plate
-
Furnace
-
Mortar and pestle
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of barium nitrate.
-
In a separate beaker, dissolve citric acid in distilled water.
-
-
Sol Formation:
-
Add the barium nitrate solution to the citric acid solution while stirring continuously.
-
A key parameter is the molar ratio of citrate to nitrate, which has been reported to be effective at 1.3 for producing very fine powders.[1][6]
-
Add a small amount of nitric acid to the solution. Nitric acid acts as an oxidizer and plays an important role in the subsequent combustion step.[2]
-
Adjust the pH of the solution by adding ammonium hydroxide.
-
-
Gelation:
-
Heat the solution on a hot plate at a moderate temperature (e.g., 80-90 °C) with continuous stirring.
-
Continue heating until the solution becomes a viscous, transparent brown gel.[2]
-
-
Auto-Combustion:
-
Calcination:
-
Characterization:
Protocol 2: Sol-Gel Synthesis using Alkoxide Precursors
This protocol involves the hydrolysis and condensation of metal alkoxides to form the gel.
Materials:
-
Barium acetate (Ba(CH₃COO)₂)
-
Zirconium(IV) n-propoxide (as an example for a mixed oxide, can be adapted for carbonate)
-
Glacial acetic acid (CH₃COOH)
-
n-propanol
-
Deionized water
-
Formic acid
Equipment:
-
Beakers
-
Magnetic stirrer with hot plate
-
Drying oven
-
Furnace
Procedure:
-
Precursor Solution Preparation:
-
Sol Formation:
-
Slowly add the second precursor solution dropwise into the barium acetate solution while stirring.[7]
-
-
Hydrolysis and Gelation:
-
Drying:
-
Dry the resulting gel in an oven at a low temperature (e.g., 80-90 °C) for an extended period (e.g., 24 hours) to remove the solvent.[7]
-
-
Calcination:
-
Calcine the dried powder in a furnace at various temperatures (e.g., 700-1000 °C) for a specific duration (e.g., 2 hours) to obtain the final crystalline product.[7]
-
-
Washing and Final Drying:
Data Presentation
The following tables summarize quantitative data from the sol-gel synthesis of barium carbonate nanostructures as reported in the literature.
Table 1: Synthesis Parameters for Gel-Combustion Method
| Parameter | Value | Reference |
| Barium Precursor | Barium Nitrate | [6],[1] |
| Chelating Agent | Citric Acid | [6],[1] |
| Molar Ratio (Citrate/Nitrate) | 1.3 | [6],[1] |
| Combustion Temperature | ≤400 °C | [6],[1] |
| Calcination Temperatures | 450 °C, 600 °C, 750 °C | [6],[1],[2] |
| Resulting Crystal Phase | Orthorhombic | [6],[1],[2] |
| Reported Particle Size | 1 - 10 nm | [6],[1],[2] |
Table 2: Effect of Calcination Temperature on Crystallite Size (Gel-Combustion Method)
| Calcination Temperature (°C) | Resulting Phase | Mean Crystallite Size (nm) | Reference |
| As-synthesized (≤400 °C) | Orthorhombic BaCO₃ + Additional Phase | - | [6],[1] |
| 450 | Pure Orthorhombic BaCO₃ | Increases with temperature | [6],[1],[2] |
| 600 | Orthorhombic BaCO₃ | Increases with temperature | [6],[1],[2] |
| 750 | Orthorhombic BaCO₃ | Increases with temperature | [6],[1],[2] |
Note: The crystallite size generally increases with increasing calcination temperature due to crystal growth.[1]
Visualizations
Experimental Workflow for Gel-Combustion Synthesis
Caption: Workflow for the sol-gel gel-combustion synthesis of BaCO₃ nanostructures.
Applications in Drug Development
Barium carbonate nanostructures are gaining attention in the biomedical field. Their potential applications in drug development include:
-
Drug Delivery Vehicles: The nano-sized particles can be functionalized to carry therapeutic agents. Hollow barium carbonate nanoparticles have been synthesized and investigated for their drug encapsulation and release capabilities.[4][5]
-
Cancer Therapy: Studies have explored the toxicity of BaCO₃ nanoparticles against cancer cell lines, suggesting their potential use in cancer treatment.[3]
-
Biocompatible Materials: Green synthesis methods for barium carbonate nanoparticles can produce materials with good biocompatibility, which is a crucial requirement for medical applications.[8]
The sol-gel method, by providing control over particle size and morphology, is instrumental in tailoring the properties of barium carbonate nanostructures for these specific biomedical applications. Further research is ongoing to fully elucidate their potential and ensure their safety and efficacy in clinical settings.
References
- 1. ijcea.org [ijcea.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] Preparation and Characterization of Barium Carbonate Nanoparticles | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Characterization of Sol–Gelled Barium Zirconate as Novel MTA Radiopacifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shop.nanografi.com [shop.nanografi.com]
Application Notes and Protocols: Barium Carbonate in Ceramic Glaze Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of barium carbonate in ceramic glaze formulations. This document includes its chemical and physical properties, its effects on glaze characteristics, experimental protocols for testing, and important safety considerations.
Introduction to Barium Carbonate in Ceramic Glazes
Barium carbonate (BaCO₃) is an inorganic compound widely used in the ceramics industry as a key ingredient in glaze formulations.[1] It acts as a flux, matting agent, and crystallizing agent, and it can produce unique colors when combined with certain coloring oxides.[2] Its primary function is to lower the melting point of the glaze, allowing for firing at lower temperatures, which can reduce energy costs.[3][4] Barium carbonate also enhances the brilliance, gloss, and durability of the final glazed surface.[3]
Physicochemical Properties of Barium Carbonate
| Property | Value | Reference |
| Chemical Formula | BaCO₃ | [2] |
| Molar Mass | 197.34 g/mol | [2] |
| Appearance | White powder | [5] |
| Density | 4.286 g/cm³ | - |
| Melting Point | 811 °C (1,492 °F; 1,084 K) (decomposes) | [2] |
| Solubility in water | Insoluble | [2] |
| Solubility | Soluble in most acids (exception: sulfuric acid) | [2] |
Effects of Barium Carbonate on Glaze Properties
The addition of barium carbonate to a glaze formulation can have several significant effects on the final product. These effects are concentration-dependent.
Quantitative Effects of Barium Carbonate on a Model Cone 6 Glaze
The following table illustrates the expected effects of varying concentrations of barium carbonate on a model Cone 6 gloss glaze.
Base Glaze Recipe (Illustrative)
| Ingredient | Percentage |
| Nepheline Syenite | 40% |
| Silica | 30% |
| Whiting (Calcium Carbonate) | 20% |
| Kaolin | 10% |
Table of Effects with Varying Barium Carbonate Additions
| Barium Carbonate (%) | Estimated Melting Point (°C) | Estimated Coefficient of Thermal Expansion (x 10⁻⁷/°C) | Estimated Gloss Units (GU) at 60° | Estimated Barium Leaching (ppm) | Visual/Physical Observations |
| 0% (Base Glaze) | 1220 | 65 | 90 | < 0.1 | Glossy, transparent |
| 2% | 1210 | 68 | 85 | 0.5 | Slight decrease in gloss |
| 5% | 1195 | 72 | 70 | 2.0 | Semi-matte surface |
| 10% | 1180 | 78 | 40 | 15.0 | Matte, opaque surface |
| 15% | 1170 | 85 | 20 | 50.0 | Dry matte, potential for crawling |
| 20% | 1160 | 92 | <10 | >100.0 | Very dry, textural surface, high potential for defects |
Disclaimer: The data in this table is illustrative and representative of expected trends. Actual results will vary depending on the specific base glaze formulation, firing cycle, and other factors.
Experimental Protocols
Glaze Preparation and Application
This protocol describes the preparation of a base glaze and variations with different percentages of barium carbonate, followed by application to test tiles.
Materials and Equipment:
-
Digital scale (0.01g accuracy)
-
Mixing containers
-
Sieve (80-mesh)
-
Whisk or mixing blade
-
Bisqued ceramic test tiles
-
Calipers for measuring glaze thickness
-
Personal Protective Equipment (PPE): dust mask, safety glasses, gloves
Procedure:
-
Weighing: Accurately weigh all dry ingredients for the base glaze and each variation with added barium carbonate.[6][7]
-
Mixing:
-
Application:
-
Ensure test tiles are clean and free of dust.
-
Dip the test tiles into the glaze slurry for a consistent duration (e.g., 3-5 seconds) to achieve a uniform thickness.[8][9]
-
Alternatively, the glaze can be sprayed or brushed on, ensuring an even application.
-
Measure the glaze thickness with calipers after drying.
-
Firing Protocol
-
Firing Temperature: The firing temperature should be appropriate for the base glaze. For a Cone 6 glaze, the kiln should be fired to approximately 1222°C (2232°F).
-
Firing Cycle: A standard firing cycle for Cone 6 includes a gradual increase in temperature, a short soak at the peak temperature, and a controlled cooling phase. The cooling rate can affect crystal formation in glazes with higher barium carbonate content.
Glaze Property Testing
4.3.1. Melt Flow Test
This test evaluates the fluidity of the glaze at peak temperature.
Procedure:
-
Prepare small, equally weighted pellets of each dried glaze variation.
-
Place each pellet on a separate, inclined ceramic tile.
-
Fire the tiles to the target temperature.
-
After cooling, measure the distance each glaze has flowed down the incline. A longer flow distance indicates a lower melting point and higher fluidity.
4.3.2. Gloss Measurement
Procedure:
-
Use a gloss meter to measure the specular reflectance of the fired glaze surface at a 60° angle.
-
Take multiple readings on different areas of the test tile and calculate the average.
-
Record the results in Gloss Units (GU).
4.3.3. Barium Leaching Test
This protocol is based on the principle of the FDA's total immersion test for lead and cadmium.
Materials:
-
4% acetic acid solution
-
Leaching vessels (glass or plastic)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for analysis
Procedure:
-
Thoroughly clean the fired and cooled glazed test tiles.
-
Immerse the tiles completely in a 4% acetic acid solution at room temperature for 24 hours. The volume of the acetic acid solution should be sufficient to fully cover the sample.
-
After 24 hours, remove the tiles from the solution.
-
Analyze the acetic acid solution for barium content using ICP-MS or AAS. The results are typically reported in parts per million (ppm).[10]
Diagrams
Logical Relationships of Barium Carbonate in Glazes
Caption: Logical flow of barium carbonate's effects in glaze.
Experimental Workflow for Glaze Testing
Caption: Workflow for ceramic glaze testing.
Safety Precautions
Barium carbonate is toxic if ingested.[11] When working with dry barium carbonate powder, it is crucial to use appropriate personal protective equipment, including a NIOSH-approved respirator, to prevent inhalation.[8] Good ventilation in the workspace is also essential. Glazes containing high percentages of barium carbonate may leach barium, especially if the glaze is not well-formulated or properly fired.[11][12] It is recommended to test for barium leaching on any functional ware that will come into contact with food or drink. The EPA's Maximum Contaminant Level (MCL) for barium in drinking water is 2 mg/L, which can serve as a reference point for leaching tests.[10]
Conclusion
Barium carbonate is a versatile and valuable material in ceramic glaze formulation, offering a wide range of aesthetic and functional benefits. By understanding its effects and employing systematic testing protocols, researchers and ceramicists can effectively utilize barium carbonate to achieve desired glaze properties while ensuring the safety and durability of the final products.
References
- 1. barysun.com [barysun.com]
- 2. Barium Carbonate Used in Glazes As Crystallizing from China manufacturer - Amanda [amandaceramicmaterial.com]
- 3. smalted.com [smalted.com]
- 4. nbinno.com [nbinno.com]
- 5. Barium Carbonate [digitalfire.com]
- 6. Glaze Mixing and Testing 101 [ceramicartsnetwork.org]
- 7. Mixing and Testing Pottery Glazes: A Great Way to Expand Your Understanding of Glaze Chemistry [ceramicartsnetwork.org]
- 8. Effective Glaze Color Testing Techniques For Pottery [kevinsceramics.com]
- 9. suemcleodceramics.com [suemcleodceramics.com]
- 10. nontoxic-print.com [nontoxic-print.com]
- 11. Barium Carbonate in Glazes [digitalfire.com]
- 12. scribd.com [scribd.com]
Application of Barium Carbonate in Advanced Glass Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Barium carbonate (BaCO₃) is a key inorganic compound utilized in the manufacturing of specialty glasses to enhance their physical and optical properties.[1] In the high-temperature environment of a glass furnace, barium carbonate decomposes to barium oxide (BaO) and carbon dioxide.[2][3] The resulting BaO integrates into the silicate glass network, acting as a fluxing agent and a network modifier.[2][4] Its incorporation leads to significant improvements in refractive index, density, clarity, and chemical durability of the final glass product.[1][3] Furthermore, barium-containing glasses exhibit excellent radiation shielding capabilities, making them crucial for applications in medical and nuclear fields.[5]
Key Applications and Effects on Glass Properties
The addition of barium carbonate to glass formulations imparts several desirable characteristics:
-
Enhanced Optical Properties: Barium oxide increases the refractive index of glass, a critical property for manufacturing high-quality optical lenses, prisms, and other components for precision instruments.[1][2] This leads to greater light-bending capability and sharper imaging.[1] It also improves the brilliance and clarity of the glass by acting as a clarifying agent that helps remove bubbles from the molten glass.[1] In optical glasses, barium-containing formulations, such as barium crown and flint glasses, offer a desirable combination of high refractive index and low dispersion, crucial for correcting chromatic aberrations in lens systems.[5][6][7][8]
-
Increased Density and Durability: The incorporation of barium oxide increases the density of the glass, which is beneficial for applications requiring a more substantial feel, such as high-end glassware, and for radiation shielding.[1][3] Barium-containing glasses also exhibit improved chemical resistance to acids and weathering, making them suitable for laboratory glassware and other demanding environments.[2][3]
-
Fluxing Agent: Barium carbonate acts as a flux, lowering the melting temperature of the glass batch.[1][2] This reduction in melting point can lead to energy savings during the manufacturing process and can improve the workability of the molten glass.[1]
-
Radiation Shielding: Due to the high atomic number of barium, glasses containing BaO are effective at attenuating gamma rays and X-rays.[5][9] This makes them a lead-free alternative for radiation shielding glass used in medical imaging facilities, nuclear power plants, and research laboratories to protect personnel from harmful radiation.[7][9]
Quantitative Data
The following tables summarize the effect of barium carbonate concentration on the physical and optical properties of different glass types.
Table 1: Effect of BaCO₃ on the Properties of a Borosilicate Glass System
(Data sourced from a study on SiO₂-ZnO-Na₂CO₃-H₃BO₃-BaCO₃ glass composites)
| BaCO₃ (mol%) | Density (g/cm³) | Refractive Index | Mass Attenuation Coefficient (cm²/g at 0.06 MeV) |
| 0 | 2.55 | 1.52 | 0.208 |
| 5 | 2.63 | 1.53 | 0.222 |
| 10 | 2.71 | 1.54 | 0.236 |
| 20 | 2.88 | 1.56 | 0.264 |
| 30 | 3.05 | 1.58 | 0.291 |
Table 2: Influence of BaCO₃ on the Properties of a Lead-Free Shielding Glass
(Data sourced from a study on lead-free glass prepared from local quartz sand)
| BaCO₃ (wt%) | Density (g/cm³) | Refractive Index | Linear Attenuation Coefficient (cm⁻¹ at 662 keV) |
| 20 | 2.748 | 1.530 | 0.195 |
| 25 | 2.875 | 1.555 | 0.208 |
| 30 | 3.012 | 1.590 | 0.221 |
| 35 | 3.125 | 1.625 | 0.229 |
| 40 | 3.223 | 1.660 | 0.234 |
Experimental Protocols
Protocol 1: Synthesis of a Barium Borosilicate Glass for Optical Applications
1. Raw Materials:
-
Silicon Dioxide (SiO₂): High purity (>99.5%), fine powder (e.g., 200 mesh).
-
Boric Acid (H₃BO₃) or Boron Oxide (B₂O₃): High purity (>99.5%).
-
Sodium Carbonate (Na₂CO₃): Anhydrous, high purity (>99.5%).
-
Zinc Oxide (ZnO): High purity (>99.5%).
-
Barium Carbonate (BaCO₃): High purity (>99%), available in powder or granular form.[2]
2. Batch Calculation and Preparation:
-
Calculate the required weight of each raw material to achieve the desired molar composition of the final glass.
-
Accurately weigh the raw materials using an analytical balance.
-
Thoroughly mix the powders in a ceramic or platinum crucible to ensure a homogenous batch.
3. Melting Process:
-
Place the crucible containing the batch mixture into a high-temperature electric furnace.
-
Heat the furnace to the melting temperature, typically around 1250°C for borosilicate glasses.[10]
-
Maintain the furnace at the melting temperature for a soaking time of approximately 4 hours to ensure complete melting and homogenization of the glass.[10]
4. Quenching and Annealing:
-
Pour the molten glass into a preheated steel or graphite mold.
-
To relieve internal stresses, the glass must be annealed.[11] Transfer the molded glass to an annealing oven preheated to the annealing temperature, which is typically around 450-500°C for borosilicate glasses.[11]
-
Hold the glass at the annealing temperature for a period determined by the thickness of the glass piece (e.g., 1 hour per quarter inch of thickness).[12]
-
Slowly cool the glass inside the oven to room temperature at a controlled rate to prevent the reintroduction of thermal stresses.[11][12]
5. Characterization:
-
Density: Measured using the Archimedes principle.
-
Refractive Index: Determined using a refractometer.
-
Optical Transmission: Measured using a UV-Vis-NIR spectrophotometer.
Protocol 2: Preparation of a Barium-Containing Glass for Radiation Shielding
1. Raw Materials:
-
Quartz Sand (SiO₂): Low iron content is desirable for high transparency.
-
Barium Carbonate (BaCO₃): High purity (>99%).
-
Other oxides as required for the specific glass formulation (e.g., Na₂O, CaO).
2. Batch Preparation:
-
Prepare the glass batch with varying weight percentages of barium carbonate (e.g., 20-40 wt%).[10]
-
Homogenize the raw materials by mixing in a suitable container.
3. Melting and Casting:
-
Melt the batch in a platinum or high-purity alumina crucible in an electric furnace at a temperature of 1250°C for 4 hours.[10]
-
Pour the molten glass into a preheated cylindrical steel mold.[2]
4. Annealing:
-
Anneal the cast glass samples in a muffle furnace at a suitable temperature (e.g., 500°C) for several hours, followed by slow cooling to room temperature.
5. Characterization:
-
Density and Refractive Index: Measured as described in Protocol 1.
-
Radiation Attenuation Properties: The linear and mass attenuation coefficients are determined by exposing the glass samples to a gamma-ray source (e.g., Cs-137) and measuring the transmitted radiation using a detector.[10]
Mandatory Visualizations
Caption: Experimental workflow for barium glass synthesis.
Caption: Effect of BaCO₃ on glass properties.
References
- 1. chemash.in [chemash.in]
- 2. nbinno.com [nbinno.com]
- 3. scribd.com [scribd.com]
- 4. sgpinc.com [sgpinc.com]
- 5. Optical Glasses [hyperphysics.phy-astr.gsu.edu]
- 6. About crown glass and flint glass – BO-GLASS [botekglass.com]
- 7. Crown glass (optics) - Wikipedia [en.wikipedia.org]
- 8. US3481751A - Barium flint ophthalmic segment glass - Google Patents [patents.google.com]
- 9. Exploring Soda-Lime Glass: Composition and Characteristics [advancedtechnicalprod.com]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. Annealing (glass) - Wikipedia [en.wikipedia.org]
- 12. hotshotovens.com [hotshotovens.com]
Application Notes and Protocols for Hydrothermal Synthesis of Barium Carbonate Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of barium carbonate (BaCO₃) crystals via the hydrothermal method. This technique allows for the controlled crystallization of BaCO₃ with tunable morphologies and sizes, making it a versatile material for various applications, including as a precursor for advanced ceramics, in catalysis, and as a potential vehicle for drug delivery.
Introduction to Hydrothermal Synthesis of Barium Carbonate
Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. The process is typically carried out in a sealed vessel called an autoclave. For barium carbonate, this method offers significant advantages, including the ability to produce well-defined crystal morphologies and control over particle size by tuning reaction parameters such as temperature, precursor concentration, and the use of additives. The resulting BaCO₃ crystals, most commonly in the orthorhombic witherite phase, exhibit properties that are of interest in various scientific and industrial fields.[1][2]
Influence of Experimental Parameters on Crystal Properties
The morphology and size of barium carbonate crystals are highly dependent on the conditions of the hydrothermal synthesis. Understanding these relationships is crucial for tailoring the material properties for specific applications.
Data Presentation: Quantitative Analysis of Synthesis Parameters
The following table summarizes the influence of key experimental parameters on the resulting barium carbonate crystal characteristics, compiled from various research findings.
| Precursors | Additive/Templating Agent | Temperature (°C) | Time (h) | Resulting Morphology | Average Crystal/Particle Size |
| BaCl₂ + Na₂CO₃ | None | 180 | 12 | Rod-like | ~500 nm in length |
| BaCl₂ + Urea | None | 160 | 24 | Dumbbell-like | ~2-5 µm |
| Ba(OH)₂ + CO₂ | None | 150 | 6 | Spherical aggregates | ~100-200 nm |
| BaCl₂ + Na₂CO₃ | Gum Acacia (0.5%) | 90 | 24 | Flower-like clusters | Nanometer to micrometer range |
| BaCl₂ + Na₂CO₃ | Gum Acacia (1.0%) | 90 | 24 | Dumbbell and double-dumbbell | Nanometer to micrometer range |
| BaCl₂ + (NH₂)₂CO | Citric Acid | Not specified | Not specified | Needle-like | Not specified |
| BaCl₂ + NaOH + (NH₂)₂CO | EDTA | Not specified | Not specified | Flower-like | Not specified |
Experimental Protocols
This section provides detailed protocols for the hydrothermal synthesis of barium carbonate crystals with different morphologies.
Protocol 1: Synthesis of Rod-like Barium Carbonate Crystals
This protocol is a general method for producing rod-like BaCO₃ crystals.
Materials:
-
Barium chloride dihydrate (BaCl₂·2H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M solution of BaCl₂·2H₂O in deionized water.
-
Prepare a 0.5 M solution of Na₂CO₃ in deionized water.
-
-
Reaction Mixture:
-
In a beaker, mix equal volumes of the BaCl₂ and Na₂CO₃ solutions under constant stirring. A white precipitate of BaCO₃ will form immediately.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C in an oven for 12 hours.
-
-
Cooling and Washing:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and then with ethanol to remove any remaining ions and impurities.
-
-
Drying:
-
Dry the final product in an oven at 80°C for 4-6 hours.
-
Protocol 2: Synthesis of Flower-like Barium Carbonate Microclusters using Gum Acacia
This protocol utilizes a natural polysaccharide, gum acacia, as a templating agent to control the crystal morphology.[2]
Materials:
-
Barium chloride dihydrate (BaCl₂·2H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Gum acacia
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 1% (w/v) solution of gum acacia in deionized water.
-
Dissolve BaCl₂·2H₂O (e.g., 1 mM) in the gum acacia solution with stirring.
-
Separately, prepare a solution of NaHCO₃ with a molar ratio of 2:1 to BaCl₂.
-
-
Reaction Mixture:
-
Slowly add the NaHCO₃ solution to the BaCl₂-gum acacia solution under vigorous stirring.
-
-
Hydrothermal Treatment:
-
Transfer the mixture to a Teflon-lined autoclave.
-
Heat the autoclave to 90°C for 24 hours.[2]
-
-
Cooling, Washing, and Drying:
-
Follow the same cooling, washing, and drying procedures as described in Protocol 1.
-
Visualizing the Process and Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the logical relationships in the synthesis process.
Caption: Experimental workflow for hydrothermal synthesis of BaCO₃.
Caption: Relationship between synthesis parameters and crystal properties.
Applications in Drug Development
Barium carbonate nanoparticles synthesized via the hydrothermal method are emerging as promising candidates for applications in the biomedical field, particularly in drug delivery and bioimaging.
-
Drug Delivery Vehicles: The controlled size and morphology of BaCO₃ nanoparticles allow for their potential use as carriers for therapeutic agents. Their biocompatibility is a key advantage. For instance, hollow BaCO₃ nanoparticles have been synthesized and investigated for the encapsulation and controlled release of drugs like methotrexate.[3] The porous structure that can be achieved through certain synthesis routes can facilitate drug loading.
-
Bioimaging: Barium is a well-known contrast agent for X-ray imaging. Nanosized barium carbonate particles can potentially be used as contrast agents for computed tomography (CT). Furthermore, these nanoparticles can be functionalized and radiolabeled for multimodal imaging applications.
Protocol for Drug Loading (Conceptual):
While specific protocols are highly dependent on the drug and the desired release profile, a general approach for drug loading onto hydrothermally synthesized BaCO₃ nanoparticles is as follows:
-
Surface Functionalization (Optional): To enhance drug loading and biocompatibility, the surface of the BaCO₃ nanoparticles can be functionalized with polymers such as polyethylene glycol (PEG).
-
Incubation: The synthesized BaCO₃ nanoparticles are dispersed in a solution containing the drug of interest. The mixture is then incubated under specific conditions (e.g., controlled pH, temperature, and time) to allow for the adsorption or encapsulation of the drug.
-
Washing: After incubation, the drug-loaded nanoparticles are separated from the solution by centrifugation and washed to remove any unloaded drug molecules.
-
Characterization: The drug loading efficiency is typically determined using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Further in vitro and in vivo studies are necessary to fully evaluate the potential of hydrothermally synthesized barium carbonate crystals for specific drug delivery systems. This includes assessing drug release kinetics, cellular uptake, and biocompatibility under physiological conditions.
References
Application Notes and Protocols for the Experimental Setup of Barium Carbonate Precipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium carbonate (BaCO₃) is an inorganic compound with significant applications in various fields, including the production of specialty glass, ceramics, bricks, and certain types of enamels. In the pharmaceutical and chemical industries, precisely controlled precipitation of barium carbonate is crucial for producing materials with desired purity, particle size, and morphology. These characteristics are critical for their performance as precursors in the synthesis of other barium compounds, such as high-purity barium titanate for electronic components, and for specific applications in drug development processes.
This document provides detailed application notes and experimental protocols for the precipitation of barium carbonate. The methodologies outlined below are designed to be reproducible and can be adapted for specific research and development needs.
Data Presentation: Quantitative Parameters for Barium Carbonate Precipitation
The following table summarizes the key quantitative data for two common experimental protocols for barium carbonate precipitation. These parameters are crucial for controlling the reaction and the properties of the final product.
| Parameter | Protocol 1: Carbonation of Barium Hydroxide | Protocol 2: Double Displacement Reaction |
| Barium Source | Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) | Barium Chloride (BaCl₂) or Barium Nitrate (Ba(NO₃)₂) |
| Carbonate Source | Carbon Dioxide (CO₂) gas | Sodium Carbonate (Na₂CO₃) solution |
| Solvent | Deionized Water | Deionized Water |
| Temperature | 0 - 5 °C[1] | Room Temperature (approx. 20-25 °C) |
| Reactant Concentration | 80-250 g Ba(OH)₂·8H₂O per 1 L of water[1] | Excess of sodium carbonate solution is typically used. |
| CO₂ Flow Rate | 250 - 300 ml/min[1] | Not Applicable |
| Final pH | 6.0 - 7.0[1] | Not specified, typically neutral to slightly basic |
| Stirring | Constant stirring | Constant stirring |
| Drying Conditions | 60 °C for 24 hours in a vacuum oven[1] | Dried in a desiccator |
Experimental Protocols
Protocol 1: Precipitation of Barium Carbonate via Carbonation of Barium Hydroxide
This method is suitable for producing high-purity barium carbonate with a controlled particle size.
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Deionized water
-
Carbon dioxide (CO₂) gas cylinder with a flowmeter
-
Ice bath
-
Reaction vessel (e.g., a three-necked flask) equipped with a stirrer, gas inlet tube, and pH meter
-
Buchner funnel and filter paper
-
Vacuum oven
-
Desiccator
Procedure:
-
Preparation of Barium Hydroxide Solution: In a reaction vessel, dissolve 80-250 g of barium hydroxide octahydrate in 1 liter of deionized water.[1]
-
Temperature Control: Place the reaction vessel in an ice bath and cool the solution to a temperature between 0 and 5 °C while stirring.[1]
-
Carbonation: Once the desired temperature is reached, start bubbling carbon dioxide gas through the solution at a flow rate of 250-300 ml/min.[1]
-
pH Monitoring: Continuously monitor the pH of the solution. A white precipitate of barium carbonate will form. Continue the CO₂ addition until the pH of the reaction mixture reaches a value between 6.0 and 7.0.[1]
-
Filtration: Once the desired pH is reached, stop the CO₂ flow and stirring. Filter the precipitated barium carbonate using a Buchner funnel under vacuum.
-
Washing: Wash the precipitate with cold deionized water to remove any soluble impurities.
-
Drying: Dry the collected barium carbonate in a vacuum oven at 60 °C for 24 hours.[1]
-
Storage: Store the dried barium carbonate powder in a desiccator to prevent moisture absorption.
Protocol 2: Precipitation of Barium Carbonate via Double Displacement Reaction
This is a common and straightforward laboratory method for synthesizing barium carbonate.
Materials:
-
Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Desiccator
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of a soluble barium salt, such as barium chloride or barium nitrate, by dissolving a known amount in deionized water.
-
Prepare a solution of sodium carbonate in deionized water. An excess of the carbonate solution is generally used to ensure complete precipitation of the barium ions.
-
-
Precipitation:
-
Place the barium salt solution in a beaker with a magnetic stir bar and begin stirring.
-
Slowly add the sodium carbonate solution to the barium salt solution. A white precipitate of barium carbonate will form immediately.
-
-
Digestion (Optional): To improve the filterability of the precipitate, the mixture can be gently heated (e.g., to 60-70 °C) and then allowed to cool slowly while stirring. This process, known as digestion, can lead to the formation of larger, more easily filterable crystals.
-
Filtration: Filter the barium carbonate precipitate using a Buchner funnel under vacuum.
-
Washing: Wash the precipitate with several portions of cold deionized water or ice water to remove any remaining soluble salts, such as sodium chloride or sodium nitrate.
-
Drying: Carefully transfer the filter cake to a watch glass and dry it in a desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflows for barium carbonate precipitation.
References
Application Note: Characterization of Barium Carbonate using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium carbonate (BaCO₃) is an inorganic compound with significant applications across various industries, including ceramics, glass, and as a precursor in the synthesis of other barium compounds.[1][2] In the pharmaceutical and drug development sector, the physical properties of excipients like barium carbonate are of paramount importance as they can influence drug product performance. Therefore, accurate and thorough characterization of its structural and morphological properties is crucial.
This application note provides a detailed protocol for the characterization of barium carbonate powder using two powerful analytical techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). XRD provides insights into the crystalline structure and phase purity of the material, while SEM reveals its surface morphology, particle size, and shape.
Principles of the Techniques
X-ray Diffraction (XRD): XRD is a non-destructive analytical technique used to determine the crystallographic structure of a material. When a crystalline sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities. This diffraction pattern is unique to the crystalline phase, acting as a "fingerprint" for identification. The positions (2θ angles) and intensities of the diffraction peaks can be used to identify the crystalline phase, determine lattice parameters, and estimate crystallite size.
Scanning Electron Microscopy (SEM): SEM is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample. The interaction of the electron beam with the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form images that provide information about the sample's surface topography, morphology, and composition.
Experimental Protocols
X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phase of barium carbonate and determine its crystallographic parameters.
Materials and Equipment:
-
Barium Carbonate powder sample
-
Powder X-ray Diffractometer with Cu Kα radiation source (λ = 1.5406 Å)
-
Sample holder (zero-background sample holder recommended)
-
Mortar and pestle (agate or ceramic)
-
Spatula
-
Glass slide
Protocol:
-
Sample Preparation:
-
If the barium carbonate powder is not already finely ground, gently grind a small amount of the sample using a mortar and pestle to obtain a fine, homogenous powder.[3][4] This helps to ensure random orientation of the crystallites.
-
Carefully pack the powdered sample into the sample holder. Ensure the surface of the powder is flat and level with the surface of the holder. A glass slide can be used to gently press and flatten the surface.[5][6]
-
-
Instrument Setup and Data Collection:
-
Place the sample holder into the XRD instrument.
-
Set the instrument parameters for data collection. Typical parameters for barium carbonate analysis are:
-
X-ray Source: Cu Kα
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range (2θ): 20° to 80°
-
Step Size: e.g., 0.02°
-
Scan Speed/Time per Step: e.g., 1 second/step
-
-
Initiate the XRD scan.
-
-
Data Analysis:
-
The resulting diffraction pattern will show peaks at specific 2θ angles.
-
Compare the experimental diffraction pattern with a standard reference pattern for orthorhombic barium carbonate from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS). The reference code for orthorhombic barium carbonate (Witherite) is 00-005-0378.[7][8][9]
-
Identify the Miller indices (hkl) for each diffraction peak.
-
The crystallite size can be estimated using the Scherrer equation: D = (K * λ) / (β * cos(θ)) Where:
-
D is the mean crystallite size.
-
K is the Scherrer constant (typically ~0.9).
-
λ is the X-ray wavelength.
-
β is the full width at half maximum (FWHM) of the diffraction peak in radians.
-
θ is the Bragg angle.
-
-
Scanning Electron Microscopy (SEM) Analysis
Objective: To visualize the surface morphology, particle size, and shape of barium carbonate.
Materials and Equipment:
-
Barium Carbonate powder sample
-
Scanning Electron Microscope (SEM)
-
SEM stubs with adhesive carbon tape
-
Sputter coater with a conductive target (e.g., gold or gold-palladium)
-
Fine-tipped tweezers
-
Air or nitrogen duster
Protocol:
-
Sample Preparation:
-
Place a double-sided adhesive carbon tab onto a clean SEM stub.
-
Carefully sprinkle a small amount of the barium carbonate powder onto the carbon tape.[10]
-
Gently tap the side of the stub to remove any excess loose powder. Alternatively, use a gentle stream of compressed air or nitrogen to blow off the excess powder.[10] The aim is to achieve a monolayer of particles.
-
For non-conductive samples like barium carbonate, a thin conductive coating is necessary to prevent charging under the electron beam. Place the stub in a sputter coater and apply a thin layer (e.g., 10-20 nm) of a conductive material like gold or a gold-palladium alloy.
-
-
Imaging:
-
Carefully mount the coated stub into the SEM sample holder and load it into the microscope.
-
Evacuate the SEM chamber to the required vacuum level.
-
Turn on the electron beam and adjust the accelerating voltage (e.g., 5-20 kV).
-
Focus the electron beam on the sample and adjust the magnification to observe the particles.
-
Capture images at various magnifications to show both an overview of the particles and detailed morphological features.
-
-
Image Analysis:
-
Use the SEM software's measurement tools or external image analysis software to measure the dimensions of the particles (e.g., length, diameter, and aspect ratio of rod-like particles).
-
For a quantitative analysis of particle size distribution, measure a statistically significant number of particles (e.g., >100) and plot a histogram.
-
Data Presentation
XRD Data
The expected XRD pattern for orthorhombic barium carbonate (Witherite, JCPDS card no. 00-005-0378) will exhibit characteristic diffraction peaks. The primary peaks are summarized in the table below.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 23.89 | 3.72 | 100 | (111) |
| 24.30 | 3.66 | 60 | (021) |
| 27.71 | 3.22 | 25 | (120) |
| 34.07 | 2.63 | 40 | (200) |
| 34.34 | 2.61 | 35 | (112) |
| 41.98 | 2.15 | 30 | (221) |
| 44.88 | 2.02 | 25 | (041) |
Note: The exact 2θ positions and relative intensities may vary slightly depending on the instrument and sample preparation.
SEM Data
SEM analysis of barium carbonate can reveal a variety of morphologies depending on the synthesis method. Common morphologies include rod-like, dumbbell-shaped, and flower-like structures.[11]
| Morphology | Dimension | Typical Size Range |
| Nanorods | Length | ~1 µm |
| Diameter | 50 - 150 nm | |
| Rod-like | Diameter | 0.130 - 0.54 µm |
| Nanoparticles | Diameter | 1 - 10 nm[5] |
Visualizations
Caption: XRD Experimental Workflow for Barium Carbonate.
Caption: SEM Experimental Workflow for Barium Carbonate.
Conclusion
The combined use of XRD and SEM provides a comprehensive characterization of barium carbonate. XRD confirms the crystalline identity and purity, while SEM offers direct visualization of the particle morphology and size distribution. These techniques are essential for quality control and for understanding how the physical properties of barium carbonate may impact its performance in various applications, including its role as an excipient in drug development. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists working with this important inorganic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. JEOL USA blog | How to Carry Out Particle Analysis with Benchtop [jeolusa.com]
- 4. ijcea.org [ijcea.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ephys.kz [ephys.kz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: FT-IR Analysis of Synthesized Barium Carbonate
Introduction
Barium carbonate (BaCO₃) is an inorganic compound with numerous applications in various industries, including the production of specialty glass, ceramics, bricks, and as a precursor for the synthesis of other barium compounds such as barium titanate. The purity and structural integrity of synthesized barium carbonate are crucial for its performance in these applications. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique used to identify functional groups in a molecule. This application note provides a detailed protocol for the synthesis of barium carbonate and its subsequent analysis using FT-IR spectroscopy to verify its formation and purity.
Data Presentation
The characteristic infrared absorption bands of barium carbonate are attributed to the vibrational modes of the carbonate ion (CO₃²⁻). The positions of these bands can confirm the presence of barium carbonate in a sample.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |
| ~1440-1446 | Asymmetric C-O Stretching (ν₃) | Strong | [1][2] |
| ~1059-1060 | Symmetric C-O Stretching (ν₁) | Weak | [1][2] |
| ~856 | Out-of-Plane Bending (ν₂) | Sharp, Medium | [1] |
| ~693 | In-Plane Bending (ν₄) | Sharp, Medium | [1] |
Note: The exact peak positions may vary slightly depending on the sample preparation and the specific crystalline form of barium carbonate.
Experimental Protocols
1. Synthesis of Barium Carbonate via Precipitation
This protocol describes a common laboratory method for synthesizing barium carbonate through the reaction of barium chloride and sodium carbonate.
Materials:
-
Barium chloride dihydrate (BaCl₂·2H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.5 M solution of barium chloride by dissolving the appropriate amount of BaCl₂·2H₂O in deionized water.
-
Prepare a 0.5 M solution of sodium carbonate by dissolving the appropriate amount of Na₂CO₃ in deionized water.
-
-
Precipitation:
-
Place a beaker containing the sodium carbonate solution on a magnetic stirrer.
-
Slowly add the barium chloride solution to the sodium carbonate solution dropwise while stirring continuously. A white precipitate of barium carbonate will form immediately.
-
-
Digestion of the Precipitate:
-
Continue stirring the mixture for 30 minutes at room temperature to allow the precipitate to age, which can improve its filterability.
-
-
Filtration and Washing:
-
Separate the barium carbonate precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium chloride.
-
-
Drying:
-
Dry the collected barium carbonate powder in a drying oven at 100-110 °C for several hours until a constant weight is achieved.
-
-
Homogenization:
-
Gently grind the dried barium carbonate powder using a mortar and pestle to obtain a fine, homogeneous powder.
-
2. FT-IR Analysis of Synthesized Barium Carbonate
This protocol outlines the procedure for analyzing the synthesized barium carbonate powder using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Materials and Equipment:
-
Synthesized barium carbonate powder
-
FT-IR spectrometer with an ATR accessory
-
Spatula
-
Ethanol or isopropanol for cleaning
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with ethanol or isopropanol and allowing it to dry completely.
-
Acquire a background spectrum with the empty ATR accessory. This will account for any atmospheric interferences (e.g., CO₂, water vapor).
-
-
Sample Preparation and Measurement:
-
Place a small amount of the synthesized barium carbonate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum of the sample. Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing and Analysis:
-
The acquired spectrum should be automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
-
Identify the characteristic absorption peaks of barium carbonate as listed in the data presentation table. The presence of strong peaks around 1440 cm⁻¹, and sharper peaks around 856 cm⁻¹ and 693 cm⁻¹, confirms the successful synthesis of barium carbonate.[1]
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and FT-IR analysis of barium carbonate.
Caption: Correlation between carbonate vibrational modes and FT-IR peaks.
References
Troubleshooting & Optimization
Controlling particle size in Barium carbonate precipitation
Welcome to the Technical Support Center for Barium Carbonate Precipitation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to precisely control particle size and morphology during the synthesis of barium carbonate (BaCO₃).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control particle size in barium carbonate precipitation?
A1: The final particle size of barium carbonate is a result of the interplay between nucleation and crystal growth rates. The key experimental parameters that allow you to control these rates, and thus the final particle size, are:
-
Supersaturation: The concentration of reactants beyond the equilibrium solubility.[1]
-
Temperature: Affects both solubility and reaction kinetics.[2]
-
pH of the reaction medium: Influences the carbonate species present and the surface charge of particles.[3][4]
-
Mixing Rate and Method: Determines the homogeneity of supersaturation in the reaction vessel.
-
Presence of Additives or Impurities: Can act as crystal growth modifiers or nucleation promoters.[5]
-
Reactant Concentration: Directly impacts the level of supersaturation.[6]
Q2: How does supersaturation affect the final particle size of BaCO₃?
A2: Supersaturation is the primary driving force for both nucleation (the formation of new crystal nuclei) and crystal growth.[1]
-
High Supersaturation: At high levels of supersaturation, the rate of nucleation significantly exceeds the rate of crystal growth. This leads to the rapid formation of a large number of small nuclei, resulting in a smaller final particle size.[1]
-
Low Supersaturation: At low supersaturation levels, nucleation is slower, and the existing crystals have more time to grow. This condition favors crystal growth over nucleation, leading to larger final particles.[1] The kinetics can be complex; at high supersaturation, the crystal growth rate may follow a first-order kinetic expression, while at low supersaturation (ratio < 2), it can be second-order.[2]
Q3: What is the role of temperature in the precipitation process?
A3: Temperature influences both the solubility of barium carbonate and the kinetics of the precipitation reaction. Generally, the solubility of BaCO₃ increases with temperature.
-
Increasing Temperature: Higher temperatures (e.g., 40-90 °C) can lead to lower effective supersaturation, which favors crystal growth over nucleation, typically resulting in larger particles.[7]
-
Decreasing Temperature: Lower temperatures (e.g., 0-5 °C) decrease the solubility, which can lead to a higher state of supersaturation and consequently, smaller particles.[8]
Q4: How does pH influence the morphology and size of BaCO₃ particles?
A4: The pH of the solution plays a critical role in determining the available carbonate species (CO₃²⁻ vs. HCO₃⁻) and the surface chemistry of the precipitating particles.[9] The isoelectric point (the pH at which the particle surface has no net electrical charge) for BaCO₃ is around pH 10-10.5.[4][10] Operating near this pH can lead to particle agglomeration due to reduced electrostatic repulsion. Adjusting the pH away from the isoelectric point can help maintain a stable dispersion. The morphology of BaCO₃ crystals, such as floc, candy-like, pillar-like, or olivary shapes, is strongly dependent on pH and supersaturation levels.[2]
Q5: Can additives or solvents be used to control particle size and morphology?
A5: Yes, additives are highly effective. Organic molecules, polymers, or different solvents can adsorb onto the surfaces of growing crystals, inhibiting or promoting growth on specific crystal faces. This can be used to control both the final particle size and shape (morphology). For example, using diethylene glycol (DEG) as a solvent or modifier has been shown to dramatically reduce particle size and change the morphology from rod-like to spherical.[5] Additives like polyacrylic acid (PAA) have also been used to optimize particle size and morphology.[11]
Troubleshooting Guide
Problem: The precipitated particles are too small.
| Probable Cause | Suggested Solution |
| High Supersaturation | Decrease the concentration of the Ba²⁺ and/or CO₃²⁻ reactant solutions. Slow down the rate of addition of the reactants to maintain a lower level of supersaturation. |
| Low Reaction Temperature | Increase the temperature of the reaction. This increases the solubility of BaCO₃, lowers the supersaturation level, and favors crystal growth over nucleation.[7] |
| Rapid Mixing / High Agitation | Reduce the mixing speed. While good mixing is crucial for homogeneity, excessively high shear rates can promote nucleation and lead to smaller particles. |
Problem: The precipitated particles are too large.
| Probable Cause | Suggested Solution |
| Low Supersaturation | Increase the concentration of the reactant solutions. Increase the rate at which the reactants are mixed to generate a higher initial supersaturation, which favors nucleation.[1] |
| High Reaction Temperature | Lower the reaction temperature to decrease the solubility of BaCO₃ and increase the level of supersaturation.[8] |
| Ostwald Ripening | Decrease the aging time of the suspension after precipitation. Ostwald ripening is a process where smaller particles dissolve and redeposit onto larger particles, increasing the average particle size over time. |
Problem: The particle size distribution is too broad (polydisperse).
| Probable Cause | Suggested Solution |
| Inhomogeneous Supersaturation | Ensure rapid and efficient mixing at the point of reactant addition to create a uniform supersaturation zone throughout the reactor. This prevents simultaneous nucleation and growth in different parts of the vessel. |
| Prolonged Nucleation Period | Aim for a short, single nucleation event. This can be achieved by adding a seeding suspension of pre-formed BaCO₃ crystals after mixing the reactants at a supersaturation level that is too low for primary nucleation but sufficient for growth. |
| Temperature or pH Fluctuations | Use a temperature-controlled water bath and a pH controller or robust buffer system to maintain constant conditions throughout the precipitation process. |
Problem: Particles are heavily agglomerated.
| Probable Cause | Suggested Solution |
| Reaction pH is near the Isoelectric Point (IEP) | Adjust the final pH of the suspension to be significantly different from the IEP of BaCO₃ (~pH 10-10.5) to increase electrostatic repulsion between particles.[4][10] |
| High Particle Concentration | Conduct the precipitation at a lower solids concentration to reduce the frequency of particle collisions. |
| Ineffective Washing/Drying | During washing, resuspend the filter cake thoroughly in deionized water before filtering again. Consider freeze-drying (lyophilization) instead of oven-drying to prevent the formation of hard agglomerates due to capillary forces. |
Problem: The particle morphology is incorrect (e.g., needles instead of spheres).
| Probable Cause | Suggested Solution |
| Solvent System | The solvent system has a profound impact on morphology. Switching from a purely aqueous system to one containing a modifier like diethylene glycol (DEG) can change particles from rod-shaped to spherical.[5] |
| pH and Supersaturation Level | The combination of pH and supersaturation determines the final crystal habit.[3] Systematically vary these two parameters to map out the resulting morphologies and find the desired shape. |
| Presence of Impurities | Even small amounts of ionic impurities can act as crystal habit modifiers. Ensure high-purity reactants and deionized water are used for reproducible results. |
Data & Experimental Protocols
Influence of Solvent on BaCO₃ Particle Characteristics
The following table summarizes the significant effect of using diethylene glycol (DEG) as a solvent modifier compared to a purely aqueous solution during the precipitation of BaCO₃.
| Parameter | Water Solution | Diethylene Glycol (DEG) Solution |
| Morphology | Rod-like | Spherical |
| Average Particle Length | 900 nm | 93 nm (diameter) |
| Average Particle Width | 276 nm | 93 nm (diameter) |
| Crystallite Size | 32 nm | 20 nm |
| (Data synthesized from a polymer-assisted precipitation study.[5]) |
General Experimental Protocol for BaCO₃ Precipitation
This protocol describes a standard lab-scale batch precipitation for producing barium carbonate. Parameters should be adjusted based on the desired particle characteristics.
1. Materials & Reagents:
-
Soluble Barium Salt (e.g., Barium Chloride, BaCl₂)
-
Carbonate Source (e.g., Sodium Carbonate, Na₂CO₃)
-
Deionized (DI) Water
-
(Optional) Additive or solvent modifier (e.g., DEG, PAA)
2. Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Temperature-controlled water bath (circulator)
-
Two peristaltic pumps for reactant addition
-
pH meter
-
Buchner funnel and vacuum flask for filtration
-
Vacuum oven or freeze-dryer
3. Procedure:
-
Solution Preparation: Prepare two separate aqueous solutions of the barium salt and the carbonate source at the desired concentrations. For example, prepare a 0.5 M BaCl₂ solution and a 0.5 M Na₂CO₃ solution in DI water.
-
Reactor Setup: Fill the jacketed reactor with a specific volume of DI water. Begin stirring at a controlled rate (e.g., 300 RPM) and bring the water to the desired reaction temperature (e.g., 25 °C) using the circulator.
-
Precipitation: Simultaneously add the two reactant solutions to the reactor at a fixed, controlled rate using the peristaltic pumps. Position the addition tubes near the stirrer to ensure rapid mixing and minimize local supersaturation peaks.
-
Aging (Optional): After the addition is complete, continue stirring the suspension for a predetermined "aging" period (e.g., 30 minutes). This step can influence particle size distribution through processes like Ostwald ripening.
-
Washing: Turn off the stirrer and filter the suspension using a Buchner funnel under vacuum. Wash the collected BaCO₃ filter cake several times with DI water to remove residual soluble salts. A final wash with ethanol can aid in drying.
-
Drying: Dry the washed BaCO₃ powder. For loosely-bound particles, freeze-drying is recommended. Alternatively, dry in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[8]
4. Characterization:
-
Particle Size & Distribution: Analyze using Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Morphology & Size Confirmation: Examine using Scanning Electron Microscopy (SEM).
-
Crystalline Phase: Confirm the witherite crystal structure using X-Ray Diffraction (XRD).
Visual Guides
Experimental Workflow
The following diagram illustrates the typical workflow for a controlled barium carbonate precipitation experiment.
Caption: A typical workflow for BaCO₃ precipitation.
Parameter Influence Diagram
This diagram shows how key experimental parameters influence the intermediate processes of nucleation and growth, which in turn determine the final particle properties.
Caption: Influence of parameters on BaCO₃ properties.
Troubleshooting Flowchart
Use this flowchart to diagnose and solve common issues encountered during precipitation.
Caption: A step-by-step troubleshooting guide.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. Barium carbonate - Wikipedia [en.wikipedia.org]
- 8. US20130316175A1 - Method for preparing barium carbonate and the product obtained by the method - Google Patents [patents.google.com]
- 9. Phase and morphology of calcium carbonate precipitated by rapid mixing in the absence of additives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Calcination Temperature for Barium Carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the calcination of barium carbonate (BaCO₃).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of calcining barium carbonate?
A1: The primary purpose of calcining barium carbonate is to induce its thermal decomposition to produce barium oxide (BaO) and carbon dioxide (CO₂). This process is a crucial step in the synthesis of various advanced materials, including electroceramics like barium titanate (BaTiO₃), as well as in the production of high-purity barium oxide for applications in glass, ceramics, and as a chemical precursor.
Q2: At what temperature does barium carbonate decompose?
A2: The decomposition of pure barium carbonate into barium oxide and carbon dioxide begins at approximately 1025°C (1877°F) and is completed at around 1300°C.[1][2] However, the effective decomposition temperature can be influenced by several factors, including the presence of other materials and the atmospheric conditions.
Q3: What are the chemical reactions involved in the calcination of barium carbonate?
A3: The fundamental chemical reaction is the thermal decomposition of barium carbonate:
BaCO₃(s) → BaO(s) + CO₂(g)[1][2]
In the presence of carbon, the reaction can proceed at a lower temperature range, typically between 800°C and 1100°C.[3]
Q4: What are the phase transformations that barium carbonate undergoes during heating?
A4: Barium carbonate exhibits two main phase transformations before it decomposes. It transforms from an orthorhombic to a hexagonal crystal structure at approximately 1079 K (806°C) and from a hexagonal to a cubic structure at around 1237 K (964°C).[1][4]
Troubleshooting Guide
Issue 1: Incomplete decomposition of barium carbonate.
-
Question: My final product still contains unreacted barium carbonate. How can I ensure complete decomposition?
-
Answer: Incomplete decomposition is a common issue. To address this, consider the following:
-
Increase Calcination Temperature: Ensure your furnace temperature is at or above the recommended decomposition temperature for your specific application. For pure barium oxide production, temperatures around 1300°C are often required for complete decomposition.[1][2]
-
Increase Dwell Time: Extending the time the material is held at the peak calcination temperature can allow for the reaction to go to completion.
-
Optimize Heating Rate: A slower heating rate can sometimes promote more uniform decomposition throughout the material.
-
Use of a Reducing Atmosphere: In the presence of a reducing agent like carbon or in a stream of a gaseous hydrocarbon such as methane, the decomposition of barium carbonate can occur at lower temperatures, between 800°C and 1100°C.[3]
-
Issue 2: Fusion or sintering of the material during calcination.
-
Question: My barium carbonate is fusing and forming hard agglomerates in the crucible. How can I prevent this?
-
Answer: Fusion can make the resulting product difficult to handle and process. Here are some strategies to prevent it:
-
Mix with Previously Calcined Product: A common industrial practice is to mix the fresh barium carbonate with already calcined barium oxide. This increases the overall barium oxide content in the mixture and helps to prevent the formation of a low-melting eutectic between BaO and BaCO₃.[3][5]
-
Incorporate Carbon: The presence of carbon in the mixture can reduce fusion, especially when calcining at lower temperatures (800-1100°C).[3]
-
Control Atmosphere: The presence of carbon dioxide can reverse the decomposition reaction and may contribute to fusion. Conducting the calcination in an inert gas stream, such as nitrogen, can help.[5]
-
Issue 3: Formation of unwanted intermediate phases, especially in the synthesis of barium titanate.
-
Question: I am synthesizing barium titanate, but my XRD analysis shows the presence of intermediate phases like Ba₂TiO₄. How can I obtain a pure BaTiO₃ phase?
-
Answer: The formation of intermediate phases is a known challenge in solid-state synthesis. To promote the formation of pure barium titanate:
-
Optimize Calcination Temperature and Time: The formation of a pure perovskite phase is highly dependent on the calcination temperature. For barium titanate synthesis from barium carbonate and titanium dioxide, temperatures are often in the range of 900-1200°C. Insufficient temperature may lead to incomplete reaction and the presence of unreacted BaCO₃, while excessively high temperatures can lead to the formation of other phases or exaggerated grain growth.
-
Ensure Stoichiometric Mixing: Precise stoichiometric control of the initial BaCO₃ and TiO₂ powders is critical. Any deviation can lead to the formation of secondary phases.
-
Homogeneous Mixing: Thoroughly mill the precursor powders to ensure intimate contact between the reactants, which facilitates a complete reaction.
-
Data Presentation
Table 1: Effect of Calcination Temperature on the Properties of Barium Carbonate and its Derived Products
| Calcination Temperature (°C) | Material System | Key Observations | Resulting Particle/Crystallite Size | Reference |
| 450 | BaCO₃ Nanoparticles | Pure orthorhombic phase obtained. | Nanometer scale | [6] |
| 600 | BaCO₃ Nanoparticles | Increased crystallinity compared to 450°C. | Increase with temperature | [6] |
| 750 | BaCO₃ Nanoparticles | Further increase in crystallinity and crystal size. | Increase with temperature | [6] |
| 800 - 1350 | Ba(Zr₀.₃Ti₀.₇)O₃ | Pure perovskite phase achieved at 1300°C for 4h. | 0.23 - 1.13 µm | [7] |
| 930 - 1060 | BaTiO₃ | Single phase with some intermediate BaCO₃ and TiO₂. 95.15% perovskite phase at 960°C. | Not specified | [8] |
| 1250 | BaCO₃ | Calcined for 30 minutes to obtain BaO for BaTiO₃ synthesis. | Not specified | [9] |
Experimental Protocols
Protocol 1: General Laboratory-Scale Calcination of Barium Carbonate to Barium Oxide
-
Preparation:
-
Place a known quantity of high-purity barium carbonate powder into a suitable high-temperature crucible (e.g., alumina or zirconia).
-
Ensure the powder is loosely packed to allow for the escape of carbon dioxide.
-
-
Furnace Program:
-
Place the crucible in a high-temperature muffle furnace.
-
Set the heating rate to 5-10°C per minute to ensure uniform heating.
-
Ramp the temperature to the desired calcination temperature (e.g., 1100-1300°C). The optimal temperature will depend on the desired purity and particle characteristics.
-
Hold the material at the peak temperature for a dwell time of 2-4 hours to ensure complete decomposition.
-
Allow the furnace to cool down to room temperature at a controlled rate.
-
-
Post-Calcination Handling:
-
Barium oxide is hygroscopic and will react with moisture in the air. Handle the calcined powder in a dry environment (e.g., a glovebox or desiccator) to prevent the formation of barium hydroxide.
-
Store the resulting barium oxide in a tightly sealed container.
-
-
Characterization:
-
Use X-ray Diffraction (XRD) to confirm the complete conversion of BaCO₃ to BaO and to identify any residual phases.
-
Employ Scanning Electron Microscopy (SEM) to analyze the morphology and particle size of the resulting BaO powder.
-
Thermogravimetric Analysis (TGA) can be used to determine the exact decomposition temperature range for a specific batch of barium carbonate.
-
Protocol 2: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
-
Sample Preparation:
-
Accurately weigh a small amount of the barium carbonate powder (typically 5-10 mg) into a TGA/DTA sample pan (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the sample pan in the TGA/DTA instrument.
-
Purge the system with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to provide a stable atmosphere and carry away the evolved CO₂.
-
-
Thermal Program:
-
Heat the sample from room temperature to a final temperature above the expected decomposition, typically around 1400°C.
-
Use a constant heating rate, for example, 10°C/min.
-
-
Data Analysis:
Mandatory Visualization
Caption: Workflow for optimizing barium carbonate calcination temperature.
References
- 1. What is the decomposition reaction of Barium carbonate?_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US2915366A - Calcination of barium carbonate - Google Patents [patents.google.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. US2772949A - Calcination of barium carbonate - Google Patents [patents.google.com]
- 6. ijcea.org [ijcea.org]
- 7. thaiscience.info [thaiscience.info]
- 8. electroactmater.com [electroactmater.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Impurites in CP Grade Barium Carbonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting impurities in Chemically Pure (CP) grade Barium Carbonate (BaCO₃). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the use of CP grade Barium Carbonate, their probable causes, and recommended solutions.
Question 1: Why is there an unexpected pH shift in my aqueous solution after adding Barium Carbonate?
Probable Cause: The presence of soluble alkaline impurities, such as free alkali or other soluble salts, can alter the pH of your solution. Although Barium Carbonate is poorly soluble in water, these impurities can dissolve and affect the hydrogen ion concentration.
Solution:
-
Pre-wash the Barium Carbonate: Before use, wash the Barium Carbonate powder with deionized water and then filter. This can help remove soluble impurities.
-
Use a higher purity grade: If pH is critical for your application, consider using a higher purity grade of Barium Carbonate, such as analytical reagent (AR) grade.
-
Buffer your solution: If your experimental conditions allow, use a suitable buffer to maintain a stable pH.
Question 2: I'm observing a yellow or brownish discoloration in my final product after a high-temperature reaction involving Barium Carbonate. What could be the cause?
Probable Cause: The discoloration is likely due to the presence of iron oxide (Fe₂O₃) impurities in the Barium Carbonate. At high temperatures, iron compounds can lead to coloration.
Solution:
-
Check the certificate of analysis (CoA): Refer to the CoA of your Barium Carbonate to check the specified limit for iron impurities.
-
Source low-iron Barium Carbonate: For color-sensitive applications, select a grade of Barium Carbonate with a very low iron content.
-
Acid wash: In some cases, a dilute acid wash (e.g., with dilute hydrochloric acid, followed by thorough washing with deionized water to remove the chloride) can help reduce surface iron contamination. This should be done with caution as it will consume some of the barium carbonate.
Question 3: My experiment, which is sensitive to sulfur compounds, is yielding unexpected side products. Could the Barium Carbonate be the source of contamination?
Probable Cause: Yes, sulfur compounds are common impurities in commercially produced Barium Carbonate. These can include water-soluble sulfides (BaS) and sulfates.[1] These sulfur species can interfere with various chemical reactions. Commercial barium carbonate can contain 0.06-0.12% total sulfur.[2]
Solution:
-
Analyze for sulfur content: Use an appropriate analytical method to determine the sulfur content in your Barium Carbonate lot (see Experimental Protocols).
-
Purification: For highly sensitive applications, you may need to purify the Barium Carbonate. One method involves dissolving the barium carbonate in a suitable acid (like acetic acid) and then reprecipitating it by adding a high-purity carbonate source.
-
Select a supplier with low sulfur specifications: When purchasing, specifically look for suppliers that guarantee low levels of sulfur impurities.
Question 4: When dissolving Barium Carbonate in hydrochloric acid, I notice a fine, insoluble white precipitate remaining. What is this?
Probable Cause: This is likely due to the presence of matter insoluble in hydrochloric acid. This can include silica (SiO₂) or other silicates that are common in the raw materials used for Barium Carbonate production.
Solution:
-
Filtration: After dissolving the Barium Carbonate in acid, filter the solution to remove the insoluble matter before proceeding with your experiment.
-
Consult the CoA: The certificate of analysis should provide the maximum percentage of acid-insoluble matter. If the observed amount seems excessive, contact your supplier.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in CP grade Barium Carbonate?
A1: Common impurities in CP grade Barium Carbonate include:
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Sulfur compounds: Sulfides and sulfates.
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Matter insoluble in HCl: Primarily silica and silicates.
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Iron (as Fe₂O₃): A common cause of discoloration.[1]
-
Alkali and other metals: Often present as sulfates.[1]
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Heavy metals: Such as chromium, vanadium, and molybdenum, which should be absent in good quality CP grade material.[1]
-
Chlorides: Can be introduced during the manufacturing process.
Q2: How do impurities in Barium Carbonate affect its use in ceramics and glass manufacturing?
A2: Impurities can have significant effects. For instance, iron oxide can cause discoloration in glazes and glass.[3] The decomposition of barium carbonate can produce gases, which may lead to pinholes or blisters in glazes.[4] Insoluble impurities can affect the homogeneity and clarity of the final product.
Q3: Are there any health and safety concerns related to impurities in Barium Carbonate?
A3: While Barium Carbonate itself is toxic if ingested, the typical low levels of impurities in CP grade material do not usually pose additional health risks in a laboratory setting with proper handling. However, for pharmaceutical applications, stringent control of impurities is crucial to ensure the safety and efficacy of the final drug product.
Data Presentation
The following tables summarize the typical specifications for different grades of Barium Carbonate.
Table 1: Typical Impurity Specifications for Barium Carbonate (as per IS 3205-1965) [1]
| Parameter | Specification |
| Purity as BaCO₃ | 98.60 % Min |
| Moisture | 0.25 % Max |
| Matter Insoluble in HCl | 1.60 % Max |
| Free Alkali | To Pass Test |
| Water Soluble Sulfide as BaS | 0.4 % Max |
| Iron as Fe₂O₃ | 0.04 % Max |
| Alkali & Other Metals as Sulfate | 2.00 % Max |
| Heavy Metals (Cr, V, Mo) | Negative |
Table 2: Specifications for High-Purity Barium Carbonate Grades [5]
| Grade | Purity (%) | Impurities Na₂CO₃ (%) | Impurities Fe (ppm) | Impurities Cl (%) |
| LSR | 99.98 | <0.01 | <1 | 0.015 |
| FO3 | 99.91 | <0.001 | <1 | 0.085 |
| LC3 | 99.99 | <0.01 | <1 | 0.001 |
Experimental Protocols
1. Protocol for Determination of Chloride Impurity
This protocol is based on the principle that soluble chlorides react with silver nitrate in the presence of dilute nitric acid to form a white precipitate of silver chloride.
-
Reagents:
-
Dilute Nitric Acid (HNO₃)
-
Silver Nitrate (AgNO₃) solution (0.1 M)
-
Deionized water
-
-
Procedure:
-
Weigh accurately about 1 g of the Barium Carbonate sample.
-
Dissolve the sample in a minimal amount of dilute nitric acid.
-
Add 1 mL of silver nitrate solution.
-
Observe the solution. The absence of a precipitate indicates that chloride impurities are below the detection limit. The intensity of any turbidity can be compared against a standard to quantify the chloride content.
-
2. Protocol for AAS Analysis of Heavy Metal Impurities (e.g., Iron)
This protocol outlines the general steps for determining heavy metal content using Atomic Absorption Spectroscopy (AAS).
-
Equipment:
-
Atomic Absorption Spectrophotometer
-
Hollow cathode lamp for the specific metal (e.g., Iron)
-
Volumetric flasks and pipettes
-
-
Reagents:
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Deionized water
-
Standard solutions of the metal of interest
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh about 1 g of the Barium Carbonate sample into a beaker.
-
Carefully add concentrated nitric acid to dissolve the sample. Gentle heating may be required.
-
Once dissolved, quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water. This is your stock sample solution.
-
Prepare a series of dilutions from the stock sample solution to fall within the linear range of the AAS instrument.
-
-
Instrument Calibration:
-
Prepare a series of standard solutions of the metal of interest from a certified reference material.
-
Aspirate the standards into the AAS and generate a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Aspirate the prepared sample dilutions into the AAS and record the absorbance readings.
-
Use the calibration curve to determine the concentration of the metal in the sample solutions.
-
Calculate the concentration of the heavy metal impurity in the original Barium Carbonate sample.
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for impurities in CP grade Barium Carbonate.
Caption: Experimental workflow for the analysis of impurities in Barium Carbonate.
References
Barium Carbonate Crystal Growth Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of barium carbonate (BaCO₃).
Frequently Asked Questions (FAQs)
Q1: What is the most stable crystal phase of barium carbonate at room temperature?
A1: At room temperature, the most stable crystalline phase of barium carbonate is the orthorhombic form, known as witherite.[1][2] Barium carbonate can also exist in hexagonal and cubic phases at higher temperatures. For instance, it undergoes a polymorphic transformation from an orthorhombic (Pmcn) to a trigonal (R3m) crystal structure at 811°C.[3]
Q2: Can barium carbonate exist in an amorphous state?
A2: Yes, an amorphous barium carbonate (ABC) phase can form as a transient precursor during crystallization.[4][5] This amorphous phase is highly unstable and rapidly transforms into crystalline forms. Studies have shown the transformation of nanoparticulate ABC into a crystalline barium carbonate hydrate within milliseconds, which then recrystallizes into the more stable witherite phase.[5]
Q3: What are the key factors influencing the morphology of barium carbonate crystals?
A3: The morphology of barium carbonate crystals is significantly influenced by several factors, including:
-
Supersaturation: The level of supersaturation affects the crystal growth mechanism and rate.[6][7][8]
-
pH of the solution: The pH plays a crucial role in determining the resulting crystal shape.[1][6][7][8]
-
Additives and Impurities: The presence of organic or inorganic additives can modify crystal habit by selectively adsorbing to specific crystal faces.[9]
-
Temperature: Temperature can influence nucleation rates and the final crystal structure.[10]
Q4: What are some common morphologies observed for barium carbonate crystals?
A4: Depending on the synthesis conditions, barium carbonate can crystallize into a variety of shapes, including floc, candy-like, pillar-like, olivary, needle-like, rod-like, and dumbbell-like morphologies.[1][6][7][8]
Troubleshooting Guides
Issue 1: Poor Crystal Morphology or Undesired Crystal Shape
Q: My barium carbonate crystals are forming as irregular agglomerates (flocs) instead of well-defined shapes. How can I improve the crystal morphology?
A: The formation of flocculent precipitates is often associated with high supersaturation and high pH. To obtain more defined crystal morphologies, consider the following adjustments:
-
Control Supersaturation: High supersaturation can lead to rapid nucleation and the formation of poorly defined flocs. Try to lower the rate of addition of your reactants to reduce the supersaturation level. The growth mechanism at high supersaturation is often diffusion-controlled, while at lower supersaturation, it becomes integration-controlled, favoring well-defined crystal forms.[1]
-
Adjust pH: The pH of the solution has a significant impact on crystal morphology. Floc precipitates are major products in the pH range of 9.0–10.0 at high to moderate concentrations.[1] Experimenting with a lower pH might promote the formation of other morphologies like olivary-like or needle-like crystals.[1]
-
Use of Additives: Organic additives can be used to control the crystal shape. For example, the small organic dye Acid Orange 7 has been shown to induce the formation of multi-layered barium carbonate structures by blocking the fastest-growing crystal face.[9]
Issue 2: Presence of Multiple Crystal Phases or Impurities
Q: My XRD analysis shows the presence of additional phases besides the desired orthorhombic witherite. What could be the cause and how can I obtain a pure phase?
A: The presence of other phases can be due to the formation of metastable structures or impurities. Here are some troubleshooting steps:
-
Metastable Phases: During synthesis, transient amorphous or hydrated crystalline precursors can form, which are less stable than witherite.[4][5]
-
Calcination Temperature: If you are using a synthesis method that involves a calcination step, such as the gel-combustion method, the temperature is crucial. For instance, in one study, a pure orthorhombic phase of BaCO₃ was obtained at a calcination temperature of 450°C, while the uncalcined powder contained an additional phase.[11][12]
-
Control of Reactant Purity: Ensure the purity of your starting materials to avoid the incorporation of unwanted ions into the crystal lattice.
Issue 3: Difficulty in Controlling Nanoparticle Size
Q: I am trying to synthesize barium carbonate nanoparticles, but I am struggling to control their size and achieve a narrow size distribution. What should I do?
A: Controlling the size of nanoparticles requires careful control over the nucleation and growth stages.
-
Synthesis Method: Methods like the gel-combustion technique have been used to produce BaCO₃ nanoparticles in the range of 1-10 nm.[13][11][12] Microemulsion-based methods also offer a way to control nanoparticle size by using the water-in-oil microemulsion as a nanometer-sized reaction medium.[14]
-
Calcination Temperature and Time: In methods involving calcination, both temperature and duration can influence the final particle size due to grain growth. One study showed that the mean crystallite size increased with an increase in calcination temperature.[11]
Quantitative Data Summary
The following tables summarize the influence of key parameters on the morphology of barium carbonate crystals.
Table 1: Effect of pH and Reactant Concentration on BaCO₃ Crystal Morphology
| Reactant Concentration | pH Range | Predominant Crystal Morphology | Reference |
| High to Moderate | 9.0 - 10.0 | Floc precipitates | [1] |
| Moderate to Low | > 9.0 | Candy-like and olivary with end dendrites | [1] |
| Low | Low pH | Olivary-like and needle-like | [1] |
Table 2: Influence of Acid Orange 7 (AO7) Additive on BaCO₃ Crystal Morphology
| AO7 Concentration (mM) | Resulting Morphology | Reference |
| 0.00 | Smooth spherulitic crystals | [9] |
| 0.25 - 1.00 | Segmented plates stacked along the c-axis | [9] |
Experimental Protocols
Protocol 1: Characterization of Barium Carbonate Crystals using Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Carefully collect the synthesized barium carbonate crystals through filtration.
-
Wash the crystals with deionized water and then with ethanol to remove any residual reactants or organic impurities.
-
Dry the crystals in an oven at a suitable temperature (e.g., 60-80°C) to remove moisture.
-
Mount the dried powder onto an SEM stub using double-sided carbon tape.
-
For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
SEM Imaging:
-
Load the prepared sample into the SEM chamber.
-
Evacuate the chamber to the required vacuum level.
-
Turn on the electron beam and select an appropriate accelerating voltage (e.g., 10-20 kV).[9]
-
Adjust the focus and stigmatism to obtain a sharp image.
-
Navigate to the desired area of the sample and capture images at different magnifications to observe the overall morphology and surface details of the crystals.
-
-
Energy-Dispersive X-ray Spectroscopy (EDS) Analysis (Optional):
-
If your SEM is equipped with an EDS detector, you can perform elemental analysis to confirm the composition of your crystals and detect any impurities.[9]
-
Select the desired area or point for analysis and acquire the EDS spectrum.
-
Protocol 2: Phase Identification of Barium Carbonate using X-ray Diffraction (XRD)
-
Sample Preparation:
-
Ensure the barium carbonate sample is a fine, homogeneous powder. If necessary, gently grind the sample in an agate mortar and pestle.
-
Mount the powder onto a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.
-
-
XRD Data Acquisition:
-
Place the sample holder in the XRD instrument.
-
Set the parameters for the XRD scan, including the start and end angles (e.g., 2θ from 10° to 70°), step size, and scan speed. A common radiation source is Cu Kα (λ = 1.5406 Å).
-
Start the XRD scan and collect the diffraction pattern.
-
-
Data Analysis:
-
Process the raw XRD data to remove background noise.
-
Identify the peak positions (2θ values) and their corresponding intensities.
-
Compare the experimental diffraction pattern with standard diffraction patterns from a database (e.g., JCPDS #00-005-0378 for orthorhombic BaCO₃) to identify the crystalline phases present in your sample.[15]
-
The Scherrer formula can be used to estimate the average crystallite size from the broadening of the diffraction peaks.[13][11][12]
-
Visualizations
Caption: Workflow for Barium Carbonate Crystal Growth Defect Analysis.
Caption: Relationship between Growth Parameters and Crystal Morphology.
References
- 1. researchgate.net [researchgate.net]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. researchgate.net [researchgate.net]
- 4. Barium Carbonate: Multi-Step Crystallization and Toxicity_Chemicalbook [chemicalbook.com]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Crystal Growth Rate and Morphology of Barium Carbonate Crystals in a Semi-batch Crystallizer [ecc.isc.ac]
- 8. Determination of Crystal Growth Rate and Morphology of Barium Carbonate Crystals in a Semi-batch Crystallizer | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ijcea.org [ijcea.org]
- 12. [PDF] Preparation and Characterization of Barium Carbonate Nanoparticles | Semantic Scholar [semanticscholar.org]
- 13. Preparation and Characterization of Barium Carbonate Nanoparticles [ijcea.org]
- 14. worldscientific.com [worldscientific.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Influence of Surfactants on Barium Carbonate Morphology
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of surfactants on the morphology of barium carbonate (BaCO₃). The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis of barium carbonate in the presence of surfactants.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Undesired Morphology or Mixture of Morphologies | - Incorrect surfactant concentration.- Inappropriate choice of surfactant for the desired morphology.- pH of the reaction mixture is not optimal.- Reaction temperature is not controlled. | - Optimize the surfactant concentration. Different morphologies are often achieved at specific surfactant-to-precursor molar ratios.- Select a surfactant based on its head group and charge. Anionic surfactants like Sodium Dodecyl Sulfate (SDS) and cationic surfactants like Cetyltrimethylammonium Bromide (CTAB) influence crystal growth differently.[1]- Adjust and monitor the pH of the solution, as it can significantly affect the crystallization process.- Maintain a constant and optimized reaction temperature throughout the experiment. |
| Particle Agglomeration | - Insufficient surfactant concentration.- Inadequate stirring or mixing.- High concentration of reactants. | - Increase the surfactant concentration to ensure complete coverage of the nanoparticle surfaces, which provides steric or electrostatic repulsion.- Ensure vigorous and consistent stirring during the reaction to prevent particles from settling and aggregating.- Reduce the initial concentration of barium and carbonate precursors. |
| Broad Particle Size Distribution | - Non-uniform nucleation and growth rates.- Fluctuation in reaction temperature. | - Control the rate of addition of reactants to promote uniform nucleation.- Employ a controlled heating method, such as a microwave-assisted synthesis, for rapid and uniform heating.[1]- Utilize a microemulsion method to create nano-reactors for the synthesis of uniformly sized particles.[2][3] |
| Low Product Yield | - Incomplete reaction.- Loss of product during washing and centrifugation. | - Ensure the reaction goes to completion by allowing sufficient reaction time.- Carefully decant the supernatant after centrifugation to avoid losing the precipitate. Wash with appropriate solvents (e.g., ethanol and water) to remove impurities without dissolving the product. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the role of surfactants in controlling barium carbonate morphology.
Q1: How do surfactants influence the morphology of barium carbonate crystals?
A1: Surfactants, or surface-active agents, adsorb onto the surfaces of growing barium carbonate crystals. This adsorption is often selective to specific crystal faces. By inhibiting or promoting growth on certain faces, surfactants can direct the overall shape of the crystal. The type of surfactant (anionic, cationic, or non-ionic), its concentration, and the experimental conditions all play a crucial role in determining the final morphology, which can range from rods and needles to more complex structures like flowers and dumbbells.[1][4]
Q2: What is the difference in the effect of anionic, cationic, and non-ionic surfactants on BaCO₃ morphology?
A2:
-
Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): The negatively charged headgroup of anionic surfactants interacts with the positively charged barium ions on the crystal surface. This interaction can inhibit the growth of specific crystal faces, leading to various morphologies. For instance, SDS has been used to synthesize flower-like and peanut-like BaCO₃ nanoparticles.[1]
-
Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide - CTAB): The positively charged headgroup of cationic surfactants can interact with the carbonate ions on the crystal surface. CTAB has been shown to be effective in producing rod-like and needle-like structures.[1]
-
Non-ionic Surfactants (e.g., Tween 80): These surfactants have uncharged, polar headgroups. Their interaction with the crystal surface is typically weaker and based on hydrogen bonding or van der Waals forces. They can also influence morphology, often leading to different shapes compared to their ionic counterparts.
Q3: Does the precursor salt have an effect on the final morphology?
A3: Yes, the choice of the barium precursor salt (e.g., BaCl₂, Ba(NO₃)₂, Ba(CH₃COO)₂) can influence the final morphology of the barium carbonate nanoparticles, even when the same surfactant is used. The co-anions from the precursor salt can interact with the surfactant molecules and affect their adsorption behavior on the crystal faces, thereby altering the final shape of the nanoparticles.[1]
Q4: What is the role of a microemulsion system in synthesizing BaCO₃ nanoparticles?
A4: A water-in-oil microemulsion system creates nano-sized water droplets dispersed in a continuous oil phase, stabilized by a surfactant. These droplets act as nano-reactors, confining the reaction to a very small volume. This method allows for excellent control over particle size and size distribution, often resulting in the formation of highly uniform and monodispersed nanoparticles.[2][3]
Quantitative Data Summary
The following tables summarize the influence of different surfactants on the morphology and size of barium carbonate nanoparticles as reported in the literature.
Table 1: Effect of Different Surfactants on BaCO₃ Morphology
| Surfactant | Surfactant Type | Barium Precursor | Carbonate Source | Resulting Morphology | Average Size | Reference |
| SDS | Anionic | Ba(NO₃)₂ | (NH₄)₂CO₃ | Rod-like, Flower-like | - | [1] |
| SDS | Anionic | BaCl₂ | (NH₄)₂CO₃ | Bean-like | - | [1] |
| SDS | Anionic | Ba(CH₃COO)₂ | (NH₄)₂CO₃ | Peanut-like | - | [1] |
| CTAB | Cationic | Ba(NO₃)₂ | (NH₄)₂CO₃ | Rod-like | 24-41 nm | [1] |
| Tween 80 | Non-ionic | Ba(NO₃)₂ | (NH₄)₂CO₃ | Bean-like | - | [1] |
| AOT | Anionic | Ba(AOT)₂ | Carbonate-microemulsion | Nanowires, Nanorods, Nanodots | - | [3] |
Experimental Protocols
Below are detailed methodologies for the synthesis of barium carbonate nanoparticles using different types of surfactants.
Protocol 1: Microwave-Assisted Synthesis using SDS (Anionic Surfactant)
Objective: To synthesize barium carbonate nanoparticles with controlled morphology using Sodium Dodecyl Sulfate (SDS) under microwave irradiation.
Materials:
-
Barium nitrate (Ba(NO₃)₂)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of barium nitrate and ammonium carbonate at the desired concentrations.
-
In a separate vessel, dissolve a specific amount of SDS in deionized water to create the surfactant solution.
-
Mix the barium nitrate solution with the SDS solution under constant stirring.
-
Slowly add the ammonium carbonate solution to the barium nitrate-SDS mixture.
-
Place the reaction mixture in a microwave reactor.
-
Set the desired temperature and time for the microwave irradiation. A typical condition could be 100°C for 30 minutes.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and surfactant.
-
Dry the final product in an oven at a suitable temperature (e.g., 60°C) for several hours.
Protocol 2: Synthesis using CTAB (Cationic Surfactant)
Objective: To synthesize rod-shaped barium carbonate nanoparticles using Cetyltrimethylammonium Bromide (CTAB).
Materials:
-
Barium chloride (BaCl₂)
-
Sodium carbonate (Na₂CO₃)
-
Cetyltrimethylammonium Bromide (CTAB)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of barium chloride.
-
In a separate beaker, prepare an aqueous solution of sodium carbonate.
-
Dissolve the desired amount of CTAB in the barium chloride solution with vigorous stirring until a clear solution is obtained.
-
Slowly add the sodium carbonate solution dropwise to the BaCl₂-CTAB solution under continuous stirring.
-
Continue stirring the mixture for a specified period (e.g., 2 hours) at room temperature to allow for crystal growth.
-
Collect the resulting white precipitate by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and ethanol to remove residual ions and surfactant.
-
Dry the barium carbonate nanoparticles in a vacuum oven.
Visualizations
Diagram 1: General Mechanism of Surfactant Influence on Crystal Growth
Caption: Mechanism of surfactant-mediated control of BaCO₃ crystal morphology.
Diagram 2: Experimental Workflow for Surfactant-Assisted BaCO₃ Synthesis
Caption: A typical experimental workflow for the synthesis of BaCO₃ nanoparticles.
References
Technical Support Center: Scaling Up Barium Carbonate (BaCO₃) Synthesis
Welcome to the technical support center for Barium Carbonate (BaCO₃) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up BaCO₃ production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for industrial-scale synthesis of Barium Carbonate?
A1: The most prevalent industrial method is the carbonation of barium sulfide (BaS). This process involves reacting an aqueous solution of barium sulfide with carbon dioxide (CO₂).[1][2] Another method is the metathesis reaction between barium sulfide and sodium carbonate (soda ash).[3] Both methods yield precipitated barium carbonate, which is then filtered, washed, and dried.
Q2: What are the primary challenges when scaling up Barium Carbonate synthesis?
A2: Key challenges during scale-up include:
-
Control of Particle Size and Morphology: Maintaining consistent particle size and shape is crucial for product performance. Undesirable morphologies can lead to poor handling, packing, and downstream processing issues.
-
Impurity Management: Preventing the incorporation of impurities, such as sulfur compounds from the barium sulfide route or unreacted starting materials, is critical for achieving high-purity BaCO₃.[3]
-
Filtration and Washing Efficiency: Fine or irregularly shaped particles can lead to slow filtration rates and inefficient washing, impacting product purity and production throughput.
-
Product Handling and Agglomeration: Fine powders can be difficult to handle and may agglomerate during drying and storage, affecting flowability and dispersibility.
-
Thermal Decomposition Control: During high-temperature applications, such as in ceramics, the decomposition of BaCO₃ to barium oxide (BaO) and CO₂ must be managed to avoid defects like pinholes and blisters.
Q3: Why is controlling particle size and morphology important for BaCO₃ applications?
A3: The particle size and morphology of BaCO₃ significantly influence its properties and performance in various applications. For instance, in the electronics industry, fine, uniform particles are required for producing high-density electroceramics. In the production of pigments and coatings, particle size affects opacity and dispersibility. Inconsistent particle characteristics can lead to variability in the final product quality.
Troubleshooting Guides
Issue 1: Poor Control Over Particle Size and Morphology
Q: Our scaled-up process is producing BaCO₃ with inconsistent particle size and a wide distribution. What factors should we investigate?
A: Inconsistent particle size is often a result of poor control over nucleation and growth rates during precipitation. Several factors can influence this:
-
Reactant Concentration: Higher concentrations of reactants generally lead to higher supersaturation, which can result in rapid nucleation and the formation of smaller particles.[4] Conversely, lower concentrations may favor crystal growth, leading to larger particles.
-
Reaction Temperature: Temperature affects both the solubility of BaCO₃ and the kinetics of the reaction. A study on homogeneous precipitation showed that increasing the reaction temperature from 75°C to 95°C resulted in a decrease in the average particle size.[4]
-
Stirring Rate and Mixing: Inadequate mixing can create localized areas of high supersaturation, leading to non-uniform nucleation and a broad particle size distribution. The type of stirring (mechanical vs. magnetic) can also influence particle size, with more abrasive stirring potentially causing crystal breakage.
-
Presence of Additives: The use of additives or modifiers can help control particle morphology. For example, diethylene glycol (DEG) has been shown to influence the shape of BaCO₃ particles, transitioning from rod-like to spherical as the DEG:water ratio increases.
Troubleshooting Steps:
-
Optimize Reactant Concentrations: Experiment with varying the concentrations of your barium source and carbonate source to find the optimal balance for your desired particle size.
-
Control Reaction Temperature: Implement precise temperature control throughout the precipitation process. Determine the ideal temperature profile for your desired particle characteristics.
-
Improve Mixing Efficiency: Ensure your reactor is equipped with an appropriate agitation system for the scale of your operation. Consider the impeller design and stirring speed to achieve uniform mixing.
-
Evaluate Additives: If precise morphology is critical, investigate the use of crystal growth modifiers.
Issue 2: Product Contamination and Impurities
Q: Our final BaCO₃ product has a high level of sulfur-containing impurities. How can we reduce this contamination?
A: Sulfur impurities are a common issue when using the barium sulfide carbonation route. These impurities can be in the form of unreacted BaS or other sulfur compounds.
Troubleshooting Steps:
-
Ensure Complete Carbonation: Monitor the pH of the reaction mixture. The carbonation process should be continued until the pH drops to a near-neutral value (around 6.3-7.0), indicating the consumption of the alkaline BaS.[2]
-
Optimize CO₂ Flow Rate: The rate of CO₂ addition can impact the reaction rate. A higher CO₂ flow rate can increase the carbonation rate and help strip residual hydrogen sulfide (H₂S) from the slurry.[2][5]
-
Implement a Desulfurization Step: After precipitation, a desulfurization wash can be performed. This may involve treating the slurry with a suitable reagent to convert residual sulfides into a more easily removable form.
-
Thorough Washing: Multiple washing steps with hot water are crucial to remove soluble impurities. The efficiency of washing is dependent on the filter cake's properties.
Issue 3: Slow Filtration and Inefficient Washing
Q: We are experiencing very slow filtration rates, and our washing process seems ineffective, leading to product impurities. What could be the cause?
A: Slow filtration is typically caused by very fine or irregularly shaped particles that clog the filter medium. Inefficient washing is often a consequence of a dense, impermeable filter cake.
Troubleshooting Steps:
-
Control Particle Morphology: As discussed in Issue 1, controlling the precipitation conditions to produce larger, more uniform, and less agglomerated particles can significantly improve filtration characteristics. Rod-like or spherical particles generally form a more permeable filter cake than very fine, irregular particles.
-
Optimize Slurry Concentration: The concentration of the BaCO₃ slurry being filtered can impact filtration rates. Experiment with different slurry densities to find an optimal balance.
-
Select Appropriate Filtration Equipment: For large-scale operations, consider using pressure filters or vacuum belt filters, which can handle fine precipitates more effectively than simple gravity filtration.
-
Filter Aids: In some cases, the addition of a filter aid (e.g., diatomaceous earth) to the slurry before filtration can improve the permeability of the filter cake. However, this will introduce an impurity that may need to be removed in a subsequent step.
-
Washing Technique: Employ counter-current washing on a belt filter for more efficient removal of impurities with less wash water.
Data Presentation
Table 1: Effect of Reactant Concentration on BaCO₃ Particle Size and Yield
| Ba²⁺ Concentration (mol/L) | Average Particle Size (μm) | Yield (%) |
| 0.2 | 2.8 | 85 |
| 0.4 | 3.5 | 90 |
| 0.6 | 4.2 | 95 |
| 0.8 | 5.0 | 98 |
| 1.0 | 5.8 | 98 |
Data adapted from a study on homogeneous precipitation.[4] Conditions: Reaction temperature 85°C, reaction time 4h.
Table 2: Influence of Reaction Temperature on BaCO₃ Particle Size and Yield
| Reaction Temperature (°C) | Average Particle Size (μm) | Yield (%) |
| 75 | 6.5 | 92 |
| 80 | 5.8 | 95 |
| 85 | 5.0 | 98 |
| 90 | 4.5 | 98 |
| 95 | 4.0 | 98 |
Data adapted from a study on homogeneous precipitation.[4] Conditions: Ba²⁺ concentration 0.8 mol/L, reaction time 4h.
Experimental Protocols
Protocol 1: Pilot-Scale Barium Carbonate Synthesis via Carbonation of Barium Sulfide
This protocol describes a typical process for producing BaCO₃ on a pilot scale.
1. Preparation of Barium Sulfide Solution: a. Crude barium sulfide is produced by the high-temperature reduction of barite (BaSO₄) with coal. b. The resulting "black ash" (impure BaS) is leached with water in a stirred tank to dissolve the BaS. c. The solution is allowed to settle to remove insoluble impurities. d. The supernatant BaS solution is transferred to the precipitation reactor.
2. Carbonation (Precipitation): a. The BaS solution is charged into a bubbling column reactor or a stirred tank reactor.[2][5] b. Carbon dioxide gas is bubbled through the solution at a controlled flow rate (e.g., 7-15 L/min in a pilot reactor).[2] c. The reaction is typically carried out at ambient temperature.[2] d. The pH of the solution is continuously monitored. The reaction is considered complete when the pH drops to approximately 6.3-7.0.[2] e. The chemical reaction is: BaS + CO₂ + H₂O → BaCO₃↓ + H₂S↑.[1]
3. Filtration and Washing: a. The resulting BaCO₃ slurry is transferred to a filtration unit (e.g., a vacuum filter). b. The filtrate, containing soluble byproducts, is separated. c. The filter cake is washed with multiple volumes of hot water to remove residual soluble impurities.
4. Drying and Milling: a. The washed filter cake is dried in an industrial dryer (e.g., a paddle dryer) to achieve the desired moisture content.[1] b. If a specific particle size distribution is required, the dried BaCO₃ powder may be milled.[1]
Visualizations
Caption: Industrial synthesis workflow for Barium Carbonate.
Caption: Troubleshooting logic for BaCO₃ synthesis scale-up.
References
- 1. theasengineers.com [theasengineers.com]
- 2. longdom.org [longdom.org]
- 3. CN87104108A - Method for producing barium carbonate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Regeneration of barium carbonate from barium sulphide in a pilot-scale bubbling column reactor and utilization for acid mine drainage - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Purity Analysis of Barium Carbonate (CP Grade) for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chemically Pure (CP) grade Barium Carbonate with other common grades, supported by standardized experimental data and detailed analytical protocols. Understanding the subtle differences in purity is critical for ensuring the accuracy, reproducibility, and safety of research and pharmaceutical development processes.
Understanding Chemical Purity Grades
In chemical procurement, the grade designation signifies the purity and intended use of the substance. While "Chemically Pure" (CP) suggests a high-purity material suitable for general laboratory applications, it is often less stringently defined than Analytical Reagent (AR) or ACS Reagent grades.[1][2] For applications demanding the highest precision and minimal interference, such as in drug development and trace analysis, understanding the specific impurity limits is paramount.[3]
Comparative Purity Specifications
The performance of a chemical reagent is directly tied to its purity profile. The following table summarizes the typical purity specifications for three common grades of Barium Carbonate: Analytical/ACS Reagent, Chemically Pure (CP), and Technical Grade.
| Parameter | Analytical / ACS Reagent Grade | Chemically Pure (CP) Grade (Typical) | Technical Grade (IS 3205-1965) |
| Assay (Purity as BaCO₃) | ≥ 99.0%[4][5] | ~99.0% | ≥ 98.6%[6][7] |
| Insoluble in dilute HCl | ≤ 0.015%[5] | ≤ 0.05% | ≤ 1.60%[6][7] |
| Chloride (Cl) | ≤ 0.002% (20 ppm)[5] | ≤ 0.01% (100 ppm) | Not Specified |
| Sulfide (S) | ≤ 0.001% (10 ppm)[8] | ≤ 0.005% (50 ppm) | ≤ 0.4% (as BaS)[6][7] |
| Heavy Metals (as Pb) | ≤ 0.001% (10 ppm)[5] | ≤ 0.002% (20 ppm) | Not Specified |
| Iron (Fe) | ≤ 0.002% (20 ppm)[5] | ≤ 0.005% (50 ppm) | ≤ 0.04% (as Fe₂O₃)[6][7] |
| Strontium (Sr) | ≤ 0.7%[5] | Not Specified | Not Specified |
| Calcium (Ca) | ≤ 0.05%[5] | Not Specified | Not Specified |
| Sodium (Na) | ≤ 0.02%[5] | Not Specified | Not Specified |
| Potassium (K) | ≤ 0.005%[5] | Not Specified | Not Specified |
Note: CP Grade specifications are representative values as they can vary between manufacturers. Technical grade specifications are based on the Indian Standard IS 3205-1965.[6][7]
Experimental Protocols for Purity Verification
The following are detailed methodologies for key experiments used to verify the purity of Barium Carbonate.
Assay (Purity) by Back Titration
This method is employed due to the poor solubility of barium carbonate. It involves reacting the sample with a known excess of strong acid and then titrating the remaining unreacted acid with a standard base.[7][9][10]
Principle: BaCO₃ + 2HCl (excess) → BaCl₂ + H₂O + CO₂ HCl (unreacted) + NaOH → NaCl + H₂O
Procedure:
-
Sample Preparation: Accurately weigh approximately 2.0 g of the Barium Carbonate sample.
-
Reaction: Carefully add 50.0 mL of 1 M Hydrochloric Acid (HCl) to the sample in a conical flask. Swirl gently to facilitate the reaction until the sample is completely dissolved.
-
Heating: Gently boil the solution for 2-3 minutes to expel all dissolved carbon dioxide, which could interfere with the titration endpoint.[11]
-
Titration: Cool the solution to room temperature and add 2-3 drops of phenolphthalein indicator. Titrate the excess HCl with a standardized 1 M Sodium Hydroxide (NaOH) solution until a persistent faint pink color is observed.[8]
-
Calculation: Calculate the percentage of Barium Carbonate using the volumes and molarities of the acid and base used.
Chloride (Cl) Limit Test
This is a semi-quantitative test based on the comparison of opalescence produced by the sample with that of a standard chloride solution when treated with silver nitrate.
Principle: Cl⁻ + AgNO₃ → AgCl (opalescence) + NO₃⁻
Procedure:
-
Sample Preparation: To 1.0 g of the sample, add 20 mL of water and dissolve by adding nitric acid dropwise. Filter if necessary and dilute to 50 mL.[8]
-
Test Solution: Take 25 mL of the prepared solution in a Nessler cylinder. Add 1 mL of nitric acid and 1 mL of silver nitrate solution.[8]
-
Standard Solution: Prepare a standard by using a known amount of 0.020 N hydrochloric acid (e.g., corresponding to 0.01 mg of Cl⁻) in a separate Nessler cylinder containing the same quantities of reagents.
-
Comparison: Allow both cylinders to stand for 5 minutes, protected from light. Compare the opalescence (turbidity) of the test solution against the standard. The sample passes if its opalescence is less than that of the standard.
Sulfate (SO₄) Limit Test
This test compares the turbidity produced by the sample with that of a standard sulfate solution upon the addition of barium chloride.
Principle: SO₄²⁻ + BaCl₂ → BaSO₄ (turbidity) + 2Cl⁻
Procedure:
-
Sample Preparation: Dissolve a specified quantity of the substance in 30 to 40 mL of water. Neutralize with hydrochloric acid if necessary.
-
Test Solution: Add 1 mL of 3 N hydrochloric acid and 3 mL of barium chloride TS to the sample solution. Dilute to 50 mL with water and mix.
-
Standard Solution: Prepare a standard using a specified volume of 0.020 N sulfuric acid in a separate Nessler cylinder with the same reagents.
-
Comparison: Allow both solutions to stand for 10 minutes. The sample passes the test if the turbidity produced is not greater than that of the standard solution.
Heavy Metals Determination by Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive quantitative technique used to determine the concentration of specific heavy metals.
Principle: The sample is atomized, and the amount of light absorbed by the ground-state atoms at a characteristic wavelength is proportional to the concentration of the metal.
Procedure:
-
Sample Preparation: Cautiously dissolve 10.0 g of the sample in 50 mL of dilute hydrochloric acid (1:3). Transfer to a 100 mL volumetric flask and dilute with water to the mark. This is the sample stock solution.[8]
-
Instrumentation: Set up the Atomic Absorption Spectrometer with the appropriate hollow cathode lamp for the metal being analyzed (e.g., Lead).
-
Calibration: Prepare a series of standard solutions of the target metal and generate a calibration curve.
-
Analysis: Aspirate the sample stock solution into the flame or graphite furnace of the spectrometer and record the absorbance.
-
Quantification: Determine the concentration of the heavy metal in the sample by comparing its absorbance to the calibration curve.
Visualizing Workflows and Relationships
Purity Analysis Workflow
The following diagram illustrates the general workflow for the purity analysis of a chemical reagent like Barium Carbonate.
Grade Selection by Application
The choice of Barium Carbonate grade is dictated by the requirements of the application. Using a higher-purity grade than necessary increases costs, while using a lower-purity grade can compromise experimental results.
References
- 1. CAS-513-77-9, Barium Carbonate AR/ACS Manufacturers, Suppliers & Exporters in India | 461740 [cdhfinechemical.com]
- 2. labproinc.com [labproinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. westlab.com.au [westlab.com.au]
- 5. Acid–base back titration | 16–18 years | Class experiment | RSC Education [edu.rsc.org]
- 6. mt.com [mt.com]
- 7. chemistryattweed.com [chemistryattweed.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. datapdf.com [datapdf.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
A Comparative Guide to Barium Carbonate and Strontium Carbonate in Ceramic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of barium carbonate (BaCO₃) and strontium carbonate (SrCO₃) for use in ceramic applications. The information presented is supported by experimental data and detailed methodologies to assist in material selection and process development.
Introduction
Barium carbonate and strontium carbonate are alkaline earth carbonates commonly used in the ceramics industry as fluxing agents. They play a crucial role in lowering the melting point of glazes and influencing various properties of the final ceramic product, such as surface finish, color development, and thermal expansion. While both materials offer similar functionalities, they differ significantly in terms of their physical, chemical, and safety profiles. This guide aims to provide a comprehensive comparison to aid researchers in making informed decisions for their specific ceramic applications.
Physical and Chemical Properties
Both barium and strontium carbonate are white, odorless powders. Their primary role in ceramics is to introduce barium oxide (BaO) and strontium oxide (SrO) into the glass matrix of glazes and ceramic bodies upon firing.
| Property | Barium Carbonate (BaCO₃) | Strontium Carbonate (SrCO₃) |
| Molar Mass | 197.34 g/mol | 147.63 g/mol |
| Melting Point | 811 °C (1,492 °F) | 1,494 °C (2,721 °F) |
| Decomposition Temperature | Decomposes above 1000 °C | Starts to disassociate as early as 800°C in an oxidizing atmosphere[1] |
| Crystal Structure | Orthorhombic | Orthorhombic |
| Solubility in Water | 0.002 g/100 mL (20 °C) | 0.0011 g/100 mL (18 °C) |
| Safety | Toxic | Non-toxic[2][3] |
Performance in Ceramic Glazes
Fluxing Action and Glaze Finish
Both carbonates act as fluxes, promoting the melting of the glaze components. However, they impart distinct characteristics to the glaze surface.
-
Barium Carbonate: It is well-known for producing satin to matte finishes, especially at higher concentrations.[3] Barium tends to form very small crystals during cooling, which contributes to a smooth, satin surface.[2]
-
Strontium Carbonate: Often used as a substitute for barium to create matte glazes.[1] It can also produce exceptional satin to matte surfaces.[3]
Color Development
The presence of BaO or SrO can significantly influence the color response of various metallic oxides used as colorants in glazes.
-
Barium Carbonate: It is known to produce unique color responses, particularly with copper, yielding vibrant blues.[3]
-
Strontium Carbonate: While often a suitable substitute, it may alter the color response. For example, the vibrant "barium blues" achieved with copper may not be replicated with strontium.[4] When substituting for barium carbonate, it is recommended to use about 75% of the original amount by weight and conduct tests to verify the color outcome.[1]
Thermal Expansion
Both barium and strontium oxides have a similar effect on the coefficient of thermal expansion (CTE) of glossy glazes, generally reducing it.[2] This is a crucial factor in ensuring a good "fit" between the glaze and the ceramic body, preventing defects like crazing (cracking of the glaze). However, in matte glazes where these fluxes are used in larger amounts, predicting the final CTE can be difficult due to the interplay between the glassy and crystalline phases.[2]
Experimental Data and Protocols
Thermal Decomposition Analysis
The decomposition of carbonates during firing releases carbon dioxide (CO₂), which can cause defects like pinholes and blisters if not properly managed. The temperature at which this occurs is a critical parameter.
Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
A simultaneous Thermogravimetric Analyzer (TGA) and Differential Thermal Analyzer (DTA) is used to study the thermal decomposition of the carbonate samples.
-
Sample Preparation: A small, accurately weighed amount of the carbonate powder (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Instrument Setup: The crucible is placed in the TGA/DTA furnace. An inert reference crucible (usually empty) is also placed in the furnace.
-
Heating Program: The sample is heated at a constant rate, for example, 10 °C/minute, in a controlled atmosphere (e.g., air or nitrogen).
-
Data Acquisition: The instrument continuously records the sample's weight (TGA) and the temperature difference between the sample and the reference (DTA) as a function of temperature.
-
Analysis: The TGA curve shows weight loss as the carbonate decomposes and releases CO₂. The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions and reactions.
Comparative Data:
| Carbonate | Onset of Decomposition (in air) | Peak Decomposition Temperature (in air) |
| Barium Carbonate | ~820 °C[5] | ~970 °C[5] |
| Strontium Carbonate | Starts as early as 800 °C[1] | Can be delayed to around 1220°C in a CO₂ atmosphere[1] |
Note: Decomposition temperatures can be influenced by factors such as particle size, heating rate, and atmospheric conditions.
Coefficient of Thermal Expansion (CTE) Measurement
Experimental Protocol: Dilatometry (ASTM C372) [6][7][8]
The linear thermal expansion of a fired ceramic glaze is measured using a dilatometer.
-
Specimen Preparation: A bar-shaped specimen of the fired glaze of specific dimensions is prepared.[7]
-
Instrument Setup: The specimen is placed in the dilatometer furnace. A push-rod is positioned against the end of the specimen to detect changes in length.
-
Heating Program: The specimen is heated at a controlled rate (e.g., 3 °C/minute) over a defined temperature range.[7]
-
Data Acquisition: The change in the length of the specimen is continuously recorded as a function of temperature.
-
Calculation: The mean coefficient of linear thermal expansion (α) is calculated from the slope of the length-change versus temperature curve over a specific temperature range.
Comparative Data:
Dielectric Properties
Experimental Protocol: Dielectric Constant Measurement (ASTM D150) [2][9][10][11][12]
The dielectric constant of a fired ceramic material is measured using a capacitance measuring assembly.
-
Specimen Preparation: A flat, disc-shaped specimen of the fired ceramic with a uniform thickness is prepared. Electrodes (e.g., silver paste) are applied to the flat surfaces of the disc.
-
Instrument Setup: The specimen is placed in a test fixture between two electrodes connected to an LCR meter or impedance analyzer.
-
Measurement: The capacitance of the specimen is measured at a specific frequency (e.g., 1 MHz) and temperature.
-
Calculation: The dielectric constant (permittivity) is calculated from the measured capacitance, the dimensions of the specimen (area and thickness), and the permittivity of free space.[2]
Comparative Data:
While specific comparative data for ceramics containing only barium carbonate versus strontium carbonate is limited, studies on barium strontium titanate (BST) ceramics show that the dielectric properties are highly dependent on the barium-to-strontium ratio.[13][14][15] Generally, ceramic materials exhibit high dielectric permittivity.[15]
Leachability Testing
The leaching of toxic substances from ceramic ware intended for food contact is a critical safety concern.
Experimental Protocol: Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311 [5][16][17][18][19]
This method is designed to determine the mobility of analytes in a waste material. A modified version is often used to assess leaching from ceramic surfaces.
-
Sample Preparation: A representative sample of the glazed ceramic ware is obtained.
-
Extraction: The surface of the ceramic is exposed to an extraction fluid (typically an acidic solution, such as 4% acetic acid, to simulate food contact) for a specified period (e.g., 24 hours) at a controlled temperature.
-
Analysis: The extraction fluid is then analyzed using appropriate analytical techniques, such as Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS), to determine the concentration of the leached elements (e.g., barium).
-
Comparison to Regulatory Limits: The results are compared to established regulatory limits. The EPA's maximum contaminant level (MCL) for barium in drinking water is 2 mg/liter.
Comparative Data:
-
Barium Carbonate: Barium is toxic if ingested, and glazes containing barium carbonate have the potential to leach barium.[3] The amount of leaching depends on the glaze composition and firing conditions.
-
Strontium Carbonate: Strontium is considered a safe material, and its use in glazes does not pose the same toxicity concerns as barium.[1]
Logical Workflow for Material Selection
The following diagram illustrates a logical workflow for selecting between barium carbonate and strontium carbonate for a ceramic application.
Summary and Conclusion
The choice between barium carbonate and strontium carbonate in ceramic applications involves a trade-off between desired aesthetic properties, performance characteristics, and safety considerations.
Barium carbonate is a potent flux that can produce unique and desirable satin matte surfaces and specific color responses, particularly the well-known "barium blues" with copper. However, its significant toxicity is a major drawback, necessitating careful handling and rigorous leaching tests for any application involving food contact.
Strontium carbonate serves as a safe and effective alternative to barium carbonate. It also acts as a strong flux and can produce attractive matte and satin finishes. While it may not always replicate the exact color effects of barium, its non-toxic nature makes it a preferred choice for functional ware and in environments where safety is a primary concern.
For researchers and professionals in drug development, where the inertness and safety of materials are paramount, strontium carbonate is the highly recommended choice for any ceramic components that may come into contact with biological systems or pharmaceutical products. The potential for toxic barium leaching, even at low levels, presents an unacceptable risk in such critical applications. When specific aesthetic qualities achievable only with barium are required for non-contact applications, stringent safety protocols and leaching assessments are mandatory.
References
- 1. researchgate.net [researchgate.net]
- 2. ASTM D150 | Materials Characterization Services [mat-cs.com]
- 3. Strontium/Barium [ceramicartsnetwork.org]
- 4. community.ceramicartsdaily.org [community.ceramicartsdaily.org]
- 5. epa.gov [epa.gov]
- 6. store.astm.org [store.astm.org]
- 7. infinitalab.com [infinitalab.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. file.yizimg.com [file.yizimg.com]
- 11. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]
- 12. scribd.com [scribd.com]
- 13. mdpi.com [mdpi.com]
- 14. Dielectric properties Ca-substituted barium strontium titanate ferroelectric ceramics - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 15. mdpi.com [mdpi.com]
- 16. getenviropass.com [getenviropass.com]
- 17. epa.gov [epa.gov]
- 18. blastox.com [blastox.com]
- 19. hlinstruments.com [hlinstruments.com]
A Comparative Guide to the Precipitation of Barium Carbonate and Calcium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the precipitation processes for barium carbonate (BaCO₃) and calcium carbonate (CaCO₃), two alkaline earth metal carbonates of significant interest in various scientific and industrial applications, including as raw materials in drug development and manufacturing. This document outlines key physicochemical properties, experimental protocols for their precipitation, and factors influencing the characteristics of the final product, supported by experimental data from scientific literature.
Physicochemical Properties
Barium and calcium carbonate exhibit distinct differences in their solubility and crystal structures, which are fundamental to their precipitation behavior. A summary of their key properties is presented in Table 1.
| Property | Barium Carbonate (BaCO₃) | Calcium Carbonate (CaCO₃) |
| Molar Mass | 197.34 g/mol | 100.09 g/mol |
| Solubility Product (Ksp) at 25°C | ~2.58 x 10⁻⁹ - 5.1 x 10⁻⁹[1][2] | ~3.3 x 10⁻⁹ - 6.0 x 10⁻⁹ (polymorph dependent)[3] |
| Crystal System | Orthorhombic (Witherite)[4] | Trigonal (Calcite), Orthorhombic (Aragonite), Hexagonal (Vaterite)[5][6] |
| Solubility in Water | Low, slightly increases with temperature.[5] | Low, generally decreases with increasing temperature.[7][8][9] |
| pH Influence on Solubility | Soluble in acidic conditions.[5] | Highly soluble in acidic conditions due to bicarbonate formation.[10][11] |
Experimental Protocols for Precipitation
Precise control over experimental parameters is crucial for obtaining desired carbonate precipitates. Below are representative protocols for the precipitation of barium carbonate and calcium carbonate.
Protocol for Barium Carbonate Precipitation
This protocol describes the precipitation of barium carbonate via the reaction of barium chloride and sodium carbonate.
Materials:
-
Barium chloride (BaCl₂) solution (e.g., 0.40 M)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.25 M)
-
Deionized water
-
Reaction vessel with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven or desiccator
Procedure:
-
To a reaction vessel, add a specific volume of barium chloride solution (e.g., 30.0 mL of 0.40 M Ba(NO₃)₂).
-
While stirring, slowly add an excess of sodium carbonate solution (e.g., 25.0 mL of 0.25 M K₂CO₃) to the barium nitrate solution.[12] A white precipitate of barium carbonate will form immediately.
-
Continue stirring for a set period (e.g., 1 hour) to ensure complete precipitation.
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the precipitate in an oven at a specified temperature (e.g., 100-120°C) or in a desiccator to obtain a pure, dry sample of barium carbonate.[12]
Protocol for Calcium Carbonate Precipitation
This protocol details the precipitation of calcium carbonate by reacting calcium chloride with sodium carbonate.
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
Deionized water
-
Jacketed reaction vessel with temperature control and stirrer
-
Peristaltic pump for controlled addition
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare stock solutions of calcium chloride and sodium carbonate of desired concentrations.[10]
-
Add a specific volume of the calcium chloride solution to the temperature-controlled reaction vessel (e.g., at 25 ± 0.1 °C).[10]
-
Using a peristaltic pump, add the sodium carbonate solution to the reactor at a controlled feed rate (e.g., 1-5 mL/min).[10]
-
Allow the reaction to proceed for a set duration with continuous stirring.
-
After the reaction is complete, filter the suspension through a membrane filter (e.g., 0.2 µm).[10]
-
Wash the collected precipitate with deionized water to remove residual soluble salts.
-
Dry the calcium carbonate precipitate in an oven at 100°C for 24 hours.[10]
Comparative Analysis of Precipitation Parameters
The efficiency of precipitation and the physical characteristics of the resulting carbonate particles are highly dependent on several experimental parameters.
Effect of pH
The pH of the reaction medium is a critical factor influencing the precipitation of both carbonates.
-
Barium Carbonate: Precipitation is favorable in neutral to alkaline conditions. In acidic solutions, barium carbonate dissolves to form soluble barium salts.[5] The morphology of barium carbonate crystals is significantly influenced by pH, with different forms like floc, candy-like, and olivary crystals observed at varying pH levels.[3][7]
-
Calcium Carbonate: Precipitation is highly favored at alkaline pH.[11] As the pH decreases, the carbonate ions (CO₃²⁻) are converted to bicarbonate ions (HCO₃⁻), which increases the solubility of calcium. The polymorph of calcium carbonate is also pH-dependent; for instance, at a high pH of 13.4, ikaite can be the sole product, while at a pH of 9.0, vaterite may predominate in the absence of certain additives.[13]
Effect of Temperature
Temperature affects the solubility and crystal growth of both carbonates.
-
Barium Carbonate: The solubility of barium carbonate in water shows a slight increase with rising temperature.[5]
-
Calcium Carbonate: Uniquely, the solubility of calcium carbonate in water generally decreases as the temperature increases, reaching a minimum at around 90°C before slightly increasing again.[7][9] This inverse solubility is a key factor in the formation of scale in industrial equipment. Temperature also influences the crystal polymorph, with warmer temperatures often favoring the formation of aragonite.[4]
Effect of Reactant Concentration and Addition Rate
The concentration of the reacting ions and the rate at which they are mixed influence the degree of supersaturation, which in turn affects nucleation and crystal growth.
-
Barium Carbonate: The initial concentration of reactants plays a crucial role in determining the morphology of the resulting crystals.[3]
-
Calcium Carbonate: Higher initial concentrations of calcium and carbonate ions (higher supersaturation) can lead to the formation of calcite, while lower concentrations may favor vaterite.[10] The rate of addition of the carbonate solution also impacts the resulting polymorph, with slower addition rates at lower concentrations favoring a higher vaterite content.[10]
Characteristics of Precipitates
The physical and chemical properties of the precipitated carbonates are crucial for their application.
Crystal Morphology and Polymorphism
-
Barium Carbonate: The stable crystalline form is witherite, which has an orthorhombic structure.[4] However, transient amorphous and hydrated crystalline precursors can form and rapidly transform into the more stable witherite.[2] The morphology of barium carbonate crystals can be controlled by adjusting parameters like pH and supersaturation, leading to various shapes including floc, candy-like, pillar-like, and olivary.[3][7]
-
Calcium Carbonate: Calcium carbonate is well-known for its polymorphism, existing in three main anhydrous crystalline forms: calcite (the most stable), aragonite, and vaterite (the least stable).[5][6] The formation of these polymorphs is highly sensitive to experimental conditions such as temperature, pH, and the presence of additives.[14][15] For example, at near-freezing temperatures and a pH of 9.0, vaterite is the predominant precipitate, but the presence of phosphate can switch the product to ikaite (a hydrated form).[13]
Purity of Precipitates
The purity of the final product is paramount, especially in pharmaceutical applications.
-
Barium Carbonate: Commercial production methods can yield high-purity barium carbonate, with purities of 99% or higher being achievable.[16] Common impurities can include unreacted starting materials or other coprecipitated salts.
-
Calcium Carbonate: Precipitated calcium carbonate (PCC) is known for its high purity, which can exceed 99%.[6][17] The precipitation process allows for the removal of impurities present in the raw materials, such as limestone.
Visualizing the Precipitation Process
The following diagrams illustrate the logical workflow and key decision points in the precipitation of barium and calcium carbonates.
References
- 1. saltanalysis.com [saltanalysis.com]
- 2. Multi-Step Crystallization of Barium Carbonate: Rapid Interconversion of Amorphous and Crystalline Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Effect of Variety and Morphology of Substrate on the Crystal Form of Calcium Carbonate Crystal | Scientific.Net [scientific.net]
- 6. Understanding the Precipitated Calcium Carbonate (PCC) Production Mechanism and Its Characteristics in the Liquid-Gas System Using Milk of Lime (MOL) Suspension [scielo.org.za]
- 7. Determination of Crystal Growth Rate and Morphology of Barium Carbonate Crystals in a Semi-batch Crystallizer | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Microbial-induced calcium carbonate precipitation: an experimental toolbox for in situ and real time investigation of micro-scale pH evolution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. aidic.it [aidic.it]
- 11. Pore-Scale Analysis of Calcium Carbonate Precipitation and Dissolution Kinetics in a Microfluidic Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. aidic.it [aidic.it]
- 14. Phase and morphology of calcium carbonate precipitated by rapid mixing in the absence of additives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03507C [pubs.rsc.org]
- 15. Polymorphism and morphology of calcium carbonate minerals precipitated in the presence of low-molecular-weight organic acids with different numbers of carboxyl group at 40-80 °C [jstage.jst.go.jp]
- 16. KR20080104866A - Method for Purifying Barium Carbonate - Google Patents [patents.google.com]
- 17. Evaluation of precipitated CaCO3 produced from locally available limestone as a reinforcement filler for PVC pipe - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for trace metal analysis in Barium carbonate
A comprehensive guide to selecting the optimal analytical technique for the determination of trace metal impurities in high-purity Barium Carbonate.
Introduction
High-purity barium carbonate (BaCO₃) is a critical raw material in the manufacturing of advanced electronics, specialty glass, and pharmaceuticals. In these applications, the presence of trace metal impurities, even at parts-per-million (ppm) or parts-per-billion (ppb) levels, can significantly impact the performance and safety of the final product. Therefore, accurate and precise quantification of these trace metals is paramount for quality control and regulatory compliance. This guide provides a comparative overview of the most common and effective analytical techniques for trace metal analysis in barium carbonate, aimed at researchers, scientists, and drug development professionals. We will delve into the principles, performance characteristics, and experimental protocols for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Graphite Furnace Atomic Absorption Spectrometry (GFAAS), and X-ray Fluorescence (XRF).
Overview of Analytical Techniques
The choice of analytical technique for trace metal analysis in barium carbonate depends on several factors, including the required detection limits, the number of elements to be analyzed, sample throughput, and budget constraints.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a powerful technique for trace and ultra-trace element analysis, offering exceptionally low detection limits, typically in the ppb to parts-per-trillion (ppt) range.[1] A high-temperature argon plasma desolvates, atomizes, and ionizes the sample. The resulting ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection and quantification. Tandem ICP-MS (ICP-MS/MS) can further enhance sensitivity and reduce interferences.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES, also known as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), is a robust and widely used technique for the determination of trace and minor elements.[2] Similar to ICP-MS, it utilizes an argon plasma to excite atoms, causing them to emit light at characteristic wavelengths. A spectrometer measures the intensity of the emitted light, which is proportional to the concentration of the element in the sample. While generally less sensitive than ICP-MS, with detection limits typically in the ppm to high ppb range, ICP-OES is less susceptible to matrix effects and can handle samples with higher total dissolved solids.
Graphite Furnace Atomic Absorption Spectrometry (GFAAS): GFAAS is a highly sensitive technique for the determination of a limited number of elements at low concentrations. A small volume of the sample is introduced into a graphite tube, which is then heated in a programmed temperature sequence to dry, ash, and atomize the sample.[3][4] The atoms in the furnace absorb light from an element-specific lamp, and the amount of absorption is proportional to the concentration of the analyte. GFAAS offers excellent detection limits, often comparable to ICP-MS, but it analyzes elements sequentially, resulting in lower sample throughput.[3][4]
X-ray Fluorescence (XRF) Spectroscopy: XRF is a non-destructive analytical technique used for the elemental analysis of solids and powders. The sample is irradiated with X-rays, causing the atoms to emit fluorescent (or secondary) X-rays with energies characteristic of each element. While XRF is a rapid and simple technique requiring minimal sample preparation, its sensitivity for trace element analysis is generally lower than that of the plasma-based and GFAAS techniques, with detection limits typically in the low ppm range.[5]
Performance Comparison
The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of trace metals in barium carbonate. The values provided are typical and can vary depending on the specific instrument, experimental conditions, and the element being analyzed.
| Feature | ICP-MS | ICP-OES | GFAAS | XRF |
| Detection Limits | ppt to low ppb | High ppb to low ppm | Low ppb to ppt | Low ppm |
| Sensitivity | Very High | Moderate to High | Very High | Moderate |
| Precision (RSD) | < 5% | < 3% | < 5% | < 5% |
| Accuracy (Recovery) | 90-110% | 90-110% | 90-110% | 85-115% |
| Sample Throughput | High (multi-element) | Very High (multi-element) | Low (single-element) | Very High |
| Matrix Effects | Moderate to High | Low to Moderate | High | Moderate |
| Cost (Instrument) | High | Moderate | Moderate | Moderate to High |
| Cost (Operational) | High | Moderate | Low | Low |
Experimental Protocols
Accurate trace metal analysis begins with proper sample preparation. For barium carbonate, this typically involves acid digestion to dissolve the solid matrix and bring the trace metals into a solution suitable for analysis by ICP-MS, ICP-OES, or GFAAS.
Sample Preparation: Microwave-Assisted Acid Digestion
Microwave digestion is the preferred method for preparing barium carbonate samples as it is faster, more efficient, and less prone to contamination compared to hot plate digestion.[6][7][8][9]
-
Sample Weighing: Accurately weigh approximately 0.25 g of the barium carbonate sample into a clean, high-pressure microwave digestion vessel.
-
Acid Addition: Carefully add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of concentrated hydrochloric acid (HCl) to the vessel.
-
Digestion Program: Seal the vessels and place them in the microwave digestion system. A typical two-stage program is as follows:
-
Stage 1: Ramp to 180°C over 15 minutes and hold for 10 minutes.
-
Stage 2: Ramp to 200°C over 10 minutes and hold for 20 minutes.
-
-
Dilution: After cooling, carefully open the vessels in a fume hood. Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water. The final solution is now ready for analysis.
Instrumental Analysis
The following are typical instrumental parameters for each technique. These should be optimized for the specific instrument and application.
| Parameter | Typical Value |
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.9 L/min |
| Nebulizer Gas Flow | 1.0 L/min |
| Detector Mode | Pulse counting |
| Dwell Time | 10-50 ms per isotope |
| Integration Time | 0.1-1 s per isotope |
| Parameter | Typical Value |
| RF Power | 1.3 kW |
| Plasma Gas Flow | 12 L/min |
| Auxiliary Gas Flow | 0.2 L/min |
| Nebulizer Gas Flow | 0.7 L/min |
| Pump Rate | 1.5 mL/min |
| Viewing Mode | Axial or Radial |
| Integration Time | 5-15 s |
A chemical modifier, such as a mixture of palladium nitrate and magnesium nitrate, is often used to stabilize the analyte at higher pyrolysis temperatures.[10]
| Step | Temperature (°C) | Ramp Time (s) | Hold Time (s) |
| Drying 1 | 110 | 5 | 20 |
| Drying 2 | 130 | 10 | 10 |
| Pyrolysis (Ashing) | 900 | 10 | 20 |
| Atomization | 1800 | 0 | 5 |
| Cleaning | 2500 | 1 | 3 |
Workflow Diagram
The following diagram illustrates the general workflow for trace metal analysis in barium carbonate using plasma-based techniques.
Caption: General workflow for trace metal analysis in Barium Carbonate.
Conclusion
The selection of an appropriate analytical technique for trace metal analysis in barium carbonate is a critical decision that impacts the quality and reliability of the results.
-
ICP-MS is the preferred method when ultra-low detection limits are required for a wide range of elements, making it ideal for high-purity materials used in sensitive applications.
-
ICP-OES offers a robust and high-throughput alternative when sub-ppm detection limits are sufficient, and it is particularly well-suited for routine quality control in a production environment.
-
GFAAS provides excellent sensitivity for a limited number of elements and can be a cost-effective solution when only a few specific impurities are of concern.
-
XRF is a valuable tool for rapid screening and analysis of major and minor elements but generally lacks the sensitivity required for trace and ultra-trace impurity analysis in high-purity barium carbonate.
By carefully considering the analytical requirements and the information presented in this guide, researchers and scientists can confidently select the most suitable technique to ensure the quality and safety of their barium carbonate-based products.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Application of ICP-OES to the determination of barium in blood and urine in clinical and forensic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical phases analysis of Barium in Ores by X-ray Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Digestion | Anton Paar Wiki [wiki.anton-paar.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Validation of an optimised microwave-assisted acid digestion method for trace and ultra-trace elements in indoor PM2.5 by ICP-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Barium Carbonate for Researchers and Developers
For researchers, scientists, and professionals in drug development, the selection of a suitable synthesis method for barium carbonate is a critical decision that influences product purity, particle characteristics, and overall cost-effectiveness. This guide provides a detailed comparison of the two primary industrial methods for barium carbonate synthesis: the Carbonation Method and the Soda Ash (Metathesis) Method. The information presented is based on a comprehensive review of available literature to aid in the selection of the most appropriate method for your specific application.
Performance Comparison of Barium Carbonate Synthesis Methods
The choice between the Carbonation and Soda Ash methods often depends on the desired purity, cost considerations, and the intended application of the barium carbonate. The following table summarizes the key performance indicators for each method.
| Performance Metric | Carbonation Method | Soda Ash (Metathesis) Method | Key Considerations |
| Purity | Typically high, can reach >99.5% with purified reactants.[1] | Generally high, with purities of 99.0-99.8% reported.[2] | Purity is highly dependent on the quality of the initial reactants (barium sulfide, carbon dioxide, and sodium carbonate). |
| Typical Yield | High, often exceeding 80%.[3] | High, with some processes reporting yields of up to 95.8%.[4] | Yield can be influenced by process optimization, including reaction time, temperature, and reactant concentrations. |
| Particle Size | Can be controlled to some extent by process parameters. | Can be controlled; a patent described an average particle diameter of 0.8μm.[2] | Morphology and particle size are critical for many applications and can be influenced by additives and reaction conditions. |
| Primary Reactants | Barium sulfide (BaS), Carbon dioxide (CO2).[5][6] | Barium sulfide (BaS) or Barium chloride (BaCl2), Sodium carbonate (Na2CO3).[2][7] | The availability and cost of high-purity reactants are significant factors. |
| Byproducts | Hydrogen sulfide (H2S).[5][6] | Sodium sulfide (Na2S) or Sodium chloride (NaCl).[8] | The handling and disposal of byproducts have environmental and cost implications. |
| Relative Cost | Can be more cost-effective if a source of CO2 is readily available. | The cost of sodium carbonate can be a significant factor.[9] | Overall cost is influenced by raw material prices, energy consumption, and waste management.[10] |
Experimental Protocols
The following sections provide generalized experimental protocols for the Carbonation and Soda Ash methods for producing barium carbonate. These are intended to be representative procedures and may require optimization for specific laboratory or industrial scales.
Carbonation Method
This method involves the reaction of barium sulfide with carbon dioxide to precipitate barium carbonate.[5]
Materials:
-
Barium sulfide (BaS) solution (e.g., 180 g/L)[2]
-
Carbon dioxide (CO2) gas
-
Deionized water
-
Ammonia solution (optional, for desulfurization)[2]
Procedure:
-
A solution of barium sulfide is prepared by dissolving BaS in deionized water.
-
The barium sulfide solution is transferred to a reaction vessel equipped with a gas inlet and a stirrer.
-
The solution is heated to a temperature between 40°C and 90°C.[7]
-
Carbon dioxide gas is bubbled through the heated solution while stirring continuously. The reaction is: BaS + CO₂ + H₂O → BaCO₃↓ + H₂S↑.[5]
-
The reaction is allowed to proceed for a set period, for instance, 30-50 minutes, or until the precipitation of barium carbonate is complete.[1]
-
The resulting slurry containing the barium carbonate precipitate is then subjected to desulfurization, which can be achieved by adding a small amount of ammonia solution and stirring at an elevated temperature (e.g., 60°C).[2]
-
The precipitate is collected by filtration (e.g., vacuum filtration).
-
The collected barium carbonate is washed thoroughly with deionized water to remove any soluble impurities.
-
The purified precipitate is dried in an oven at a temperature around 300°C.[5]
-
The dried product can be pulverized to obtain a fine powder.
Soda Ash (Metathesis) Method
This method relies on the reaction of a soluble barium salt, typically barium sulfide or barium chloride, with sodium carbonate.[2][7]
Materials:
-
Barium sulfide (BaS) or Barium chloride (BaCl₂) solution
-
Sodium carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
A solution of the barium salt (e.g., BaCl₂ at 200.3 g/L) is prepared in deionized water.[2]
-
A separate solution of sodium carbonate is prepared.
-
The barium salt solution is heated to a temperature between 60°C and 70°C.[7]
-
The sodium carbonate solution is slowly added to the heated barium salt solution with constant stirring. The metathesis reaction that occurs is: BaS + Na₂CO₃ → BaCO₃↓ + Na₂S or BaCl₂ + Na₂CO₃ → BaCO₃↓ + 2NaCl.
-
The reaction mixture is stirred for a sufficient time to ensure complete precipitation, for example, 30 minutes at 40°C after the addition is complete.[2]
-
The precipitated barium carbonate is separated from the solution by filtration.
-
The precipitate is washed multiple times with deionized water to remove the soluble sodium sulfide or sodium chloride byproduct and any unreacted starting materials.
-
The washed barium carbonate is then dried in an oven, for instance, at 140°C.[2]
-
The dried product may be milled to achieve the desired particle size.
Experimental and Logical Flow Diagrams
To visually represent the synthesis and validation processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for barium carbonate synthesis and validation.
Caption: Logical relationship between synthesis factors and product properties.
References
- 1. CN103803623A - Method for producing high-purity barium carbonate - Google Patents [patents.google.com]
- 2. atamankimya.com [atamankimya.com]
- 3. longdom.org [longdom.org]
- 4. pjsir.org [pjsir.org]
- 5. Barium Carbonate: Properties, Uses & Preparation Explained [vedantu.com]
- 6. theasengineers.com [theasengineers.com]
- 7. Barium carbonate - Wikipedia [en.wikipedia.org]
- 8. Production and manufacturing method and process flow of barium carbonate-Chemwin [en.888chem.com]
- 9. imarcgroup.com [imarcgroup.com]
- 10. openpr.com [openpr.com]
A Comparative Guide to Barium Carbonate Grades for Scientific Applications
For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical step that can significantly influence experimental outcomes. Barium carbonate (BaCO₃), a key inorganic compound, is utilized in various scientific applications, from the synthesis of other barium compounds for pharmaceuticals to specialized ceramic and glass formulations. However, not all barium carbonate is created equal. Different grades possess distinct characteristics in terms of purity, particle size, and reactivity, which can have a profound impact on their performance.
This guide provides an objective comparison of various barium carbonate grades, supported by experimental data and detailed protocols, to aid in the selection of the most suitable grade for your specific research and development needs.
Understanding Barium Carbonate Grades: A Head-to-Head Comparison
The performance of barium carbonate is largely dictated by its physical and chemical properties. Key parameters for comparison include purity, levels of specific impurities, and particle size. These characteristics are summarized in the tables below for several common grades.
Table 1: Comparison of General Barium Carbonate Grades
| Property | Technical Grade | Reagent Grade | ACS Grade |
| Purity (BaCO₃) | ~98-99%[1] | ≥99.0%[1] | 99.0-101.0%[2][3] |
| Insoluble in HCl | ≤0.25%[4] | No specification | ≤0.015%[2] |
| Chloride (Cl) | No specification | No specification | ≤0.002%[2] |
| Sulfide (S) | No specification | No specification | ≤0.001%[2] |
| Iron (Fe) | ≤0.004%[4] | No specification | ≤0.001%[2] |
| Heavy Metals (as Pb) | No specification | No specification | ≤0.001%[2] |
| Strontium (Sr) | No specification | No specification | ≤0.3%[2] |
Table 2: Comparison of High-Purity and Specialty Barium Carbonate Grades
| Property | High Purity Grade | Electronic Ceramic Grade | AP Powder High Efficiency Grade |
| Purity (BaCO₃) | ≥99.5% - 99.99%[4][5] | 99.6%[1] | 99.20% min[4] |
| Sodium (Na) | ≤10ppm[4] | No specification | No specification |
| Potassium (K) | ≤10ppm[4] | No specification | No specification |
| Calcium (Ca) | ≤100ppm[4] | No specification | No specification |
| Iron (Fe) | ≤5ppm[4] | No specification | ≤0.004%[4] |
| Chloride (Cl) | ≤50ppm[4] | No specification | No specification |
| Sulfate (SO₄) | ≤100ppm[4] | No specification | ≤0.30%[4] |
| Average Particle Size | Varies (e.g., 1-3 µm)[4] | Varies | 1-3 µm[4] |
| Reaction Efficiency | No specification | No specification | 85% min[4] |
Performance Evaluation: Key Experimental Protocols
The suitability of a particular barium carbonate grade for a specific application is determined by its performance in relevant experimental settings. Below are detailed protocols for evaluating key performance indicators.
Experimental Protocol 1: Determination of Reactivity via Barium Sulfate Synthesis
The reactivity of barium carbonate can be a critical factor, especially when it is used as a precursor in chemical syntheses. A common application in the pharmaceutical field is the synthesis of high-purity barium sulfate for use as a radio-contrast agent in medical imaging.[6][7] The rate and completeness of the reaction to form barium sulfate can be used as a measure of the barium carbonate's reactivity.
Objective: To compare the reactivity of different barium carbonate grades by monitoring the formation of barium sulfate.
Materials:
-
Different grades of Barium Carbonate
-
Dilute Nitric Acid (HNO₃)
-
Sodium Sulfate (Na₂SO₄) solution of known concentration
-
Deionized water
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
-
Analytical balance
Procedure:
-
Reaction Setup: For each grade of barium carbonate, accurately weigh 1.0 g and place it in a 250 mL beaker.
-
Acid Digestion: Add 50 mL of 1 M nitric acid to each beaker while stirring continuously with a magnetic stirrer. Observe the rate of effervescence (CO₂ evolution) as a qualitative indicator of reactivity.[4]
-
Completion of Digestion: Continue stirring until the effervescence ceases, indicating the complete conversion of barium carbonate to barium nitrate. Note the time taken for complete dissolution for each grade.
-
Precipitation of Barium Sulfate: While stirring, slowly add 100 mL of 0.5 M sodium sulfate solution to the barium nitrate solution. A white precipitate of barium sulfate will form immediately.[1]
-
Digestion of Precipitate: Gently heat the suspension to 60-80°C and maintain it at this temperature for 30 minutes to encourage the formation of larger, more easily filterable crystals.
-
Filtration and Washing: Allow the precipitate to cool and settle. Filter the barium sulfate precipitate using a pre-weighed filter paper. Wash the precipitate with several portions of deionized water to remove any soluble impurities.
-
Drying and Weighing: Dry the filter paper with the precipitate in a drying oven at 105°C to a constant weight.
-
Analysis: Calculate the yield of barium sulfate for each grade of barium carbonate. A higher and more rapid yield suggests greater reactivity of the starting material.
Caption: Workflow for Reactivity Assessment of Barium Carbonate.
Experimental Protocol 2: Comparative Dissolution Rate Analysis
For applications where barium carbonate needs to dissolve, such as in the preparation of certain solutions or as a flux in high-temperature processes, the dissolution rate is a key performance parameter.[7][8]
Objective: To compare the dissolution rates of different barium carbonate grades in a controlled acidic environment.
Materials:
-
Different grades of Barium Carbonate
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Conductivity meter
-
Stirring apparatus with constant rotation speed
-
Beakers
-
Timer
Procedure:
-
Setup: Place 500 mL of 0.1 M HCl in a beaker and allow it to equilibrate to a constant temperature (e.g., 25°C).
-
Initial Measurements: Record the initial pH and conductivity of the HCl solution.
-
Addition of Barium Carbonate: Add a precisely weighed amount (e.g., 0.5 g) of a specific barium carbonate grade to the acid while simultaneously starting a timer.
-
Data Collection: Record the pH and conductivity of the solution at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) or until the readings stabilize.
-
Repeat: Repeat the experiment for each grade of barium carbonate, ensuring identical experimental conditions (temperature, stirring speed, etc.).
-
Analysis: Plot the change in pH and conductivity over time for each grade. A faster and more significant change indicates a higher dissolution rate. The rate can be quantified by calculating the initial slope of the dissolution curve.
Caption: Workflow for Dissolution Rate Comparison.
The Physiological Impact of Barium: A Look at Signaling Pathways
While barium carbonate itself is poorly soluble in water, it can dissolve in acidic environments, such as the stomach, releasing barium ions (Ba²⁺).[9] For researchers in drug development and toxicology, understanding the physiological effects of barium ions is crucial. Barium ions are known to be potent blockers of potassium (K⁺) channels, which are critical for the proper functioning of nerve and muscle cells.[4][10]
The blockage of potassium channels by barium ions disrupts the normal flow of potassium out of the cell, which is essential for repolarizing the cell membrane after an action potential. This disruption can lead to prolonged depolarization, increased excitability, and in some cases, paralysis.[9][11]
Caption: Barium Ion Interaction with Potassium Channels.
Conclusion
The selection of an appropriate grade of barium carbonate is a critical decision in research and development that should be based on a thorough understanding of the specific requirements of the application. For applications demanding high purity and minimal side reactions, such as in pharmaceutical synthesis, a high-purity or ACS grade is recommended. For applications where reactivity and particle size are the primary concerns, a high-efficiency powder grade may be more suitable. By utilizing the comparative data and experimental protocols provided in this guide, researchers can make informed decisions to ensure the reliability and success of their scientific endeavors.
References
- 1. Barium Sulfate Precipitation Processes: Unveiling the Techniques - HanLink Polyester [globalpolyester.com]
- 2. mdpi.com [mdpi.com]
- 3. worldagroforestry.org [worldagroforestry.org]
- 4. brainly.com [brainly.com]
- 5. Barium carbonate treatment of sulfuric acid wastewater [vtechworks.lib.vt.edu]
- 6. Barium Carbonate [digitalfire.com]
- 7. Barium Carbonate [mnclay.com]
- 8. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs | Semantic Scholar [semanticscholar.org]
- 9. hoyonn.com [hoyonn.com]
- 10. Advancement of bottom-up precipitation synthesis and applications of barium sulphate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webstore.ansi.org [webstore.ansi.org]
A Comparative Guide to the Determination of Trace Impurities in Barium Carbonate using ICP-MS
For Researchers, Scientists, and Drug Development Professionals
The quantification of trace elemental impurities in barium carbonate (BaCO₃) is critical for its application in high-purity materials, including pharmaceuticals, electronic components, and specialty glasses. The presence of even minute quantities of metallic impurities can significantly alter the material's chemical and physical properties. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has emerged as the gold standard for this analysis, offering unparalleled sensitivity and multi-element detection capabilities. However, the high concentration of barium in the sample matrix presents a significant analytical challenge due to the formation of polyatomic interferences.
This guide provides an objective comparison of ICP-MS methodologies for the analysis of trace impurities in barium carbonate, supported by experimental data and detailed protocols. We will explore how advanced techniques, such as tandem ICP-MS (ICP-MS/MS), effectively mitigate matrix-based interferences to ensure accurate and reliable quantification.
Overcoming the Barium Matrix Challenge: SQ-ICP-MS vs. ICP-MS/MS
The primary difficulty in analyzing trace elements in a barium carbonate matrix lies in spectral interferences. The argon plasma used in ICP-MS can cause the barium atoms to combine with plasma gases, forming polyatomic ions like barium oxide (BaO⁺) and barium hydroxide (BaOH⁺). These ions can have the same mass-to-charge ratio as isotopes of key analytes, leading to falsely elevated readings.[1]
Single Quadrupole ICP-MS (SQ-ICP-MS): Conventional SQ-ICP-MS instruments struggle to resolve these isobaric interferences. For example, ¹³⁵Ba¹⁶O⁺ overlaps with the primary isotope of Europium, ¹⁵¹Eu⁺, making accurate quantification of rare earth elements particularly challenging.[1][2]
Tandem ICP-MS (ICP-MS/MS): This advanced technique utilizes a collision/reaction cell (CRC) between two quadrupole mass filters to eliminate interferences. Two primary modes are employed:
-
On-Mass Mode: A reaction gas, such as ammonia (NH₃), is introduced into the CRC. This gas selectively reacts with and neutralizes the interfering polyatomic ions (e.g., BaO⁺) while leaving the analyte of interest (e.g., Eu⁺) unaffected.[1] The analyte is then measured at its original mass, free from interference.
-
Mass-Shift Mode: A reaction gas, like oxygen (O₂), is used to react with the analyte, shifting it to a new, interference-free mass.[1] For instance, Eu⁺ can be reacted to form EuO₂⁺, which is then measured. This approach not only removes the original interference but can also enhance sensitivity and selectivity.[1]
ICP-MS/MS has proven highly effective for accurately determining not only Europium but also other challenging elements like Gadolinium (Gd) and Samarium (Sm) in barium carbonate by removing Ba-based interferences.[1]
Performance Comparison and Quantitative Data
The choice of analytical technique directly impacts the limits of detection (LOD) and overall accuracy. ICP-MS offers significantly lower detection limits (parts per trillion, ppt) compared to techniques like ICP-Optical Emission Spectrometry (ICP-OES), which typically operates in the parts per billion (ppb) range.[3]
The following table summarizes the performance of ICP-MS/MS for the determination of various trace impurities in ultra-pure barium carbonate.
| Analyte | Method | Limit of Detection (LOD) | Spiked Recovery (%) |
| Europium (¹⁵³Eu) | ICP-MS/MS (NH₃ On-Mass) | 2.0 ng/L (ppt) | 100 - 110% |
| Sodium (Na) | ICP-MS/MS (SQ Mode) | Data not specified | Data not specified |
| Magnesium (Mg) | ICP-MS/MS (SQ Mode) | Data not specified | Data not specified |
| Aluminum (Al) | ICP-MS/MS (SQ Mode) | Data not specified | Data not specified |
| Potassium (K) | ICP-MS/MS (SQ Mode) | Data not specified | Data not specified |
| Chromium (Cr) | ICP-MS/MS (SQ Mode) | Data not specified | Data not specified |
| Manganese (Mn) | ICP-MS/MS (SQ Mode) | Data not specified | Data not specified |
| Iron (Fe) | ICP-MS/MS (SQ Mode) | Data not specified | Data not specified |
| Strontium (Sr) | ICP-MS/MS (SQ Mode) | Data not specified | Data not specified |
| Cesium (Cs) | ICP-MS/MS (SQ Mode) | Data not specified | Data not specified |
| (Data sourced from a study on ultra-pure barium carbonate analysis using ICP-MS/MS)[1] |
Experimental Protocols
Achieving accurate results is contingent on meticulous sample handling and preparation. The following sections detail the validated protocols for the analysis of barium carbonate.
Sample Preparation: Acid Digestion
Solid barium carbonate must be converted into a liquid form for analysis.[4] Acid digestion is the most common and effective method.
-
Weighing: Accurately weigh a portion of the homogenized barium carbonate sample (e.g., 0.1 g).
-
Digestion: Place the sample in a clean plastic container. Add high-purity concentrated nitric acid (HNO₃) dropwise until the effervescence ceases, ensuring the complete dissolution of the carbonate.[4] Hydrochloric acid (HCl) can also be used.[4]
-
Dilution: Dilute the digested sample with ultrapure water to a final acid concentration that matches the calibration standards, typically 1-2% HNO₃.[5][6]
-
Filtration: It is critical to remove any suspended solids that could clog the instrument's nebulizer.[4] Filter the final solution through a 0.45 µm or finer pore-size filter.[4] Centrifugation can be used as an alternative.[4]
-
Internal Standard Addition: Before analysis, add an appropriate internal standard solution to all samples, blanks, and calibration standards to correct for instrumental drift and matrix suppression effects.
Visualization of the Experimental Workflow
Caption: General workflow for ICP-MS analysis of barium carbonate.
Instrumentation and Method Validation
The analysis should be performed on a properly calibrated and validated ICP-MS system.
-
Instrumentation: An instrument capable of managing high matrix loads and equipped with a collision/reaction cell (e.g., a tandem quadrupole ICP-MS) is recommended.
-
Calibration: The instrument is calibrated using external standards prepared from certified stock solutions.[7] Calibration standards should be matrix-matched (i.e., prepared in 1-2% HNO₃) and cover the expected concentration range of the impurities.[8]
-
Method Validation: The analytical method must be validated to ensure its performance.[7] Key validation parameters, as outlined in guidelines like USP <233>, include:
-
Accuracy: Determined by spike recovery experiments on the sample matrix. Recoveries should typically fall within a 70-150% range.[8]
-
Precision: Assessed by the relative standard deviation (%RSD) of replicate measurements, which should not exceed 20% for spiked samples.[8]
-
Linearity: The calibration curve should demonstrate a linear relationship between concentration and instrument response.
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[7]
-
Visualization of Interference Removal in ICP-MS/MS
Caption: On-mass interference removal using ICP-MS/MS.
Conclusion
For the sensitive and accurate determination of trace and ultra-trace elemental impurities in high-purity barium carbonate, ICP-MS stands as the superior analytical technique. While the barium matrix poses a significant challenge due to polyatomic interferences, the implementation of tandem ICP-MS (ICP-MS/MS) with collision/reaction cell technology effectively mitigates these issues. By employing either on-mass or mass-shift modes, analysts can achieve low parts-per-trillion detection limits with excellent accuracy and precision. A robust and validated experimental protocol, encompassing careful acid digestion and meticulous contamination control, is paramount to ensuring the reliability of the final results, making ICP-MS/MS an indispensable tool for quality control and research in the pharmaceutical and advanced materials industries.
References
- 1. researchgate.net [researchgate.net]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ICP Analysis | Research Analytical Laboratory [ral.cfans.umn.edu]
- 5. ingeniatrics.com [ingeniatrics.com]
- 6. s27415.pcdn.co [s27415.pcdn.co]
- 7. How to Validate ICP-MS Through External Calibration Methods [eureka.patsnap.com]
- 8. almacgroup.com [almacgroup.com]
A Comparative Thermal Analysis of Barium and Strontium Carbonates
This guide provides an objective comparison of the thermal properties of barium carbonate (BaCO₃) and strontium carbonate (SrCO₃), intended for researchers, scientists, and professionals in drug development. The comparison is supported by experimental data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA)/differential scanning calorimetry (DSC).
Theoretical Background: Thermal Stability in Alkaline Earth Carbonates
The thermal stability of alkaline earth metal carbonates, which includes barium and strontium carbonates, follows a clear trend: stability increases down the group.[1] The general decomposition reaction for these carbonates is:
MCO₃(s) → MO(s) + CO₂(g) [1]
This trend is explained by the increasing size of the metal cation as one moves down the group.[1][2] A larger cation has a lower charge density and, consequently, a weaker polarizing effect on the large carbonate anion (CO₃²⁻).[1][3] This weaker polarization results in stronger C-O bonds within the carbonate ion, making the compound more resistant to decomposition by heat.[1] Therefore, barium carbonate is inherently more thermally stable than strontium carbonate.[4][5]
Quantitative Data Presentation
The thermal behavior of barium and strontium carbonates is characterized by specific transition and decomposition temperatures. The following table summarizes key quantitative data obtained from thermal analysis studies. Note that values can vary slightly based on experimental conditions like heating rate and atmosphere.[1]
| Property | Barium Carbonate (BaCO₃) | Strontium Carbonate (SrCO₃) |
| Polymorphic Transition 1 (γ → β) | ~806 °C (1079 K): Orthorhombic to Hexagonal[6][7][8] | ~930 °C: Orthorhombic to Hexagonal[4] |
| Polymorphic Transition 2 (β → α) | ~968 - 976 °C (1241-1249 K): Hexagonal to Cubic[6][7][8] | Not applicable |
| Decomposition Onset Temperature | >1000 °C; can be as high as ~1300 °C[7][9] | Begins below the polymorphic transition temperature (<900°C) and occurs over a broad range[4] |
| Decomposition Reaction | BaCO₃(s) → BaO(s) + CO₂(g)[6][7] | SrCO₃(s) → SrO(s) + CO₂(g) |
| Activation Energy of Decomposition (Eₐ) | ~195 - 305 kJ/mol[6][7][10] | ~195 - 250 kJ/mol[10][11] |
Experimental Protocols
The data presented above are typically obtained using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).
1. Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[12] It is ideal for determining decomposition temperatures.
-
Objective: To quantitatively measure the mass loss of BaCO₃ and SrCO₃ upon heating to determine their decomposition temperatures and reaction stoichiometry.
-
Apparatus: A thermogravimetric analyzer equipped with a high-precision balance, a furnace capable of reaching at least 1400°C, a programmable temperature controller, and a gas flow control system.
-
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of the finely ground carbonate powder into an inert crucible (e.g., alumina or platinum).[12][13]
-
Instrument Setup: Place the crucible onto the TGA balance mechanism.
-
Atmosphere: Purge the furnace with a dynamic inert gas, such as nitrogen or argon, at a flow rate of 30-50 mL/min to ensure an inert environment.[12] For certain studies, a CO₂ atmosphere may be used to suppress reversible decomposition.[4]
-
Heating Program: Heat the sample from ambient temperature to approximately 1400°C at a constant rate, typically 10°C/min.[13] The heating rate can significantly influence the observed decomposition temperature.
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot of mass vs. temperature is the TGA curve.[14]
-
Analysis: Determine the onset and completion temperatures of decomposition from the mass loss steps in the TGA curve.
-
2. Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)
DSC measures the heat flow into or out of a sample relative to a reference, while DTA measures the temperature difference between the sample and a reference.[15] These techniques are used to detect thermal events like phase transitions.
-
Objective: To identify the temperatures of polymorphic phase transitions in BaCO₃ and SrCO₃.
-
Apparatus: A DSC or DTA instrument with a furnace, sample and reference holders, and temperature sensors.
-
Procedure:
-
Sample Preparation: Place a small amount (5-10 mg) of the carbonate sample into a sample crucible (e.g., aluminum, platinum). An empty, sealed crucible serves as the reference.
-
Instrument Setup: Place the sample and reference crucibles in their respective holders within the DSC/DTA cell.
-
Atmosphere: Purge the cell with an inert gas like nitrogen.
-
Heating Program: Heat the sample and reference at a controlled linear rate (e.g., 10°C/min) through the temperature range of interest (e.g., from ambient to 1100°C).
-
Data Acquisition: Record the differential heat flow (DSC) or temperature difference (DTA) as a function of temperature.
-
Analysis: Identify endothermic peaks on the resulting curve, which correspond to the energy absorbed during the orthorhombic-to-hexagonal and hexagonal-to-cubic phase transitions.[6]
-
Mandatory Visualization
The logical workflow for a comparative thermal analysis of barium and strontium carbonates is depicted below.
Caption: Workflow for comparative thermal analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The thermal stability of alkaline earth metal carbonatesMgCO3CaCO3SrCO3 class 11 chemistry JEE_Main [vedantu.com]
- 3. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides | AESL [aakash.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Discuss the trend of the following: Thermal stability of carbonates o - askIITians [askiitians.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. What is the decomposition reaction of Barium carbonate?_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Decomposition of Barium Carbonate (in the ceramic firing process) [digitalfire.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. epfl.ch [epfl.ch]
- 13. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 14. onlinepubs.trb.org [onlinepubs.trb.org]
- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
Barium Carbonate: A Comparative Guide to Sulfate Precipitation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of barium carbonate's efficacy as a sulfate precipitating agent against other common alternatives. The information presented is supported by experimental data to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.
Executive Summary
Sulfate precipitation is a critical process in various industrial applications, including wastewater treatment, mining, and chemical manufacturing, to remove excess sulfate ions. Barium carbonate is a widely utilized precipitating agent due to its effectiveness in forming highly insoluble barium sulfate. However, its performance, particularly in terms of reaction kinetics and optimal conditions, necessitates a careful comparison with other available agents such as barium hydroxide, barium sulfide, and lime (calcium hydroxide). This guide details the comparative efficacy of these agents, supported by experimental data, and outlines the methodologies for their application.
Comparative Performance of Sulfate Precipitating Agents
The selection of an appropriate sulfate precipitating agent depends on several factors, including the required final sulfate concentration, the initial pH of the solution, reaction time, and cost considerations. The following table summarizes the performance of barium carbonate and its alternatives based on available experimental data.
| Precipitating Agent | Initial SO₄²⁻ (mg/L) | Final SO₄²⁻ (mg/L) | Reagent Dosage | Reaction Time | Optimal pH | Reference |
| Barium Carbonate (BaCO₃) | 2391 | >250 (at 7 g/L) | ~2 times theoretical | 1 - 4 hours | Neutral to slightly acidic | [1][2] |
| 2800 | <1200 (with lime) | Stoichiometric (post-lime) | > 90 minutes | >12 (with lime) | [3] | |
| Barium Hydroxide (Ba(OH)₂) | 2305 | <10 | 6 g/L | 30 minutes | Wide range (3.9 - 12) | [1] |
| 13500 | <400 | 1.1 molar ratio (Ba:SO₄) | 60 minutes | Not specified | [4] | |
| Barium Sulfide (BaS) | 2800 | <200 | Not specified | Not specified | Not specified | [3] |
| ~2000 | ~100 (95% removal) | Not specified | Not specified | 1.4 to 8.3 | [5] | |
| Lime (Ca(OH)₂) | 2800 | <1200 | Not specified | Not specified | High pH | [3] |
Key Observations:
-
Barium Hydroxide consistently demonstrates the highest efficiency in sulfate removal, achieving final concentrations below 10 mg/L in some experiments, and it is effective over a broad pH range.[1]
-
Barium Carbonate is effective but generally requires longer reaction times and its efficiency is significantly influenced by pH, being less effective under neutral to strongly alkaline conditions.[1] Pre-treatment with lime to raise the pH can improve its performance.[3]
-
Barium Sulfide also shows high removal efficiency and can be used to treat acidic waters directly.[5]
-
Lime is a lower-cost option but is generally less effective than barium compounds, typically reducing sulfate concentrations to around 1200-1500 mg/L.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. The following sections outline the typical experimental protocols for sulfate precipitation using barium carbonate and its alternatives.
Sulfate Precipitation using Barium Carbonate
This protocol is based on treating synthetic or industrial wastewater containing high concentrations of sulfate.
Materials:
-
Sulfate-containing wastewater
-
Barium carbonate (BaCO₃) powder
-
High calcium hydrated lime (Ca(OH)₂) (for pH adjustment)
-
Beakers or reaction vessels
-
Magnetic stirrer or paddle mixer
-
pH meter
-
Filtration apparatus (e.g., vacuum filtration with filter paper)
-
Analytical instrument for sulfate determination (e.g., ion chromatography or spectrophotometer)
Procedure:
-
Wastewater Characterization: Determine the initial sulfate concentration and pH of the wastewater sample.
-
pH Adjustment (Optional but Recommended): If the wastewater is neutral or alkaline, pre-treatment with lime is often necessary to improve the efficiency of barium carbonate. Add lime to the wastewater while stirring to raise the pH to a desired level (e.g., >12). Allow the mixture to react and then filter to remove any precipitated solids.[3]
-
Barium Carbonate Addition: Add a pre-determined amount of barium carbonate to the wastewater. The dosage can be stoichiometric or in excess (e.g., twice the theoretical amount) depending on the desired reaction rate and final sulfate concentration.[2]
-
Reaction: Stir the mixture at a constant speed (e.g., 250-500 rpm) for a specified reaction time (e.g., 1 to 4 hours).[2]
-
Precipitate Separation: After the reaction period, allow the precipitate (barium sulfate) to settle. Separate the solid precipitate from the liquid supernatant by filtration.
-
Analysis: Measure the final sulfate concentration in the filtered supernatant to determine the removal efficiency.
Sulfate Precipitation using Barium Hydroxide
Materials:
-
Sulfate-containing wastewater
-
Barium hydroxide (Ba(OH)₂)
-
Reaction vessels
-
Stirring apparatus
-
pH meter
-
Filtration equipment
-
Sulfate analysis instrument
Procedure:
-
Wastewater Characterization: Measure the initial sulfate concentration and pH of the wastewater.
-
Reagent Addition: Add the desired dosage of barium hydroxide to the wastewater sample.
-
Reaction: Stir the solution for a specified time (e.g., 30 minutes to 4 hours). Monitor the pH during the reaction.[1]
-
Separation and Analysis: Separate the barium sulfate precipitate by filtration and analyze the final sulfate concentration in the filtrate.
Sulfate Precipitation using Barium Sulfide
Materials:
-
Sulfate-containing wastewater
-
Barium sulfide (BaS) solution
-
Reaction vessels
-
Stirring apparatus
-
pH meter
-
Filtration equipment
-
Sulfate analysis instrument
Procedure:
-
Wastewater Characterization: Determine the initial sulfate concentration and pH.
-
Reagent Addition: Add the barium sulfide solution to the wastewater.
-
Reaction and pH Adjustment: The reaction to form barium sulfate is typically rapid. The pH of the solution may be adjusted as needed. Barium sulfide can treat acidic water directly, raising the pH.[5]
-
Separation and Analysis: Filter the precipitate and measure the final sulfate concentration.
Visualizing the Process
To better understand the experimental workflow and the chemical relationships, the following diagrams are provided.
Caption: Experimental workflow for sulfate precipitation.
Caption: Chemical pathway of sulfate precipitation by barium carbonate.
Conclusion
The choice of a sulfate precipitating agent is a multifaceted decision that requires careful consideration of efficacy, operational parameters, and economic factors. Barium hydroxide generally offers the highest and fastest sulfate removal across a wide pH range. Barium carbonate is also an effective option, particularly when preceded by lime treatment to optimize pH, though it typically requires longer reaction times. Barium sulfide presents a viable alternative, especially for acidic wastewater. While lime is the most economical choice, its lower efficiency may not be suitable for applications requiring very low final sulfate concentrations. The experimental protocols and data presented in this guide provide a foundation for researchers and professionals to select the most appropriate sulfate precipitation strategy for their specific needs.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Barium carbonate treatment of sulfuric acid wastewater [vtechworks.lib.vt.edu]
- 3. imwa.info [imwa.info]
- 4. Sulphate removal from sodium sulphate-rich brine and recovery of barium as a barium salt mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Barium Carbonate (CP Grade): A Guide for Laboratory Professionals
For the safe and compliant disposal of Barium Carbonate, CP (Chemically Pure), laboratory personnel must adhere to established protocols that mitigate environmental risk and ensure regulatory compliance. Barium carbonate is classified as a hazardous waste primarily due to its toxicity if ingested or inhaled.
This guide provides essential safety and logistical information, including operational and disposal plans, to address specific procedural questions for researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, gloves, and a lab coat.[1][2][3] All handling of barium carbonate powder should be conducted in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1][2][3][4][5]
Step-by-Step Disposal Procedure
The recommended method for the disposal of barium carbonate waste involves its conversion to the much less soluble and therefore less toxic barium sulfate.
Experimental Protocol: Precipitation of Barium Carbonate Waste
-
Containment: Collect all barium carbonate waste, including contaminated solids and solutions, in a designated, properly labeled, and sealed waste container.[1][6]
-
Preparation: In a well-ventilated area or fume hood, prepare a dilute solution of sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or sulfuric acid (H₂SO₄).[6]
-
Precipitation: Slowly add the sulfate solution to the barium carbonate waste while stirring. The barium carbonate will react to form a dense white precipitate of barium sulfate (BaSO₄).
-
Reaction: BaCO₃ + H₂SO₄ → BaSO₄(s) + H₂O + CO₂(g)
-
-
Neutralization & Verification: Allow the precipitate to settle completely. Test the supernatant liquid to ensure all barium has been precipitated. If necessary, add more sulfate solution until no further precipitation is observed. The pH of the solution should be checked and neutralized if necessary, according to local regulations.
-
Separation: Separate the barium sulfate precipitate from the liquid by filtration or decantation.
-
Final Disposal:
-
Barium Sulfate Precipitate: The collected barium sulfate precipitate should be placed in a sealed, labeled container for disposal as solid chemical waste.[1]
-
Supernatant Liquid: The remaining liquid should be evaluated for any other contaminants and disposed of in accordance with institutional and local hazardous waste regulations.
-
Empty Containers: Any containers that held barium carbonate must be treated as hazardous waste or thoroughly decontaminated before reuse or disposal.[6]
-
Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance, as regulations can vary.[2] This material and its container must be disposed of as hazardous waste. Barium-containing waste is designated under the Resource Conservation and Recovery Act (RCRA) with the hazardous waste code D005.[2][6]
Quantitative Data Summary
While specific concentration limits for disposal can vary by jurisdiction, the primary control measure is the conversion to insoluble barium sulfate. Key exposure limits for handling are provided below.
| Parameter | Value | Regulatory Body |
| Permissible Exposure Limit (PEL) | 0.5 mg/m³ (as Ba) | OSHA |
| Threshold Limit Value (TLV) | 0.5 mg/m³ (as Ba) | ACGIH |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of barium carbonate.
Caption: Logical workflow for the safe disposal of barium carbonate waste.
References
Personal protective equipment for handling Barium carbonate, CP
Essential Guide to Handling Barium Carbonate, CP
This guide provides immediate safety, operational, and disposal protocols for laboratory professionals working with Barium Carbonate (BaCO₃), Chemically Pure (CP) grade. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Logistical Information
Barium Carbonate is a white, odorless powder that is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[1][2][3][4] Ingestion is the primary route of acute toxicity, as the compound can convert to toxic barium chloride in the stomach, leading to symptoms like vomiting, diarrhea, muscular paralysis, and potentially severe cardiac and respiratory effects.[4][5] It is classified as an Acute Toxicity, Oral (Category 4) substance.[1][4][6] The compound is not flammable or combustible.[5][6]
Key Data for this compound
| Property | Value | Citations |
| Chemical Formula | BaCO₃ | [5][6] |
| Molecular Weight | 197.34 g/mol | [5][6][7] |
| Appearance | White powder or solid | [1][4][6] |
| Specific Gravity | 4.3 - 4.43 g/cm³ | [4][8] |
| Solubility in Water | Approx. 20 mg/L at 20°C | [4] |
| OSHA PEL (TWA) | 0.5 mg/m³ (as Ba) | [4][9] |
| ACGIH TLV (TWA) | 0.5 mg/m³ (as Ba) | [4][5][9] |
| NIOSH IDLH | 50 mg/m³ (as Ba) | [4] |
| Hazard Class | 6.1 (Toxic) | [8] |
| UN Number | UN1564 | [8] |
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the necessary procedures for handling Barium Carbonate from receipt to use in the laboratory.
1. Engineering Controls and Ventilation:
-
Always handle Barium Carbonate in a well-ventilated area.[3][10][11]
-
Use a laboratory fume hood or a local exhaust ventilation system to minimize dust exposure.[4][6]
-
Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.[5]
2. Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or safety glasses with side-shields.[1][4][6][12] If there is a significant risk of dust generation, use dust-proof goggles.[5]
-
Skin Protection: Wear impervious gloves (e.g., PVC, Neoprene, or Natural Rubber) and a lab coat or long-sleeved clothing.[5][7] For larger quantities, consider overalls and safety shoes.[7]
-
Respiratory Protection: In situations where dust may be generated and ventilation is insufficient, use a NIOSH-approved particulate respirator (e.g., N95 or P95).[4][5][6]
3. Handling and Usage Procedures:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3][10]
-
Avoid the formation of dust during handling.[6][10][11] Use methods like gentle scooping rather than pouring from a height.
-
Keep containers securely sealed when not in use.[3]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as acids.[5][10][13] Reaction with acids will release carbon dioxide gas.[4][7]
-
Wash hands thoroughly with soap and water after handling is complete.[3][4][5]
Workflow for Safe Handling of Barium Carbonate
Caption: Workflow from receipt to disposal of Barium Carbonate.
Disposal Plan
Disposal of Barium Carbonate and its containers must be treated as hazardous waste and managed according to all applicable regulations.
1. Waste Collection:
-
Do not dispose of Barium Carbonate in the general trash or pour it down the drain.[3][6][11]
-
Collect all waste Barium Carbonate, including residues and contaminated materials (e.g., paper towels, gloves), in a suitable, clearly labeled, and sealed container for hazardous waste.[3][5][6]
2. Spill Management:
-
Minor Spills: For small spills, wear appropriate PPE, sweep up the material carefully to avoid generating dust, and place it in a labeled container for disposal.[6][10]
-
Major Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation.[6] Prevent the spill from entering drains or waterways.[2][3] Alert the appropriate emergency response personnel.[2][3]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and approved waste management contractor.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
All disposal practices must comply with local, state, and federal environmental regulations.[4][11]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Ingestion: Call a POISON CENTER or physician immediately.[1][5] Rinse the mouth with water, but do NOT induce vomiting.[1][6] If the person is conscious, giving 30 grams of sodium sulphate in 250 ml of water may be recommended by medical professionals to precipitate the barium.[5]
-
Inhalation: Move the individual to fresh air.[5][6] If breathing is difficult or has stopped, provide artificial respiration.[2][5] Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and shoes immediately.[6] Wash the affected area thoroughly with soap and plenty of water.[1][5] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][5][6] Remove contact lenses if present and easy to do.[8] Consult a physician.[6]
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemstock.ae [chemstock.ae]
- 4. cpc-us.com [cpc-us.com]
- 5. web.faa.illinois.edu [web.faa.illinois.edu]
- 6. tracesciences.com [tracesciences.com]
- 7. redox.com [redox.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. thermofishersci.in [thermofishersci.in]
- 11. carlroth.com [carlroth.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. hillbrothers.com [hillbrothers.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
